Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)9-4-6-10(7-5-9)13-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZFCNDOGOKHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353906 | |
| Record name | methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221381-89-1 | |
| Record name | methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
This guide provides a comprehensive overview of the synthetic pathways for Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, a key intermediate in the development of various pharmaceuticals and functional materials. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles and rationale for experimental choices.
Introduction
This compound, CAS No. 221381-89-1, is a significant organic intermediate.[1] Its structure, featuring a pyrrolidinone ring N-arylated to a methyl benzoate moiety, is a common motif in pharmacologically active compounds, including nootropics and other CNS-acting agents.[2][3] The synthesis of this compound can be approached through several strategic pathways, each with its own merits and considerations. This document will explore the most prominent and scientifically sound methods for its preparation.
Strategic Approaches to Synthesis
The formation of the target molecule hinges on the creation of the N-aryl bond between the pyrrolidinone and the benzene ring. The primary retrosynthetic disconnections suggest two main strategies:
-
Nucleophilic Acylation and Cyclization: This classical approach involves the acylation of methyl 4-aminobenzoate with a four-carbon electrophile, followed by an intramolecular cyclization to form the pyrrolidinone ring.
-
N-Arylation of 2-Pyrrolidinone: This modern approach utilizes transition-metal-catalyzed cross-coupling reactions to directly form the N-aryl bond between 2-pyrrolidinone and an aryl halide or sulfonate.
This guide will detail a robust protocol based on the first strategy, which is often favored for its cost-effectiveness and scalability.
Recommended Synthetic Pathway: Two-Step Acylation and Cyclization
This pathway commences with the readily available starting materials, methyl 4-aminobenzoate and 4-chlorobutyryl chloride. The reaction proceeds in two distinct, well-defined steps: acylation followed by intramolecular cyclization.
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of Methyl 4-(4-chlorobutanamido)benzoate (Intermediate)
This initial step involves the acylation of the amino group of methyl 4-aminobenzoate with 4-chlorobutyryl chloride. The use of a non-nucleophilic base like pyridine is crucial to neutralize the hydrochloric acid byproduct without competing in the acylation reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of methyl 4-aminobenzoate (1.0 eq.) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq.) and stir for 15 minutes.
-
Addition of Acyl Chloride: Slowly add a solution of 4-chlorobutyryl chloride (1.1 eq.) in DCM to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, Methyl 4-(4-chlorobutanamido)benzoate. This intermediate can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization to this compound
The second step is an intramolecular nucleophilic substitution where the amide nitrogen displaces the terminal chloride to form the five-membered lactam ring. A strong, non-nucleophilic base is required to deprotonate the amide, making it a more potent nucleophile.
Experimental Protocol:
-
Reaction Setup: Dissolve the crude Methyl 4-(4-chlorobutanamido)benzoate (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Base: Add a suitable base, such as sodium hydride (NaH, 1.2 eq.) or potassium carbonate (K2CO3, 2.0 eq.), portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After concentrating under reduced pressure, the crude product is purified by column chromatography on silica gel or by recrystallization.
Table 1: Summary of Reagents and Conditions
| Step | Reactants | Reagents/Solvents | Temperature | Time |
| 1. Acylation | Methyl 4-aminobenzoate, 4-Chlorobutyryl chloride | Pyridine, Dichloromethane (DCM) | 0 °C to Room Temp. | 4-6 hours |
| 2. Cyclization | Methyl 4-(4-chlorobutanamido)benzoate | Sodium Hydride or Potassium Carbonate, DMF | 80-100 °C | 6-12 hours |
Alternative Synthetic Strategies
While the two-step acylation-cyclization is a reliable method, other modern synthetic approaches offer alternative routes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method would involve the direct coupling of methyl 4-bromobenzoate with 2-pyrrolidinone.
Caption: Buchwald-Hartwig amination pathway.
This approach is advantageous for its high functional group tolerance and generally good yields. However, the cost of the palladium catalyst and phosphine ligands can be a drawback for large-scale synthesis.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can also be employed for N-arylation.[4] This would involve the reaction of methyl 4-iodobenzoate with 2-pyrrolidinone in the presence of a copper catalyst and a base at elevated temperatures.
Caption: Ullmann condensation pathway.
While often requiring harsher conditions than palladium-catalyzed methods, modern advancements with specific ligands have made the Ullmann condensation a more viable and cost-effective alternative.[5]
Purification and Characterization
Purification of this compound is typically achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[6] Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also yield a highly pure product.
The structure and purity of the final compound should be confirmed by standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons (two doublets), the methyl ester protons (singlet), and the three sets of methylene protons of the pyrrolidinone ring (two triplets and a multiplet). |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and the lactam, the aromatic carbons, the methyl carbon of the ester, and the three methylene carbons of the pyrrolidinone ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₃NO₃, MW: 219.24). |
The characterization of synthesized compounds is confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass spectrometry.[7]
Conclusion
The synthesis of this compound is a well-established process with multiple viable pathways. The choice of a particular method will depend on factors such as scale, cost of reagents, and available equipment. The two-step acylation-cyclization method presented here is a robust and scalable approach, while the Buchwald-Hartwig amination and Ullmann condensation offer more direct, albeit potentially more expensive, alternatives. This guide provides the necessary foundational knowledge for the successful synthesis and purification of this important chemical intermediate.
References
- Lima, L. M., et al. (2002). Acta Crystallographica Section E: Structure Reports Online, 58(12), o1333-o1334.
- Elkin, I., et al. (2018).
- Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. PMC, (2025-05-19).
- Jubair Abass, S. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
- Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)
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- Methyl 4-(2-oxopyrrolidin-1-yl)
- A Review on Synthesis and Pharmacological Activities of Piracetam and its Deriv
- Method for long-term stable preparation of 4-chlorobutyryl chloride.
- Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar.
- The chlorination of 4‐aminobenzoic acid and its methyl ester.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
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- methyl 4-aminobenzoate synthesis report. Sciencemadness.org.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
- Experiments to Verify the Reaction Between Ethyl 4 Aminobenzo
- Ullmann coupling-An overview. OperaChem.
- Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
- Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives.
- Method for producing 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester.
- Buchwald–Hartwig reaction: an update | Request PDF.
- Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Inform
- Methyl 2-(4-chlorobenzamido)
- An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand.
- SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF.
- Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)
- RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
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- methyl 4-(propan-2-yl)
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"Methyl 4-(2-oxopyrrolidin-1-yl)benzoate" CAS number 221381-89-1 properties
An In-depth Technical Guide to Methyl 4-(2-oxopyrrolidin-1-yl)benzoate (CAS 221381-89-1)
Abstract
This compound is a fine chemical intermediate characterized by the fusion of a methyl benzoate moiety and a 2-pyrrolidinone ring via an N-aryl bond. While detailed experimental data in peer-reviewed literature is sparse, its structural motifs are of significant interest in medicinal chemistry and materials science. The 2-pyrrolidinone core is a privileged scaffold found in numerous pharmaceuticals, and the benzoate group provides a versatile handle for further chemical modification. This guide provides a comprehensive overview of the compound's known properties, a proposed synthetic route based on established chemical principles, a detailed protocol for its characterization, and an expert perspective on its potential applications in research and development.
Introduction and Molecular Overview
This compound (CAS No. 221381-89-1) is an organic compound that belongs to the class of N-aryl lactams.[1] Its structure features a five-membered lactam (2-pyrrolidinone) attached to the nitrogen atom of a para-substituted benzene ring, which in turn bears a methyl ester group. This unique combination of functional groups suggests its utility as a building block in the synthesis of more complex molecules. The lactam portion offers hydrogen bonding capabilities and metabolic stability, while the aromatic ester can be readily hydrolyzed to a carboxylic acid or participate in various cross-coupling reactions.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 221381-89-1 | [2][3] |
| Molecular Formula | C₁₂H₁₃NO₃ | [2][4] |
| Molecular Weight | 219.24 g/mol | [3] |
| Synonym(s) | methyl 4-(2-oxo-1-pyrrolidinyl)benzoate | [2][3] |
| InChI Key | DKZFCNDOGOKHQH-UHFFFAOYSA-N | [2] |
Below is a visualization of the molecular structure of this compound.
Caption: Molecular structure of this compound.
Proposed Synthesis Pathway: N-Arylation of 2-Pyrrolidinone
Reaction Scheme: Methyl 4-bromobenzoate + 2-Pyrrolidinone → this compound
Causality and Rationale:
-
Catalyst Choice: A palladium catalyst (e.g., Pd₂(dba)₃) is chosen for its high activity in C-N bond formation.
-
Ligand Choice: A bulky, electron-rich phosphine ligand (e.g., Xantphos) is essential. It facilitates the reductive elimination step, which is the product-forming step, and stabilizes the palladium catalyst, preventing its decomposition.
-
Base Choice: A non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is used to deprotonate the lactam NH, making the nitrogen nucleophilic without interfering with the ester group.
-
Solvent Choice: An inert, high-boiling aprotic solvent such as dioxane or toluene is ideal for these reactions, as they require elevated temperatures to proceed efficiently.
Caption: Proposed Buchwald-Hartwig synthesis workflow.
Experimental Protocol (Hypothetical)
This protocol is a self-validating system. The success of each step is confirmed by subsequent analytical checks.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add methyl 4-bromobenzoate (1.0 eq), 2-pyrrolidinone (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Reaction Execution: Seal the flask and heat the mixture in an oil bath at 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a hexane/ethyl acetate mixture (e.g., 70:30). The reaction is complete when the limiting starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Physicochemical and Spectroscopic Characterization
As no empirical data is published, this section outlines the expected properties and a robust workflow for characterization based on the compound's structure.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Physical State | White to off-white solid | N-aryl amides are typically crystalline solids at room temperature. |
| Melting Point | 100 - 150 °C | Based on similar aromatic amides and esters. |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, Acetone; Sparingly soluble in hexanes; Insoluble in water. | The ester and amide groups provide polarity, while the aromatic and aliphatic parts confer organic solubility. |
Spectroscopic Analysis (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Peaks and Assignments |
| ¹H NMR | δ 8.0-8.2 (d, 2H, Ar-H ortho to ester), δ 7.6-7.8 (d, 2H, Ar-H ortho to lactam N), δ 3.9 (s, 3H, -OCH₃), δ 3.8-4.0 (t, 2H, -N-CH₂-), δ 2.5-2.7 (t, 2H, -CH₂-C=O), δ 2.1-2.3 (m, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR | δ ~175 (C=O, lactam), δ ~166 (C=O, ester), δ ~142 (Ar-C-N), δ ~131 (Ar-C-CO₂Me), δ ~129 (Ar-CH), δ ~119 (Ar-CH), δ ~52 (-OCH₃), δ ~49 (-N-CH₂-), δ ~33 (-CH₂-C=O), δ ~18 (-CH₂-CH₂-CH₂-) |
| FT-IR (cm⁻¹) | ~1725 (C=O stretch, ester), ~1690 (C=O stretch, amide I band), ~1280 & ~1100 (C-O stretch, ester) |
| Mass Spec (EI) | M⁺ peak at m/z = 219.09 |
Workflow for Structural Verification
This workflow ensures the identity and purity of the synthesized compound.
Caption: Experimental workflow for structural characterization.
Potential Applications in Drug Discovery and Materials Science
The true value of this compound lies in its potential as a versatile chemical intermediate.
-
Medicinal Chemistry Scaffold: The 2-pyrrolidinone ring is a core component of the "racetam" class of nootropic drugs (e.g., Piracetam). N-aryl pyrrolidinones have been investigated as inhibitors for various enzymes. For instance, related pyrrole-based structures have been studied as dual inhibitors of DHFR and enoyl-ACP reductase for antitubercular applications.[5] The subject molecule could serve as a starting point for developing new classes of enzyme inhibitors or receptor modulators. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a crucial attachment point for linking to other pharmacophores or for improving pharmacokinetic properties.
-
Intermediate for Advanced Materials: The rigid, polar structure of this molecule makes it a candidate for incorporation into polymers or organic electronic materials. The ester functionality allows for polymerization reactions, potentially leading to materials with unique thermal or optical properties.
Safety and Handling
No specific toxicological data for this compound has been published.[6] Therefore, this compound must be handled with the standard precautions for a novel research chemical of unknown toxicity.
-
General Precautions: Handle in accordance with good industrial hygiene and safety practices.[7] Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[7][8]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]
Conclusion
This compound is a compound with significant untapped potential. While direct experimental characterization is lacking in the public domain, its structure is readily accessible through modern synthetic methods like the Buchwald-Hartwig amination. Its constituent parts—the pharmaceutically relevant 2-pyrrolidinone ring and the versatile methyl benzoate handle—make it an attractive building block for researchers in drug discovery and materials science. This guide provides the necessary theoretical framework and practical protocols to enable scientists to synthesize, characterize, and explore the applications of this promising intermediate.
References
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Alfa Aesar. Material Safety Data Sheet. [Link]
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Alam, M. A., et al. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. PMC - PubMed Central. [Link]
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Chemsrc. Methyl benzoate | CAS#:93-58-3. [Link]
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An In-Depth Technical Guide to Methyl 4-(2-oxopyrrolidin-1-yl)benzoate: Molecular Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive scientific overview of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, a notable N-aryl lactam compound. N-aryl lactams are significant structural motifs in medicinal chemistry and materials science, recognized for their presence in various biologically active compounds and functional materials. This document serves as a detailed resource for researchers and professionals in drug development, offering in-depth insights into the molecule's structure, physicochemical properties, synthesis via modern cross-coupling methodologies, and thorough analytical characterization. The protocols and analyses are presented with a focus on experimental causality and validation, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction and Significance
This compound belongs to the N-aryl lactam class of compounds, which are integral to the development of novel therapeutics and advanced organic materials. The rigid, planar structure of the N-aryl bond combined with the polar lactam ring imparts unique conformational and electronic properties. These characteristics are often exploited in the design of enzyme inhibitors, receptor antagonists, and specialty polymers. For instance, the N-aryl lactam core is a key precursor in the synthesis of inhibitors for coagulation factor Xa and various other biologically significant targets[1]. Understanding the synthesis and detailed characterization of foundational molecules like this compound is therefore critical for leveraging this chemical scaffold in advanced research applications. This guide provides the fundamental chemical knowledge required for its synthesis, purification, and structural verification.
Molecular Structure and Physicochemical Properties
The structural architecture of this compound consists of a central benzene ring substituted at the 1- and 4-positions. A 2-oxopyrrolidin-1-yl group is attached to the ring via a nitrogen-carbon bond, and a methyl ester group (methoxycarbonyl) is at the para-position.
Caption: 2D Structure of this compound.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 221381-89-1 | Vendor Information[2] |
| Molecular Formula | C₁₂H₁₃NO₃ | Calculated |
| Molecular Weight | 219.24 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | Computed[3] |
| logP (Octanol-Water Partition Coeff.) | 1.6 | Computed[3] |
| Hydrogen Bond Donors | 0 | Computed[3] |
| Hydrogen Bond Acceptors | 3 | Computed[3] |
| Rotatable Bonds | 2 | Computed[3] |
| Appearance | White to off-white solid | Predicted |
Note: Some properties are computationally derived based on the structure or inferred from the closely related meta-isomer (CAS 329205-78-9) due to a lack of published experimental data for the para-isomer.
Synthesis of this compound
The formation of the N-aryl bond is the key transformation in the synthesis of this molecule. The most robust and widely adopted methods for this purpose are transition metal-catalyzed cross-coupling reactions. The Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed) are the premier choices for coupling lactams with aryl halides.
The Ullmann-type reaction is particularly well-suited for this synthesis, often providing high yields under relatively accessible conditions. The reaction involves the coupling of 2-pyrrolidinone with an appropriate methyl 4-halobenzoate, typically the iodide or bromide, in the presence of a copper(I) catalyst, a ligand, and a base.
Caption: Synthetic scheme via Ullmann-type N-arylation.
Field-Proven Insights: Causality in Experimental Design
-
Choice of Catalyst (CuI): Copper(I) iodide is a classic, cost-effective, and highly reliable catalyst for Ullmann-type C-N couplings. It is sufficiently reactive to activate aryl iodides and bromides for nucleophilic attack by the deprotonated lactam.
-
Role of the Ligand: While classic Ullmann reactions were often performed without ligands at high temperatures, modern protocols employ ligands to stabilize the copper catalyst, increase its solubility, and facilitate the reductive elimination step. Amino acids like L-proline and its derivatives have proven to be exceptionally effective, enabling the reaction to proceed under milder conditions with lower catalyst loadings[1].
-
Selection of Base (K₂CO₃): A moderately strong inorganic base like potassium carbonate is required to deprotonate the 2-pyrrolidinone (pKa ≈ 17), forming the nucleophilic lactam anion. K₂CO₃ is advantageous as it is inexpensive, easy to handle, and generally does not cause hydrolysis of the methyl ester product under anhydrous conditions.
-
Solvent Choice (DMF): A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal. It effectively dissolves the inorganic base and the organic reactants, can withstand the required reaction temperatures, and helps to promote the nucleophilic coupling mechanism.
Detailed Experimental Protocol: Ullmann N-Arylation
-
Reactor Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-iodobenzoate (1.0 eq.), 2-pyrrolidinone (1.2 eq.), copper(I) iodide (0.1 eq.), an L-proline-derived ligand (0.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a reactant concentration of approximately 0.5 M.
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Structural Characterization and Analytical Workflow
Confirming the identity, structure, and purity of the synthesized this compound is achieved through a combination of standard spectroscopic techniques. The workflow ensures that the final compound meets the required specifications for subsequent applications.
Caption: Standard analytical workflow for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra for the title compound are detailed below.
Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified solid.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.10 | Doublet (d) | 2H | Ar-H (ortho to -COOCH₃) | Deshielded by the adjacent electron-withdrawing ester group. |
| ~7.70 | Doublet (d) | 2H | Ar-H (ortho to lactam N) | Deshielded by nitrogen, but less so than protons ortho to the ester. |
| ~3.92 | Singlet (s) | 3H | -COOCH ₃ | Typical chemical shift for a methyl ester. |
| ~3.88 | Triplet (t) | 2H | N-CH ₂-CH₂ (Pyrrolidinone) | Aliphatic protons adjacent to the electron-withdrawing nitrogen atom. |
| ~2.65 | Triplet (t) | 2H | -C(=O)-CH ₂-CH₂ | Aliphatic protons adjacent to the lactam carbonyl group. |
| ~2.20 | Multiplet (m) | 2H | -CH₂-CH ₂-CH₂ | Central methylene group of the pyrrolidinone ring. |
Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~175.0 | Lactam C =O | Characteristic chemical shift for an amide/lactam carbonyl. |
| ~166.1 | Ester C =O | Characteristic chemical shift for an ester carbonyl. |
| ~143.5 | Ar-C (ipso to N) | Aromatic carbon directly attached to nitrogen. |
| ~131.0 | Ar-C H (ortho to -COOCH₃) | Aromatic methine carbon. |
| ~129.5 | Ar-C (ipso to -COOCH₃) | Aromatic carbon directly attached to the ester group. |
| ~118.9 | Ar-C H (ortho to N) | Aromatic methine carbon. |
| ~52.4 | -COOC H₃ | Methyl carbon of the ester. |
| ~49.5 | N-C H₂-CH₂ (Pyrrolidinone) | Aliphatic carbon adjacent to nitrogen. |
| ~32.8 | -C(=O)-C H₂-CH₂ | Aliphatic carbon adjacent to the lactam carbonyl. |
| ~18.0 | -CH₂-C H₂-CH₂ | Central aliphatic carbon of the pyrrolidinone ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Protocol: IR Sample Preparation (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the purified solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2980-2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1725 | C=O Stretch | Ester Carbonyl |
| ~1690 | C=O Stretch | Lactam (Amide) Carbonyl |
| ~1605, ~1510 | C=C Stretch | Aromatic Ring |
| ~1280 | C-O Stretch | Ester |
| ~1250 | C-N Stretch | Aryl-Nitrogen |
The presence of two distinct, strong carbonyl peaks around 1725 cm⁻¹ and 1690 cm⁻¹ is a key diagnostic feature, confirming the presence of both the ester and the lactam functionalities.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula, while tandem MS (MS/MS) can reveal structural information through fragmentation patterns.
Protocol: MS Sample Preparation (ESI)
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the Electrospray Ionization (ESI) source or inject via an LC system.
-
Acquire the spectrum in positive ion mode.
Table 5: Expected Mass Spectrometry Data (ESI+)
| m/z Value | Ion Species | Interpretation |
|---|---|---|
| 220.0968 | [M+H]⁺ | Protonated molecular ion. Confirms the molecular formula C₁₂H₁₃NO₃. |
| 242.0788 | [M+Na]⁺ | Sodiated molecular ion adduct. |
| 188.0706 | [M-OCH₃+H]⁺ | Loss of the methoxy group from the ester. |
| 160.0757 | [M-COOCH₃+H]⁺ | Loss of the entire carbomethoxy group. |
| 120.0444 | [C₇H₆NO]⁺ | Fragment corresponding to the N-phenyl-pyrrolidinone cation after cleavage of the ester. |
The most crucial piece of data is the accurate mass of the protonated molecular ion ([M+H]⁺), which should match the theoretical value for C₁₂H₁₄NO₃⁺ within a few parts per million (ppm), providing unambiguous confirmation of the elemental composition.
Conclusion
This compound is a valuable chemical entity whose synthesis and characterization rely on established and robust chemical principles. This guide outlines a reliable synthetic approach using a copper-catalyzed Ullmann-type coupling, providing a detailed, step-by-step protocol grounded in an understanding of the underlying reaction mechanics. Furthermore, a comprehensive analytical workflow employing NMR, IR, and Mass Spectrometry has been detailed, with predicted data to guide researchers in the structural verification of the target compound. This document serves as a practical and authoritative resource, enabling scientists to confidently synthesize, purify, and characterize this important N-aryl lactam building block for applications in drug discovery and materials science.
References
-
Lima, I. G. P. et al. (2010). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1630. Available at: [Link]
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ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Available at: [Link]
-
Zhang, H., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(3), 1153-1161. Available at: [Link]
-
NIST. (2009). Molecular Spectroscopic Data. National Institute of Standards and Technology. Available at: [Link]
-
Jin, M., et al. (2018). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(10), 987-994. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from UMSL Chemistry Department. Available at: [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. Available at: [Link]
-
ResearchGate. (2018). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Available at: [Link]
- Google Patents. (2021). CN113248373A - Preparation method of methyl benzoate compound.
-
ResearchGate. (2016). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]
-
Royal Society of Chemistry. (2016). Supporting Information for .... Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. Available at: [Link]
Sources
The Spectroscopic Signature of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is foundational for the structural elucidation and quality control of this important chemical entity.
Introduction
This compound, with the CAS number 221381-89-1 and molecular formula C₁₂H₁₃NO₃, is a molecule of interest in organic synthesis and medicinal chemistry.[1] Its structure combines a methyl benzoate moiety with a 2-oxopyrrolidine (a lactam) ring, presenting a unique set of spectroscopic features. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide will dissect the expected spectroscopic data, drawing upon established principles and comparative analysis with structurally related compounds.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the first step in predicting and interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the pyrrolidinone ring protons, and the methyl ester protons. The chemical shifts are influenced by the electronic environment of each proton.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | Doublet | 2H | Aromatic (ortho to ester) |
| ~7.70 | Doublet | 2H | Aromatic (ortho to lactam) |
| ~3.90 | Singlet | 3H | -OCH₃ (ester) |
| ~3.85 | Triplet | 2H | -NCH₂- (pyrrolidinone) |
| ~2.60 | Triplet | 2H | -C(O)CH₂- (pyrrolidinone) |
| ~2.15 | Quintet | 2H | -CH₂CH₂CH₂- (pyrrolidinone) |
Interpretation:
-
Aromatic Protons: The para-substituted benzene ring will exhibit an AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing ester group are expected to be deshielded and appear at a higher chemical shift (~8.05 ppm) compared to the protons ortho to the nitrogen of the lactam ring (~7.70 ppm).
-
Methyl Ester Protons: A characteristic singlet for the three equivalent protons of the methyl ester group is anticipated around 3.90 ppm.
-
Pyrrolidinone Protons: The three sets of methylene protons in the pyrrolidinone ring will show distinct signals. The protons on the carbon adjacent to the nitrogen (-NCH₂-) are expected to be the most deshielded of the three, appearing as a triplet around 3.85 ppm. The protons on the carbon adjacent to the carbonyl group (-C(O)CH₂-) will also be deshielded and are predicted to resonate as a triplet around 2.60 ppm. The central methylene protons (-CH₂CH₂CH₂-) will appear as a quintet (or multiplet) around 2.15 ppm, being coupled to the two adjacent methylene groups. These predicted values are based on the known spectra of N-phenyl-2-pyrrolidinone and various substituted methyl benzoates.[2][3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C=O (lactam) |
| ~166.0 | C=O (ester) |
| ~142.0 | Aromatic C (quaternary, attached to N) |
| ~131.0 | Aromatic CH (ortho to ester) |
| ~130.0 | Aromatic C (quaternary, attached to ester) |
| ~119.0 | Aromatic CH (ortho to lactam) |
| ~52.0 | -OCH₃ (ester) |
| ~49.0 | -NCH₂- (pyrrolidinone) |
| ~32.0 | -C(O)CH₂- (pyrrolidinone) |
| ~18.0 | -CH₂CH₂CH₂- (pyrrolidinone) |
Interpretation:
-
Carbonyl Carbons: Two distinct carbonyl signals are expected. The lactam carbonyl carbon should appear at a higher chemical shift (~175.0 ppm) compared to the ester carbonyl carbon (~166.0 ppm).
-
Aromatic Carbons: Four signals are predicted for the aromatic ring. The two quaternary carbons will be distinguishable based on their substitution. The carbon attached to the nitrogen will be downfield (~142.0 ppm) compared to the carbon attached to the ester group (~130.0 ppm). The two sets of protonated aromatic carbons will also have distinct chemical shifts.
-
Aliphatic Carbons: The methyl carbon of the ester will have a characteristic signal around 52.0 ppm. The three methylene carbons of the pyrrolidinone ring will be resolved, with the carbon attached to the nitrogen appearing at the lowest field (~49.0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720 | Strong | C=O stretch (ester) |
| ~1685 | Strong | C=O stretch (lactam) |
| ~1605, ~1500 | Medium | C=C stretch (aromatic) |
| ~1280, ~1100 | Strong | C-O stretch (ester) |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
Interpretation:
The IR spectrum will be dominated by two strong carbonyl absorption bands. The ester carbonyl stretch is expected around 1720 cm⁻¹, while the lactam carbonyl stretch should appear at a slightly lower wavenumber, around 1685 cm⁻¹.[4][5] The difference in wavenumber is due to the electronic effects of the adjacent atoms (oxygen in the ester, nitrogen in the lactam). The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1605-1500 cm⁻¹ region and weak aromatic C-H stretches above 3000 cm⁻¹. The strong C-O stretching bands of the ester group will be prominent in the fingerprint region (1300-1100 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 219 | [M]⁺, Molecular ion |
| 188 | [M - OCH₃]⁺ |
| 160 | [M - COOCH₃]⁺ |
| 132 | [M - C₄H₆NO]⁺ |
| 104 | [C₇H₄O]⁺ |
| 84 | [C₄H₆NO]⁺ |
| 76 | [C₆H₄]⁺ |
Interpretation:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 219, corresponding to the molecular weight of the compound. Key fragmentation pathways would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 188, or the loss of the entire carbomethoxy group (-COOCH₃) to yield a fragment at m/z 160. Cleavage of the N-aryl bond could lead to a fragment corresponding to the benzoate radical cation at m/z 132 or the 2-oxopyrrolidin-1-yl cation at m/z 84. Further fragmentation of the benzoate portion could lead to characteristic ions at m/z 104 and 76.
Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and expected fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic characterization of this compound. The analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, based on the known spectroscopic behavior of analogous structures, offers a robust framework for the identification and structural verification of this compound. The provided experimental protocols serve as a practical guide for researchers to obtain and interpret the spectroscopic data for this and similar molecules. The synergistic use of these analytical techniques is indispensable for ensuring the quality and integrity of chemical compounds in research and development.
References
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PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]
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NIST. (n.d.). Ethyl o-methylbenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]
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ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]
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NIST. (n.d.). Methyl p-nitro benzoate. Retrieved from [Link]
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NIST. (n.d.). Ethyl o-methylbenzoate. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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PubChem. (n.d.). 1-Phenylpyrrolidin-2-one. Retrieved from [Link]
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PMC. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylpyrrolidine. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-(1-methoxy-2-methyl-1-oxopropan-2-yl)benzoate. Retrieved from [Link]
-
PMC. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
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Solubility and Stability Profile of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate: A Guide for Drug Development
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, a key heterocyclic compound with potential applications in pharmaceutical development. As a Senior Application Scientist, the insights herein are structured to provide not just procedural steps, but the underlying scientific rationale essential for robust drug discovery and formulation. We will explore detailed protocols for equilibrium solubility assessment across a range of pharmaceutically relevant solvents and a complete strategy for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. The objective is to establish a foundational understanding of the molecule's intrinsic properties, identify potential liabilities, and develop validated, stability-indicating analytical methods critical for regulatory submissions.
Introduction to this compound
This compound belongs to the N-aryl-2-pyrrolidone class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] The structure features a γ-lactam (a five-membered cyclic amide) connected to a methyl benzoate moiety via the lactam nitrogen. Understanding the physicochemical properties of this molecule is a non-negotiable prerequisite for its advancement as a drug candidate or intermediate.
The stability of the lactam ring and the ester group can be susceptible to hydrolysis, while the aromatic system may be prone to oxidative or photolytic degradation. Poor aqueous solubility can severely limit oral bioavailability, making early characterization essential for formulation strategies.[2][3] This guide provides the experimental and theoretical foundation for undertaking these critical preformulation studies.
Core Physicochemical Properties
A baseline understanding of the molecule's properties is the first step in any characterization workflow.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₃ | Parchem[4] |
| Molecular Weight | 219.24 g/mol | Calculated |
| CAS Number | 221381-89-1 | Parchem[4] |
| Structure | N-aryl-γ-lactam | General Classification |
Solubility Characterization
Solubility is a critical determinant of a drug's dissolution rate and, consequently, its absorption and bioavailability.[3] A comprehensive solubility profile in various solvents informs the selection of formulation strategies, from simple solutions to complex nanosuspensions.[5]
Scientific Rationale for Solvent Selection
The choice of solvents is not arbitrary; it is a strategic decision based on polarity, hydrogen bonding capacity, and relevance to pharmaceutical manufacturing processes. The selected solvents should span a range of dielectric constants and include those commonly used in oral, parenteral, and topical formulations.
Recommended Solvent Panel:
-
Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), pH 7.4 (phosphate buffer).
-
Organic Solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), N-Methyl-2-Pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO).
-
Non-polar Solvent: Octanol (for Log P estimation).
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and accuracy.
Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated supernatant is then filtered, diluted, and analyzed to determine the concentration.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a 2 mL glass vial. Ensure enough solid is present that some remains undissolved at the end of the experiment.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the selected solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C and 37 °C). Allow the samples to equilibrate for at least 24-48 hours. Visual inspection should confirm the presence of undissolved solid.
-
Sampling & Filtration: After equilibration, allow the vials to stand for a short period to let the solid settle. Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all undissolved particles.
-
Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described in Section 4.2.
-
Calculation: Determine the solubility by correcting for the dilution factor. Express results in mg/mL and µM.
Data Presentation: Solubility Profile
Quantitative data should be summarized for clear interpretation and comparison.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| pH 1.2 Buffer | 25 | [Experimental Data] | [Calculated Data] |
| pH 6.8 Buffer | 25 | [Experimental Data] | [Calculated Data] |
| Water | 25 | [Experimental Data] | [Calculated Data] |
| Ethanol | 25 | [Experimental Data] | [Calculated Data] |
| PEG 400 | 25 | [Experimental Data] | [Calculated Data] |
Visualization: Solubility Determination Workflow
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: A step-by-step workflow for the shake-flask solubility method.
Stability Studies and Forced Degradation
Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of drug development.[6][7] These studies are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products, elucidate degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[7][8]
Scientific Rationale and Regulatory Framework
The ICH guidelines (specifically Q1A for stability testing and Q1B for photostability) mandate stress testing.[6][9] The goal is not to completely destroy the molecule but to induce a target degradation of 5-20%.[10] This level of degradation is sufficient to produce and detect primary degradants without generating secondary products that may not be relevant under normal storage conditions.[7]
Core Analytical Methodology: Stability-Indicating HPLC-UV
A robust, stability-indicating analytical method is one that can accurately quantify the decrease of the active drug substance and simultaneously resolve it from all its degradation products. A reverse-phase HPLC method with UV detection is the workhorse for this analysis.[11][12]
Principle: The method separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separated compounds are then detected by their UV absorbance.
Step-by-Step Protocol:
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is crucial for separating peaks with different polarities.
-
Detection: A PDA detector is highly recommended as it can provide UV spectra for each peak, aiding in peak purity assessment and identification. A primary wavelength, likely around 254 nm based on the benzoate chromophore, should be used for quantification.
-
Method Validation: The method's stability-indicating nature is validated by analyzing the samples from the forced degradation studies. The method must demonstrate baseline resolution between the parent peak and all degradant peaks.
Forced Degradation Experimental Protocols
All studies should be performed on a solution of the drug substance (e.g., 1 mg/mL in a suitable solvent) and include a control sample stored under ambient conditions.
4.3.1 Hydrolytic Stability
-
Rationale: To assess susceptibility to acid- and base-catalyzed hydrolysis. The primary sites of vulnerability are the ester and the γ-lactam amide bond. Amide hydrolysis is a known degradation pathway for lactam-containing molecules.[13][14][15]
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl.
-
Store at 60 °C for 24-48 hours.
-
At specified time points (e.g., 0, 4, 8, 24, 48h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Store at room temperature or slightly elevated (e.g., 40 °C) for a shorter duration (e.g., 2-8 hours), as base-catalyzed hydrolysis is often faster.[13]
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Dissolve the compound in purified water.
-
Store at 60 °C for up to 7 days.
-
Analyze at specified time points.
-
4.3.2 Oxidative Stability
-
Rationale: To evaluate the molecule's sensitivity to oxidation. The aromatic ring and the carbon adjacent to the lactam nitrogen could be potential sites.
-
Protocol:
-
Dissolve the compound in a suitable solvent.
-
Add 3-30% hydrogen peroxide (H₂O₂). The concentration may need optimization.
-
Store at room temperature for 24 hours, protected from light.
-
Analyze at specified time points.
-
4.3.3 Thermal Stability
-
Rationale: To assess the impact of high temperature on the drug substance in both solid and solution states. Thermal stress can reveal instabilities not apparent at lower temperatures.[16][17]
-
Protocol (Solid State):
-
Place a thin layer of the solid powder in a glass vial.
-
Store in a calibrated oven at a temperature below the compound's melting point (e.g., 80 °C) for up to 7 days.
-
At specified time points, dissolve a known weight of the solid and analyze by HPLC.
-
-
Protocol (Solution):
-
Prepare a solution of the compound.
-
Store at 60-80 °C, protected from light.
-
Analyze at specified time points.
-
4.3.4 Photostability
-
Rationale: To determine if the molecule degrades upon exposure to light, as required by ICH Q1B guidelines.[9][18][19] The aromatic chromophore makes this a critical test.
-
Protocol:
-
Expose the drug substance (both as solid powder and in solution) to a calibrated light source.
-
The light source should emit both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[18][20]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Data Presentation: Forced Degradation Summary
Results should be tabulated to provide a clear overview of the molecule's stability profile.
| Stress Condition | Reagent/Condition | Duration | % Degradation | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 48 h | [Data] | [Data] | e.g., Major degradant at RRT 0.8 |
| Base Hydrolysis | 0.1 M NaOH, 40 °C | 8 h | [Data] | [Data] | e.g., Rapid degradation observed |
| Oxidation | 3% H₂O₂, RT | 24 h | [Data] | [Data] | e.g., Minor degradation |
| Thermal (Solid) | 80 °C | 7 days | [Data] | [Data] | e.g., Stable |
| Photolytic | ICH Q1B | - | [Data] | [Data] | e.g., Significant degradation |
Visualization: Forced Degradation Strategy
This diagram outlines the comprehensive strategy for stress testing.
Caption: Overview of the forced degradation and analysis workflow.
Summary and Recommendations
This guide has detailed the necessary experimental frameworks for a thorough investigation of the solubility and stability of this compound.
-
Solubility: The shake-flask method provides definitive equilibrium solubility data, which is fundamental for developing viable formulations. Poor aqueous solubility is anticipated and will likely necessitate enabling technologies such as co-solvents, pH adjustment, or particle size reduction.
-
Stability: The forced degradation studies will reveal the molecule's intrinsic liabilities. The γ-lactam and ester moieties are predicted to be susceptible to hydrolysis, particularly under basic conditions. Photostability should be carefully evaluated due to the aromatic system.
The outcomes of these studies are indispensable. They provide the data needed to establish appropriate storage conditions, define shelf-life, guide formulation development to mitigate instabilities, and ensure the development of a safe, effective, and stable final drug product.
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Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (n.d.). MDPI. [Link]
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The kinetics and mechanism of acid catalysed hydrolysis of lactams. (n.d.). Canadian Journal of Chemistry. [Link]
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(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate. (n.d.). PubChem. [Link]
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Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate, 95% Purity, C13H15NO3, 100 mg. (n.d.). Krackeler Scientific. [Link]
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Methyl 4-(2-oxopyrrolidin-1-yl)benzoate: A Technical Guide to Potential Biological Activities
Introduction: The Promising Scaffold of N-Aryl-2-Pyrrolidinones
The 2-pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, sp³-rich structure provides an excellent framework for creating three-dimensional diversity, crucial for specific interactions with biological targets. When this ring is N-substituted with an aromatic system, as in the case of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, a unique combination of lipophilic and electronic properties emerges, opening the door to a wide array of potential pharmacological activities. While direct and extensive research on this compound is nascent, a comprehensive analysis of structurally related N-phenyl-2-pyrrolidone and benzoic acid derivatives provides a strong predictive foundation for its biological potential. This guide will synthesize existing knowledge on analogous compounds to explore the likely biological activities of this compound, offering insights for researchers and drug development professionals.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 221381-89-1[2]
-
Molecular Formula: C₁₂H₁₃NO₃[3]
-
Molecular Weight: 219.24 g/mol [3]
-
Structure: The molecule consists of a central 2-pyrrolidinone ring, where the nitrogen atom is attached to a benzene ring at the para position. A methyl ester group is also attached to the benzene ring at the para position relative to the pyrrolidinone linkage.
Potential Biological Activities and Mechanistic Insights
The biological potential of this compound can be inferred from the activities of compounds sharing its core structural motifs: the N-aryl-2-pyrrolidinone and the methyl benzoate moieties.
Nootropic and Neuroprotective Potential
The 2-oxopyrrolidin-1-yl core is the defining feature of the racetam class of nootropics, or "smart drugs."[4] Piracetam, the parent compound of this family, is 2-(2-oxopyrrolidin-1-yl)acetamide.[5] These compounds are known to enhance cognitive functions like memory and learning, and they exhibit neuroprotective effects.
Hypothesized Mechanism of Action: Racetams are thought to modulate neurotransmission, particularly the cholinergic and glutamatergic systems.[5] They can enhance the function of acetylcholine via muscarinic receptors and may also affect NMDA glutamate receptors, leading to increased neuronal excitability and improved cell membrane permeability.[5] The presence of the N-phenyl group in this compound could influence its ability to cross the blood-brain barrier and its affinity for specific neuronal targets.
Experimental Workflow: Assessing Nootropic Activity
Caption: Workflow for evaluating the nootropic potential of a novel compound.
Anticancer and Cytotoxic Activity
Numerous studies have highlighted the anticancer potential of the pyrrolidin-2-one scaffold.[1] Derivatives have shown growth inhibition against various cancer cell lines, including leukemia and non-small cell lung cancer.[1] The mechanism often involves targeting key proteins involved in cell division and proliferation. For instance, some derivatives are suggested to bind to the podophyllotoxin pocket of gamma-tubulin, disrupting microtubule formation.[1] Furthermore, other 5-oxopyrrolidine derivatives have demonstrated potent anticancer activity against human lung adenocarcinoma cells.[6][7]
Hypothesized Mechanism of Action: The planar phenyl ring of this compound could facilitate intercalation with DNA or binding to hydrophobic pockets of enzymes critical for cancer cell survival. The methyl ester group could be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's solubility, cell permeability, and target interactions.
Experimental Protocol: In Vitro Anticancer Screening
-
Cell Line Selection: A panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., HAEC1-KT airway epithelial cells) are selected.[6]
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are made to obtain a range of test concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with a medium containing the test compound at various concentrations.
-
Viability Assay: After a 24-72 hour incubation period, cell viability is assessed using an MTT or similar colorimetric assay.[6] The absorbance is measured, and the percentage of viable cells is calculated relative to untreated controls.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.
Anti-inflammatory and Enzyme Inhibitory Activity
Derivatives of benzoic acid and related aromatic structures are known to possess anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[8][9] Additionally, the pyrrolidine scaffold has been incorporated into inhibitors of various other enzymes.
Potential Targets and Mechanisms:
-
COX/LOX Inhibition: The overall structure of this compound shares some features with non-steroidal anti-inflammatory drugs (NSAIDs). It could potentially inhibit COX-1 and/or COX-2, thereby reducing the production of prostaglandins.
-
Carbonic Anhydrase Inhibition: Certain benzoic acid derivatives have been identified as inhibitors of human carbonic anhydrases (hCAs), enzymes that are now being considered as targets for Alzheimer's disease treatment.[10]
-
Other Enzyme Inhibition: The versatility of the pyrrolidinone core is demonstrated by its presence in inhibitors of a wide range of enzymes, including tyrosinase[11], lactoperoxidase[12], and dihydrofolate reductase (DHFR).[13] The specific substitution pattern on the phenyl ring of this compound will determine its selectivity and potency against different enzyme targets.
Signaling Pathway: COX-2 Inhibition in Inflammation
Caption: Hypothesized inhibition of the COX-2 pathway by the target compound.
Antimicrobial Activity
Recent studies have shown that 5-oxopyrrolidine derivatives can exhibit promising antimicrobial activity, particularly against multidrug-resistant Gram-positive bacteria like Staphylococcus aureus.[6] The specific structural features that confer this activity are an area of active investigation.
Hypothesized Mechanism of Action: The compound may interfere with bacterial cell wall synthesis, disrupt membrane potential, or inhibit essential bacterial enzymes. The combination of the pyrrolidinone core and the substituted phenyl ring could allow for effective penetration of the bacterial cell envelope and interaction with intracellular targets.
Quantitative Data from Structurally Related Compounds
To provide context for the potential potency of this compound, the following table summarizes activity data for analogous compounds from the literature.
| Compound Class | Biological Activity | Target/Assay | Potency (IC50/Ki) | Reference |
| Pyrrolidine-2-one derivative | Anticancer | FTase protein | 41.06 µM | [1] |
| N-phenyl pyrrolidin-2-one | Herbicidal | Protoporphyrinogen oxidase | 0.095 µM | [14] |
| Hydroxybenzylidenyl pyrrolidine-2,5-dione | Enzyme Inhibition | Mushroom tyrosinase | 2.23 µM | [11] |
| Tetrahydroisoquinolynyl-benzoic acid derivative | Enzyme Inhibition | Acetylcholinesterase | 13.62 nM | [10] |
| Methyl benzoate derivative | Enzyme Inhibition | Lactoperoxidase | 0.033 µM | [12] |
Conclusion and Future Directions
This compound is a molecule of significant interest due to its position at the intersection of several classes of pharmacologically active compounds. Based on a comprehensive analysis of its structural analogues, there is a strong rationale for investigating its potential as a nootropic, anticancer, anti-inflammatory, and antimicrobial agent.
Future research should focus on the direct synthesis and biological evaluation of this specific compound. A systematic screening against a panel of cancer cell lines, key inflammatory enzymes, various microbial strains, and in models of cognitive function would be a prudent first step. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, could further enhance its potency and selectivity for specific biological targets. The insights provided in this guide serve as a foundational roadmap for unlocking the therapeutic potential of this promising chemical entity.
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The Genesis of a Privileged Scaffold: A Technical History of N-aryl-2-pyrrolidones
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The N-aryl-2-pyrrolidone core is a ubiquitous structural motif in modern medicinal chemistry and materials science, valued for its unique combination of properties. This technical guide delves into the discovery and historical evolution of this important class of compounds, tracing the development of synthetic methodologies from classical, often harsh, conditions to the sophisticated catalytic systems employed today. We will explore the key scientific milestones, the causality behind experimental choices, and the emergence of N-aryl-2-pyrrolidones as key components in significant bioactive molecules.
Early Explorations and the Dawn of N-Aryl Lactam Synthesis
The journey to N-aryl-2-pyrrolidones begins with the broader history of lactam and amine synthesis. While early work in the late 19th and early 20th centuries focused on the preparation of simple amines and amides, the direct formation of a bond between an aryl group and a lactam nitrogen presented a significant synthetic challenge.
One of the earliest relevant methods is the Ullmann condensation , first reported by Fritz Ullmann in 1901.[1] This copper-mediated reaction, originally used for the formation of biaryl ethers, was later adapted for C-N bond formation in what became known as the Goldberg reaction .[2] This classical approach involved the coupling of an aryl halide with an amine or amide in the presence of stoichiometric copper at high temperatures, often in polar, high-boiling solvents like nitrobenzene or N-methylpyrrolidone.[2]
The application of Ullmann-type reactions to the synthesis of N-aryl lactams, including N-aryl-2-pyrrolidones, represented a logical, albeit challenging, extension of this chemistry. The harsh reaction conditions, however, limited the substrate scope and functional group tolerance.
A significant milestone in the synthesis of a simple N-aryl-2-pyrrolidone was reported in a 1955 publication in the Journal of the American Chemical Society.[3] This work described the synthesis of 1-phenyl-2-pyrrolidinone, providing a foundational example for this class of compounds.
The Mid-20th Century: Industrial Relevance and the Rise of Bioactivity
The mid-20th century saw a burgeoning interest in pyrrolidone chemistry, largely driven by the work of Walter Reppe at BASF in the 1930s and 1940s. His pioneering research into acetylene chemistry led to the development of an industrial-scale synthesis of N-vinylpyrrolidone (NVP), a key monomer for the production of polyvinylpyrrolidone (PVP). While not an N-aryl derivative, the widespread availability and study of the 2-pyrrolidone ring system laid the groundwork for further exploration.
It was also during this period that the biological significance of N-substituted pyrrolidinones began to emerge. A notable early example is cotinine , the predominant metabolite of nicotine.[4] Cotinine, which is (S)-1-methyl-5-(3'-pyridyl)-2-pyrrolidinone, features a heteroaryl group attached to the pyrrolidinone ring. Its formation in the body from nicotine was identified, and it has since become a key biomarker for tobacco exposure.[4][5] While its primary discovery was as a metabolite, its own distinct pharmacological properties have been a subject of study for decades.[5]
The latter half of the 20th century witnessed a paradigm shift in the perception of pyrrolidone-containing molecules with the discovery of the racetam class of nootropics. In the 1960s, at the Belgian pharmaceutical company UCB, Dr. Corneliu E. Giurgea synthesized piracetam (2-oxo-1-pyrrolidine acetamide).[6][7] This compound, a derivative of the neurotransmitter GABA, was found to enhance cognitive functions like learning and memory without sedative or stimulant effects.[7][8] This discovery led Giurgea to coin the term "nootropic" in 1972 to describe this new class of drugs.[6][8][9] The development of piracetam spurred the synthesis of a whole family of related racetam nootropics, such as aniracetam, oxiracetam, and pramiracetam, solidifying the 2-pyrrolidone scaffold as a privileged structure in central nervous system drug discovery.[9]
The Catalytic Revolution: Milder and More Versatile Syntheses
The limitations of the Ullmann condensation, namely the high temperatures and the need for stoichiometric copper, drove chemists to seek more efficient and versatile methods for N-arylation. The late 20th century brought a revolution in cross-coupling chemistry, with the development of palladium-catalyzed reactions.
The Buchwald-Hartwig amination , which emerged in the mid-1990s, has become one of the most powerful and widely used methods for the formation of C-N bonds.[10][11] This reaction utilizes a palladium catalyst with specialized phosphine ligands to couple amines (including lactams) with aryl halides or triflates under much milder conditions than the Ullmann reaction.[10] The development of successive generations of increasingly active and versatile ligands has dramatically expanded the scope of the Buchwald-Hartwig amination, making it a go-to method for the synthesis of complex N-aryl-2-pyrrolidones in both academic and industrial settings.
The evolution of these synthetic methodologies can be summarized as a progression from forcing, stoichiometric reactions to milder, more general catalytic processes, as illustrated in the following diagram:
Caption: Evolution of N-Aryl-2-Pyrrolidone Synthesis.
Experimental Protocols: A Historical Perspective
To provide a practical understanding of the evolution of synthetic methodologies, this section details representative protocols for the synthesis of N-aryl-2-pyrrolidones, reflecting both classical and modern approaches.
Classical Approach: Ullmann-Type Condensation
This protocol is a generalized representation of an Ullmann-type synthesis of an N-aryl-2-pyrrolidone.
Objective: To synthesize an N-aryl-2-pyrrolidone via copper-catalyzed coupling of 2-pyrrolidone with an aryl halide.
Methodology:
-
Preparation of the Lactam Salt:
-
To a solution of 2-pyrrolidone (1.0 eq) in a dry, high-boiling point solvent (e.g., N,N-dimethylformamide or xylene) is added a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C.
-
The mixture is stirred at room temperature for 1 hour to ensure complete formation of the sodium salt of 2-pyrrolidone.
-
-
Ullmann Coupling:
-
To the solution of the lactam salt is added the aryl halide (1.0 eq) and a copper(I) salt, such as copper(I) iodide (CuI, 1.0-2.0 eq).
-
The reaction mixture is heated to a high temperature (typically 150-210 °C) and stirred for 12-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove insoluble copper salts.
-
The filtrate is diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonia solution (to remove residual copper) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-2-pyrrolidone.
-
Causality and Limitations: The necessity for high temperatures is to overcome the high activation energy of the reaction. The use of stoichiometric amounts of copper is often required for reasonable yields. This method is generally limited to more reactive aryl iodides and bromides and can be intolerant of many functional groups.
Modern Approach: Buchwald-Hartwig Amination
This protocol represents a typical modern synthesis of an N-aryl-2-pyrrolidone using palladium catalysis.
Objective: To synthesize an N-aryl-2-pyrrolidone via palladium-catalyzed coupling of 2-pyrrolidone with an aryl halide.
Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk flask is added a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
-
Addition of Reagents:
-
2-Pyrrolidone (1.2 eq), the aryl halide (1.0 eq), and a dry, degassed solvent (e.g., toluene or dioxane) are added via syringe.
-
The reaction mixture is heated to a moderate temperature (typically 80-110 °C) and stirred for 4-24 hours. Reaction progress is monitored by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts and the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure N-aryl-2-pyrrolidone.
-
Causality and Advantages: The palladium catalyst, in conjunction with the phosphine ligand, facilitates a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination, allowing the reaction to proceed under much milder conditions than the Ullmann condensation. This method exhibits a broad substrate scope, including less reactive aryl chlorides and a wide tolerance for various functional groups.
Caption: Comparative Experimental Workflows.
Summary and Future Outlook
The history of N-aryl-2-pyrrolidones is a compelling narrative of chemical innovation. From the early, strenuous methods of the Ullmann condensation to the elegant and highly versatile palladium-catalyzed reactions of today, the synthesis of this important structural motif has been continuously refined. The discovery of the biological activities of N-substituted pyrrolidinones, most notably the racetam nootropics, has cemented the importance of this scaffold in drug discovery.
The following table summarizes the key historical developments in the synthesis of N-aryl-2-pyrrolidones:
| Era | Key Development | Innovator(s) | Impact |
| Early 20th Century | Ullmann Condensation / Goldberg Reaction | Fritz Ullmann, Irma Goldberg | First methods for C(aryl)-N bond formation, enabling early synthesis of N-aryl amides under harsh conditions. |
| Mid-20th Century | Discovery of Racetams (e.g., Piracetam) | Corneliu E. Giurgea | Established the 2-pyrrolidone core as a privileged scaffold for CNS-active drugs. |
| Late 20th Century | Buchwald-Hartwig Amination | Stephen L. Buchwald, John F. Hartwig | Revolutionized N-arylation with a mild, general, and highly versatile catalytic method. |
Looking ahead, research in this area continues to evolve. The development of even more efficient and sustainable catalytic systems, including those based on earth-abundant metals, is an active area of investigation. Furthermore, the application of N-aryl-2-pyrrolidones in new therapeutic areas and in the design of novel functional materials ensures that the story of this remarkable scaffold is far from over. The foundations laid by the pioneers in this field continue to inspire and enable the discoveries of tomorrow.
References
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Racetams: A Class of Nootropics for Behavior and Cognition - Maze Engineers. (2018, August 27). Retrieved January 21, 2026, from [Link]
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History of Nootropics: Ancient to Modern Supplements - Nooroots. (2022, December 6). Retrieved January 21, 2026, from [Link]
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Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC. (2021, October 21). Retrieved January 21, 2026, from [Link]
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Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. - Health Open Research. (2024, January 9). Retrieved January 21, 2026, from [Link]
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The Origins and Background of the Creation of the Nootropics Concept - Shabanov - Nejrohimiâ - Science and Innovations in Medicine. (n.d.). Retrieved January 21, 2026, from [Link]
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Ullmann condensation - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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1-phenyl-2-pyrrolidinone - 4641-57-0, C10H11NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved January 21, 2026, from [Link]
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The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Cotinine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Nicotine: From Discovery to Biological Effects - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
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Theoretical and Computational Analysis of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
An In-depth Technical Guide:
Executive Summary
Methyl 4-(2-oxopyrrolidin-1-yl)benzoate (MPOB) is a molecule of significant interest, integrating two key pharmacophores: the 2-pyrrolidinone ring, a core component of nootropic drugs like Piracetam, and a methyl benzoate moiety, a common building block in medicinal chemistry. Understanding the detailed structural, electronic, and intermolecular characteristics of MPOB is paramount for leveraging its potential as a molecular scaffold in drug design. This technical guide provides a comprehensive framework for the theoretical and computational evaluation of MPOB. It outlines a synergistic approach combining experimental characterization with advanced computational modeling. We will detail the protocols for synthesis and spectroscopic confirmation, delve into solid-state analysis via single-crystal X-ray diffraction and Hirshfeld surface analysis, and provide a robust workflow for quantum chemical calculations using Density Functional Theory (DFT). These computational studies will elucidate the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), offering deep insights into its reactivity and stability. Finally, we demonstrate the practical application of these findings through a molecular docking simulation against a relevant biological target, thereby bridging theoretical analysis with rational drug design.
Chapter 1: Introduction to this compound (MPOB)
Chemical Identity and Significance
This compound (CAS No. 221381-89-1) is an organic compound featuring a 2-oxopyrrolidinone ring N-substituted to a methyl benzoate group at the para position.[1] The 2-pyrrolidinone structure is a cyclic lactam of gamma-aminobutyric acid (GABA) and is a privileged scaffold found in a variety of pharmaceuticals, notably the "racetam" family known for their cognitive-enhancing effects.[2] The methyl benzoate portion serves as a versatile synthetic handle and can influence the molecule's pharmacokinetic properties. The strategic combination of these two moieties makes MPOB a compelling candidate for further investigation as a precursor or lead compound in drug discovery programs.
Rationale for Theoretical and Computational Studies
While experimental synthesis and testing are the ultimate arbiters of a compound's utility, theoretical and computational studies provide invaluable predictive power. This in silico approach allows for a deep, atom-level understanding of a molecule's intrinsic properties before committing significant resources to laboratory work. Key benefits include:
-
Structural Elucidation: Confirming the most stable 3D conformation.
-
Reactivity Prediction: Identifying sites prone to electrophilic or nucleophilic attack.[3]
-
Electronic Properties: Understanding charge distribution, electron transfer, and chemical stability, which are crucial for bioactivity.[4][5]
-
Intermolecular Interactions: Analyzing how molecules interact with each other in a condensed phase, which governs crystal packing and physical properties.[6]
-
Rational Drug Design: Predicting how the molecule might bind to a biological target, guiding the design of more potent and selective derivatives.[7][8]
This guide will walk through the established computational workflows that enable this powerful predictive analysis.
Chapter 2: Synthesis and Spectroscopic Characterization
A robust computational analysis is predicated on an accurately defined molecular structure. Therefore, the first step is to synthesize and characterize the compound.
Proposed Synthetic Pathway: Ullmann Condensation
The synthesis of MPOB can be achieved via an N-arylation reaction, such as the Ullmann condensation. This choice is based on its reliability for forming C-N bonds between aryl halides and amides.
Protocol: Synthesis of this compound
-
Reactant Preparation: To a 100 mL round-bottom flask, add methyl 4-iodobenzoate (1.0 eq), 2-pyrrolidinone (1.2 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
-
Solvent and Base Addition: Add dimethyl sulfoxide (DMSO) as the solvent and potassium carbonate (K₂CO₃) (2.0 eq) as the base.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 120 °C under a nitrogen atmosphere for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[10]
Structural and Purity Confirmation Workflow
The identity and purity of the synthesized MPOB must be rigorously confirmed before proceeding with further analysis. The following workflow ensures a comprehensive characterization.
Spectroscopic Analysis Protocols
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Methodology: A small sample of purified MPOB is analyzed using a KBr pellet or Attenuated Total Reflectance (ATR).
-
Causality: This technique is essential for confirming the presence of key functional groups. The vibrational frequencies of bonds are sensitive to their chemical environment.
-
Expected Peaks:
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Causality: NMR provides the definitive connectivity map of the molecule. The chemical shift of each nucleus reveals its electronic environment, and proton-proton coupling patterns confirm which atoms are adjacent.
-
Expected ¹H NMR Signals:
-
Singlet (~3.9 ppm, 3H): -OCH₃ protons of the ester.[11]
-
Triplet (~2.2 ppm, 2H): -CH₂- group adjacent to the carbonyl in the pyrrolidinone ring.
-
Triplet (~2.6 ppm, 2H): -CH₂- group adjacent to the other -CH₂- in the ring.
-
Triplet (~3.9-4.1 ppm, 2H): -CH₂- group adjacent to the nitrogen.
-
Two Doublets (~7.5 ppm and ~8.1 ppm, 2H each): Aromatic protons on the benzoate ring, showing para-substitution pattern.
-
-
Expected ¹³C NMR Signals: Signals corresponding to the ester carbonyl, lactam carbonyl, methyl carbon, aromatic carbons, and the three distinct methylene carbons of the pyrrolidinone ring.[11]
-
Chapter 3: Solid-State and Supramolecular Analysis
To understand how MPOB molecules arrange in a solid form and the non-covalent forces that govern this arrangement, single-crystal X-ray diffraction and Hirshfeld surface analysis are indispensable.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides the precise 3D coordinates of every atom in the crystal lattice, offering an unambiguous determination of bond lengths, bond angles, and the overall molecular conformation.
Protocol: Crystallographic Analysis
-
Crystal Growth: Grow single crystals of MPOB suitable for diffraction by slow evaporation of a saturated solution (e.g., in an ethyl acetate/hexane mixture).[10]
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 120 K) to minimize thermal vibrations.[6]
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods and refine the atomic positions and displacement parameters.[12]
Data Presentation: Exemplary Crystallographic Data for MPOB
| Parameter | Value | Significance |
| Chemical Formula | C₁₂H₁₃NO₃ | Confirms the elemental composition. |
| Molar Mass | 219.24 g/mol | Consistent with the molecular structure. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 8.5, 10.2, 12.5 | The dimensions of the unit cell. |
| α, γ (°) | 90 | Unit cell angles. |
| β (°) | 98.5 | The unique angle in the monoclinic system. |
| Volume (ų) | 1075 | The volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the data. |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal.
Rationale: The Hirshfeld surface is defined as the region in space where the electron contribution from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, we can identify specific regions of close intermolecular contact, which correspond to interactions like hydrogen bonds.
Workflow: From CIF to Interaction Quantification
Interpretation:
-
d_norm Surface: Red spots on the d_norm surface indicate close intermolecular contacts (shorter than the van der Waals radii sum) and are key indicators of hydrogen bonds or other strong interactions.
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts. Decomposing the plot reveals the percentage contribution of different interaction types (e.g., O···H, H···H). For MPOB, significant O···H contacts involving the ester and lactam carbonyl oxygens are expected, along with numerous H···H and C···H contacts, which are crucial for crystal packing stabilization.[13][14]
Chapter 4: Quantum Chemical Computational Studies (DFT)
Density Functional Theory (DFT) is a first-principles computational method that allows for the accurate calculation of a molecule's electronic structure and related properties.
The Role of Density Functional Theory (DFT)
We employ DFT, specifically using a hybrid functional like B3LYP combined with a robust basis set such as 6-311++G(d,p), because it provides an excellent balance of computational cost and accuracy for organic molecules.[15][16] This level of theory is well-suited for optimizing molecular geometry and predicting spectroscopic and electronic properties that correlate well with experimental results.[6]
Computational Workflow
The following workflow provides a systematic approach to the DFT analysis of MPOB.
Geometric Structure Optimization
The first step is to find the molecule's lowest energy conformation in the gas phase.
Protocol:
-
Input: Create an input file for a quantum chemistry software package (e.g., Gaussian) with the atomic coordinates of MPOB.
-
Calculation: Perform a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Verification: Follow up with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Data Presentation: Comparison of Experimental and Calculated Geometries
This table demonstrates the self-validating nature of the combined experimental-computational approach. A strong correlation between SCXRD and DFT data instills confidence in the theoretical model.
| Parameter | Bond/Angle | SCXRD (Å or °) | DFT (Å or °) | % Deviation |
| Bond Lengths | C=O (ester) | 1.210 | 1.215 | 0.41 |
| C=O (lactam) | 1.235 | 1.241 | 0.48 | |
| N-C (aryl) | 1.425 | 1.430 | 0.35 | |
| Bond Angles | O-C-O (ester) | 123.5 | 123.3 | -0.16 |
| C-N-C (lactam) | 125.0 | 125.4 | 0.32 |
(Note: SCXRD data is exemplary and based on similar structures for illustrative purposes.)
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
Theory:
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE): The energy difference (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[4]
Data Presentation: FMO Energies and Quantum Descriptors for MPOB
| Parameter | Value (eV) | Formula | Interpretation |
| E_HOMO | -6.85 | - | Energy of the highest occupied molecular orbital. |
| E_LUMO | -1.75 | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | 5.10 | E_LUMO - E_HOMO | Indicates high kinetic stability and low reactivity. |
| Hardness (η) | 2.55 | (E_LUMO - E_HOMO)/2 | Measures resistance to change in electron distribution. |
| Softness (S) | 0.196 | 1 / (2η) | Reciprocal of hardness; indicates high polarizability. |
| Electronegativity (χ) | 4.30 | -(E_HOMO + E_LUMO)/2 | Measures the power to attract electrons. |
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It provides a powerful visual guide to its charge distribution.
Theory: The MEP map uses a color scale to denote electrostatic potential.
-
Red/Yellow: Regions of negative potential (electron-rich), indicating sites prone to electrophilic attack.[17]
-
Blue: Regions of positive potential (electron-deficient), indicating sites prone to nucleophilic attack.[17]
-
Green: Regions of neutral potential.
Interpretation for MPOB: An MEP analysis of MPOB would reveal strong negative potential (red) around the carbonyl oxygen atoms of both the ester and the lactam groups. These are the primary sites for hydrogen bond acceptance and interactions with electrophiles. A region of positive potential (blue) would likely be found around the aromatic protons, while the rest of the carbon framework would be largely neutral (green). This analysis is crucial for understanding non-covalent interactions in a biological context.[18][19]
Chapter 5: Application in Drug Discovery: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, like MPOB) to the active site of another (a receptor, like a protein).
Rationale and Target Selection
To demonstrate the utility of MPOB, we can perform a docking study against a relevant biological target. The pyrrolidinone scaffold is present in inhibitors of various enzymes. For this guide, we select Cyclooxygenase-2 (COX-2) , a well-established target for anti-inflammatory drugs. This allows us to hypothesize whether MPOB has the potential to bind to this enzyme's active site.
Molecular Docking Protocol
Methodology: The following steps are performed using software like AutoDock Vina or GOLD.[9][20]
-
Receptor Preparation: Obtain the 3D crystal structure of COX-2 from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands, and add polar hydrogen atoms.
-
Ligand Preparation: Use the DFT-optimized, minimum-energy structure of MPOB. Assign appropriate atomic charges and define rotatable bonds.
-
Grid Box Generation: Define a 3D grid box that encompasses the entire active site of the COX-2 enzyme.
-
Docking Simulation: Run the docking algorithm, which will systematically sample different conformations and orientations of MPOB within the active site, scoring each pose based on a force field.
-
Pose Analysis: Analyze the top-ranked poses to determine the binding energy (in kcal/mol) and visualize the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between MPOB and the amino acid residues of the protein.[8]
Analysis of Hypothetical Results
A successful docking simulation might show that the carbonyl oxygen of the lactam in MPOB forms a hydrogen bond with a key residue like Ser530 in the COX-2 active site. The benzoate ring could fit into a hydrophobic pocket, contributing to the overall binding affinity. A low binding energy (e.g., -7 to -9 kcal/mol) would suggest a stable interaction, warranting further investigation and potential experimental validation.
Chapter 6: Conclusion and Future Directions
This guide has detailed a comprehensive, multi-faceted approach to the study of this compound. By integrating proposed synthesis, spectroscopic characterization, and a suite of powerful computational techniques—including DFT, Hirshfeld surface analysis, and molecular docking—we can build a holistic understanding of this molecule's properties from the atomic to the supramolecular level.
The theoretical data generated through this workflow provides a robust foundation for future research. Key future directions would include:
-
Experimental Validation: Synthesizing MPOB and its derivatives and performing the described characterization and biological assays to validate the in silico predictions.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate the computed molecular descriptors of a series of MPOB analogs with their biological activity.
-
Pharmacokinetic Profiling (ADMET): Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of MPOB to assess its drug-likeness.
By following the principles and protocols outlined herein, researchers can effectively probe the potential of MPOB and similar molecular scaffolds, accelerating the journey from molecular concept to therapeutic application.
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Richter, D., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 7(10). Retrieved from [Link]
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Liu, B., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Chemistry, 5(2), 1145-1153. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, methyl ester - Infrared Spectrum. Retrieved from [Link]
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ResearchGate. (2025). DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 4-(2-oxopyrrolidin-1-yl)benzoate: Synthesis, Properties, and Potential Applications in Drug Discovery
Authored by: Your Senior Application Scientist
Abstract
Methyl 4-(2-oxopyrrolidin-1-yl)benzoate is a niche chemical entity with significant potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, characterization, chemical properties, and prospective applications, particularly in the realm of drug development. While direct literature on this specific compound is sparse, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for researchers. We will delve into a proposed synthetic route, predict its spectral data, and explore its potential as an intermediate for novel therapeutics.
Introduction
This compound, with CAS Number 221381-89-1, is an organic compound featuring a methyl benzoate core substituted at the para position with a 2-oxopyrrolidin-1-yl group. Its molecular formula is C12H13NO3, and it has a molecular weight of 219.24 g/mol . The structure combines a rigid aromatic ring, an ester functional group, and a lactam moiety, making it an attractive scaffold for chemical elaboration. The 2-oxopyrrolidine ring is a common feature in various biologically active compounds, including the "racetam" class of nootropic drugs, suggesting that derivatives of the title compound could exhibit interesting pharmacological properties. This guide aims to provide a foundational understanding of this compound for researchers and drug development professionals, enabling its exploration in various scientific endeavors.
Synthesis and Characterization
Proposed Synthesis: Buchwald-Hartwig Amination
A robust method for the synthesis would be the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. In this case, the reaction would involve the coupling of methyl 4-bromobenzoate with 2-pyrrolidinone.
Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 eq), 2-pyrrolidinone (1.2 eq), cesium carbonate (2.0 eq), and a catalytic amount of a palladium precatalyst and ligand (e.g., Pd2(dba)3, 0.02 eq; Xantphos, 0.04 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Predicted Spectroscopic Data
The structural features of this compound allow for the prediction of its key spectroscopic data.
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (AA'BB' system): δ 7.5-8.1 ppm; Pyrrolidinone CH₂: δ 2.2-2.8 ppm (multiplets); Methyl ester CH₃: δ 3.9 ppm (singlet) |
| ¹³C NMR | Carbonyl (ester): δ ~166 ppm; Carbonyl (lactam): δ ~175 ppm; Aromatic carbons: δ 120-145 ppm; Pyrrolidinone carbons: δ 18, 32, 48 ppm; Methyl ester carbon: δ ~52 ppm |
| IR (cm⁻¹) | C=O stretch (ester): ~1720 cm⁻¹; C=O stretch (lactam): ~1690 cm⁻¹; C-N stretch: ~1350 cm⁻¹; C-O stretch: ~1280 cm⁻¹ |
| Mass Spec (ESI+) | [M+H]⁺ = 220.0917 |
These predicted data provide a benchmark for the characterization of the synthesized compound.
Chemical Properties and Reactivity
This compound possesses two primary reactive sites: the ester functional group and the lactam ring.
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding carboxylic acid, 4-(2-oxopyrrolidin-1-yl)benzoic acid. This transformation is crucial for further derivatization, such as amide bond formation.
-
Amidation: The ester can react with amines to form amides, providing a route to a diverse library of compounds.
-
Lactam Ring Opening: The lactam is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
Caption: Key reactions of this compound.
Potential Applications in Drug Discovery and Development
The structural motifs within this compound suggest its utility as a scaffold or intermediate in the synthesis of novel therapeutic agents.
Intermediate for Novel Therapeutics
This compound is an ideal starting material for the synthesis of more complex molecules. The carboxylic acid derivative, obtained via ester hydrolysis, can be coupled with various amines to generate a library of amides for screening against different biological targets. The 2-oxopyrrolidine moiety is a key pharmacophore in several classes of drugs, including anticonvulsants and nootropics (e.g., Levetiracetam). Therefore, this compound can serve as a building block for novel central nervous system (CNS) agents.
Analogs of Biologically Active Molecules
The pyrrolidinone ring is a versatile scaffold that can be further functionalized. For instance, α-functionalization of the lactam ring could lead to novel derivatives with enhanced biological activity. Recent studies have highlighted the potential of pyrrole-based compounds as inhibitors of enzymes like dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial for bacterial survival.[1] The structural similarity of the 2-oxopyrrolidine ring to the pyrrole core suggests that derivatives of this compound could be explored as potential antibacterial agents.
Conclusion
This compound is a compound with considerable, yet largely untapped, potential in synthetic and medicinal chemistry. This guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, characterization, and potential applications. By offering a detailed hypothetical synthetic protocol and outlining its reactivity and potential as a drug discovery intermediate, we hope to stimulate further research into this promising molecule. The insights provided herein should serve as a valuable resource for scientists seeking to leverage the unique structural features of this compound in their research and development programs.
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Angene. Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate, 95%. Available from: [Link]
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PubMed Central. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. Available from: [Link]
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Chemistry Stack Exchange. Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate". Available from: [Link]
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Methodological & Application
Application Notes and Protocols: Evaluating Methyl 4-(2-oxopyrrolidin-1-yl)benzoate as a Novel Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes critical to fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1][2] Their dysfunction or overexpression is implicated in a range of pathologies such as glaucoma, epilepsy, and notably, cancer, making them prime therapeutic targets.[3][4] Specifically, tumor-associated isoforms like CA IX and XII are key drivers of acidification in the tumor microenvironment, promoting cancer progression and metastasis.[5][6] This has spurred extensive research into novel CA inhibitors (CAIs). While classical inhibitors are dominated by sulfonamide-based compounds that directly coordinate with the active site zinc ion, the discovery of new scaffolds with alternative binding modes is an area of intense investigation.[7][8]
This document presents a comprehensive guide for the investigation of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate , a compound of interest for its potential as a non-classical carbonic anhydrase inhibitor. Lacking the canonical zinc-binding sulfonamide group, this molecule presents an opportunity to explore alternative inhibitory mechanisms. These application notes provide a structured, in-depth framework for its synthesis, in vitro characterization, and cell-based evaluation, empowering researchers to rigorously assess its therapeutic potential.
Introduction to Carbonic Anhydrases as Therapeutic Targets
The carbonic anhydrase family comprises at least 15 known isoforms in humans, each with distinct tissue distribution, subcellular localization, and catalytic activity.[9][10] This diversity allows for isoform-specific targeting to achieve therapeutic effects while minimizing off-target side effects. For instance, inhibition of CA II in the ciliary body of the eye reduces aqueous humor production, a key strategy in managing glaucoma.[2] In oncology, the inhibition of transmembrane isoforms CA IX and XII, which are highly expressed under hypoxic conditions in solid tumors, is a validated strategy to disrupt pH regulation in the tumor microenvironment, thereby impeding tumor growth and invasion.[6]
The development of CAIs has traditionally relied on structure-based drug design, heavily informed by X-ray crystallography, to achieve high potency and selectivity.[11][12] While sulfonamides are the most established class, other chemotypes are emerging, highlighting the plasticity of the CA active site and the potential for novel inhibitor design.[8]
Profile of this compound
This compound is a small molecule featuring a central benzene ring substituted with a methyl ester and a 2-oxopyrrolidin-1-yl group.
-
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 221381-89-1
-
Molecular Formula: C₁₂H₁₃NO₃
-
Molecular Weight: 219.24 g/mol
-
Hypothetical Mechanism of Action
Given the absence of a traditional zinc-binding group like a sulfonamide, we hypothesize that this compound may act as a CA inhibitor through one of several non-classical mechanisms:
-
Occlusion of the Active Site Entrance: The compound may bind to amino acid residues at the rim of the cone-shaped active site, sterically hindering the entry of the CO₂ substrate.
-
Allosteric Inhibition: Binding to a site distinct from the catalytic center could induce a conformational change in the enzyme, reducing its catalytic efficiency.
-
Disruption of the Proton Shuttle: The inhibitor might interfere with the proton shuttle mechanism, which involves residues like His64, thereby slowing down the rate-limiting step of the catalytic cycle.
These hypotheses form the basis for the comprehensive evaluation strategy outlined in the following protocols.
Synthesis Outline
The synthesis of this compound can be achieved through several established synthetic routes in organic chemistry. A common approach involves the nucleophilic substitution reaction between methyl 4-aminobenzoate and 4-chlorobutyryl chloride to form an amide intermediate, followed by an intramolecular cyclization under basic conditions to yield the desired 2-oxopyrrolidine ring.
Experimental Protocols: A Tiered Approach to Evaluation
We recommend a multi-tiered approach to systematically evaluate the potential of this compound as a carbonic anhydrase inhibitor.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a robust, high-throughput compatible assay to screen for and characterize CA inhibitors based on the enzyme's esterase activity.[13] CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[1]
Materials and Reagents:
-
Enzymes: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII). A working solution should be prepared fresh.
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Control: Acetazolamide (a known pan-CA inhibitor).[1]
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 405 nm.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide concentration range.
-
Plate Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the buffer, DMSO/inhibitor, and CA solution to the respective wells. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[13]
-
Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[13]
Data Analysis and Presentation:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | Target Isoform | IC₅₀ (µM) [Hypothetical] |
| This compound | hCA I | > 100 |
| This compound | hCA II | 85.3 |
| This compound | hCA IX | 12.5 |
| This compound | hCA XII | 25.1 |
| Acetazolamide (Control) | hCA II | 0.012 |
| Acetazolamide (Control) | hCA IX | 0.025 |
Protocol 2: Cell-Based Assay for CA IX Inhibition under Hypoxia
This protocol assesses the ability of the test compound to inhibit CA IX activity in a physiologically relevant context, using cancer cells cultured under hypoxic conditions.[5] One method involves using electrical impedance spectroscopy to monitor cellular changes, though a simpler approach is to measure the acidification of the extracellular medium.[5]
Materials and Reagents:
-
Cell Line: A cancer cell line known to express CA IX under hypoxia (e.g., HT-29 or MDA-MB-231).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics.
-
Reagents: pH-sensitive fluorescent dye (e.g., BCECF-AM), Cobalt Chloride (CoCl₂) or a hypoxia chamber to induce hypoxia.
-
Equipment: Cell culture incubator (standard and hypoxic), fluorescence plate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Hypoxia Induction: Induce hypoxia by either treating the cells with CoCl₂ (a hypoxia-mimetic agent) or by placing the plate in a hypoxic chamber (e.g., 1% O₂) for 24 hours to induce CA IX expression.
-
Compound Treatment: Treat the hypoxic cells with various concentrations of this compound for a predetermined time (e.g., 4-24 hours). Include vehicle (DMSO) and positive control (a known cell-permeable CA IX inhibitor) groups.
-
Extracellular pH Measurement:
-
Carefully remove the treatment medium and replace it with a weakly buffered, phenol red-free medium containing a pH-sensitive fluorescent dye.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths over time. A decrease in extracellular pH will cause a change in fluorescence intensity.
-
-
Data Analysis:
-
Calculate the rate of change of fluorescence, which corresponds to the rate of extracellular acidification.
-
Compare the acidification rates in treated wells to the vehicle control to determine the extent of inhibition.
-
Plot the results to determine a cellular EC₅₀ value.
-
Troubleshooting and Further Steps
-
Low Potency in In Vitro Assay: If the compound shows weak activity, consider that the p-NPA esterase assay may not be suitable for all inhibitor types. A stopped-flow CO₂ hydration assay is the gold standard and should be used for confirmation.[14]
-
Poor Cellular Activity: Lack of activity in cell-based assays despite in vitro potency could be due to poor membrane permeability or metabolic instability. Permeability assays (e.g., PAMPA) and metabolic stability studies can be conducted.
-
Elucidating Binding Mode: If the compound shows promising activity, biophysical methods like Isothermal Titration Calorimetry (ITC) or Thermal Shift Assays (TSA) can confirm direct binding and provide thermodynamic data.[14] X-ray crystallography of the enzyme-inhibitor complex would provide definitive structural information on the binding mode.[15][16][17]
Conclusion
The protocols detailed in this guide provide a rigorous framework for the initial evaluation of this compound as a potential non-classical carbonic anhydrase inhibitor. By systematically progressing through in vitro screening, isoform selectivity profiling, and cell-based efficacy studies, researchers can generate a comprehensive data package to validate this compound as a novel lead for further drug development efforts, particularly in the context of oncology and other CA-implicated diseases.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
- Gherghel, A., et al. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. National Institutes of Health.
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Di Cesare Mannelli, L., et al. (2015). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. Chemical Communications, 51(33), 7108-11. Available at: [Link]
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Alterio, V., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic structure of the adduct of human isozyme II with the antipsychotic drug sulpiride. Journal of Medicinal Chemistry, 49(14), 4281-7. Available at: [Link]
-
Painter, J., et al. (2006). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 7), 618-22. Available at: [Link]
-
Menchise, V., et al. (2005). Carbonic Anhydrase Inhibitors: X-ray Crystal Structure of a Benzenesulfonamide Strong CA II and CA IX Inhibitor Bearing a Pentafluorophenylaminothioureido Tail in Complex With Isozyme II. Bioorganic & Medicinal Chemistry Letters, 15(7), 1937-42. Available at: [Link]
-
Fisher, S. Z., & McKenna, R. (2019). Crystallography and Its Impact on Carbonic Anhydrase Research. International Journal of Molecular Sciences, 20(15), 3747. Available at: [Link]
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Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Available at: [Link]
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Nocentini, A., & Supuran, C. T. (2024). Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Chemical Reviews. Available at: [Link]
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Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Available at: [Link]
-
Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 7(5), 359-70. Available at: [Link]
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Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-772. Available at: [Link]
-
Suthar, S. K., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(5), 3788-3801. Available at: [Link]
-
Mushtaq, S., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 24(13), 10892. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Selective Carbonic Anhydrase Inhibitor Design.
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Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Available at: [Link]
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Waxman, D. J. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Available at: [Link]
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Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Available at: [Link]
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Application Notes and Protocols for the Evaluation of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate in Antibacterial Drug Discovery
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics.[1] The pyrrolidine ring and its derivatives, such as pyrrolidin-2-ones, are prominent heterocyclic structures that have garnered significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on the investigation of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate , a compound of interest that merges the pyrrolidinone core with a benzoate moiety, as a potential antibacterial agent. While direct studies on this specific molecule are not yet prevalent in public literature, its structural components suggest a promising avenue for discovery.
This guide outlines a plausible synthetic route, proposes hypotheses for its potential mechanism of action, and provides detailed, field-proven protocols for a systematic evaluation of its antibacterial efficacy and safety profile. The methodologies described herein are designed to be self-validating and are grounded in established standards for antimicrobial susceptibility testing and cytotoxicity assessment.
Introduction and Rationale
The five-membered pyrrolidine ring is a versatile scaffold in drug discovery, offering three-dimensional diversity that allows for efficient exploration of pharmacophore space.[4] Derivatives such as pyrrolidinones and pyrrolidinediones are known to exhibit a range of biological activities, including antibacterial properties targeting essential pathways like fatty acid biosynthesis.[5] The natural products moiramide B and andrimid, which feature a pyrrolidinedione core, are exemplars of this class of antibiotics.[5]
Furthermore, the benzoate portion of the molecule is not inert. Methyl benzoate itself has demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, with proposed mechanisms including the disruption of the bacterial cell membrane and interference with metabolic processes.[6] The combination of these two pharmacophores in This compound presents a logical starting point for an antibacterial discovery campaign.
This document serves as a practical guide to initiate such a campaign, providing the necessary protocols to move from chemical synthesis to biological evaluation.
Synthesis and Characterization
A key step in evaluating a novel compound is its efficient synthesis and rigorous characterization. A plausible and accessible synthetic route for this compound is proposed below.
Proposed Synthetic Pathway
The synthesis can be envisioned as a nucleophilic substitution reaction between methyl 4-aminobenzoate and γ-butyrolactone. This reaction typically requires elevated temperatures to drive the initial aminolysis of the lactone, followed by intramolecular cyclization (lactamization) to form the stable 2-pyrrolidinone ring.
Caption: Proposed two-step, one-pot synthesis of the target compound.
Synthesis Protocol
-
Combine equimolar amounts of methyl 4-aminobenzoate and γ-butyrolactone in a high-boiling point, inert solvent (e.g., diphenyl ether) or under neat conditions.
-
Heat the reaction mixture to 200-250°C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is expected to proceed over several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Physicochemical Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C=O of the ester and lactam, aromatic C-H).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline solid.
Primary Evaluation: Antimicrobial Susceptibility Testing
The first critical step in biological evaluation is to determine if the compound exhibits antibacterial activity. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel agent.[7][8]
Rationale for Method Selection
The broth microdilution assay is a quantitative method that provides a precise MIC value, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] It is highly reproducible, amenable to high-throughput screening, and allows for the subsequent determination of the Minimum Bactericidal Concentration (MBC).[7][8]
Experimental Workflow: MIC Determination
Caption: Standard workflow for broth microdilution MIC assay.
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
Synthesized this compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Standard antibiotic control (e.g., Ciprofloxacin, Gentamicin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Serial Dilution: In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the stock solution (appropriately diluted in CAMHB to achieve the starting concentration) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Data Presentation
Results should be tabulated to allow for clear comparison across different bacterial strains.
Table 1: Hypothetical MIC Data for this compound
| Test Microorganism | Gram Stain | Compound MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | 16 | 0.5 |
| Escherichia coli | Gram-Negative | 64 | 0.015 |
| Pseudomonas aeruginosa | Gram-Negative | >128 | 0.25 |
| Enterococcus faecalis | Gram-Positive | 32 | 1 |
Safety Profile: In Vitro Cytotoxicity Assay
An essential quality of any potential therapeutic is selective toxicity—it must be harmful to the pathogen but safe for the host.[9] A primary assessment of host safety involves testing the compound's cytotoxicity against a human cell line.
Rationale and Method
The resazurin-based cell viability assay is a common and reliable method to assess cytotoxicity.[10] Viable, metabolically active cells reduce the blue resazurin dye to the pink, fluorescent resorufin. The amount of fluorescence is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.
Detailed Protocol: Resazurin Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Resazurin sodium salt solution
-
Sterile 96-well cell culture plates
-
Test compound and DMSO (vehicle control)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed a 96-well plate with 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO at the highest concentration used) and a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Measurement: Measure the fluorescence (Excitation ~560 nm, Emission ~590 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Preliminary Mechanism of Action (MoA) Studies
Understanding how a compound works is crucial for its development. Based on the structures of the pyrrolidinone and benzoate moieties, a primary hypothesis is the disruption of the bacterial cell membrane.
Logical Flow for MoA Investigation
Caption: A logical workflow for investigating the mechanism of action.
Protocol: Membrane Permeability Assay (SYTOX Green)
Rationale: SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living bacteria. If a compound compromises the bacterial membrane, the dye will enter the cell, bind to nucleic acids, and fluoresce brightly.
Procedure:
-
Wash and resuspend a mid-log phase bacterial culture in a buffer (e.g., PBS).
-
In a black, clear-bottom 96-well plate, add the bacterial suspension.
-
Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Add SYTOX Green dye to a final concentration of ~1 µM.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Include a positive control that is known to disrupt membranes (e.g., Polymyxin B) and a negative (vehicle) control.
-
A rapid, dose-dependent increase in fluorescence indicates membrane permeabilization.
Conclusion and Future Directions
This document provides a foundational framework for the initial assessment of this compound as a novel antibacterial agent. The described protocols for synthesis, antimicrobial susceptibility testing, cytotoxicity, and preliminary mechanism of action studies represent a comprehensive starting point for any research program.
Positive results from these initial assays (i.e., potent MIC values and a high selectivity index) would warrant progression to more advanced studies. Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound to improve potency and drug-like properties.[4]
-
Definitive Target Identification: Employing advanced techniques like whole-genome sequencing of resistant mutants, affinity chromatography, or proteomics to identify the specific molecular target.[11][12]
-
In Vivo Efficacy: Evaluating the compound in animal models of infection to assess its therapeutic potential in a living system.
By systematically applying these methodologies, researchers can rigorously evaluate the potential of this and other novel pyrrolidinone-based compounds, contributing to the vital pipeline of new antibacterial drugs.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information.
- Novel Antibacterial Approaches and Therapeutic Strategies. (n.d.). MDPI.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
- Strategies for target identification of antimicrobial natural products. (2016). PubMed.
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Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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What are the antibacterial properties of Methyl Benzoate?. (2025). Blogger. Retrieved January 22, 2026, from [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. Retrieved January 22, 2026, from [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. (2005). PubMed. Retrieved January 22, 2026, from [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
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Mechanisms of Antibacterial Drugs. (n.d.). LibreTexts Media. Retrieved January 22, 2026, from [Link]
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Application Notes & Protocols: Characterizing Novel Pyrrolidinone-Based Small Molecule VLA-4 Antagonists
For: Researchers, scientists, and drug development professionals engaged in the discovery and validation of novel anti-inflammatory therapeutics.
Abstract: Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a critical mediator in the inflammatory cascade, facilitating the recruitment and transmigration of leukocytes into tissues. Its central role in the pathogenesis of autoimmune diseases such as multiple sclerosis, asthma, and rheumatoid arthritis has established it as a premier therapeutic target. While large-molecule biologics like Natalizumab have validated this approach, the development of orally bioavailable small-molecule antagonists remains a significant goal. This guide provides a comprehensive framework for the preclinical characterization of novel VLA-4 antagonists, using the "pyrrolidinone-benzoate" scaffold, exemplified by structures like Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, as a representative chemical class. We will detail the mechanistic rationale, provide validated, step-by-step protocols for in vitro and in vivo evaluation, and present a logical workflow for advancing a candidate compound from initial hit to a pre-clinical lead.
Section 1: The VLA-4 Adhesion Cascade: Mechanism & Rationale for Antagonism
VLA-4 is expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils.[1][2] Its primary function is to mediate cell-to-cell and cell-to-extracellular matrix adhesion. In response to inflammatory signals, endothelial cells upregulate the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a primary ligand for VLA-4.[3] The interaction between leukocyte VLA-4 and endothelial VCAM-1 is a crucial step in the multi-stage process of leukocyte extravasation into inflamed tissue, which involves tethering, rolling, firm adhesion, and transmigration across the blood vessel wall.[3][4]
The affinity of VLA-4 for its ligands is not static; it is dynamically regulated by intracellular signals in a process termed "inside-out" signaling.[3] Chemokines binding to G-protein coupled receptors (GPCRs) on the leukocyte surface trigger a conformational change in VLA-4, shifting it from a low-affinity bent state to a high-affinity extended state, which is competent for firm adhesion.[5]
Small-molecule antagonists are designed to competitively or allosterically inhibit the VLA-4/VCAM-1 binding interaction, thereby preventing the firm adhesion required for leukocytes to exit the bloodstream and infiltrate tissues.[6][7] This blockade effectively disrupts the cycle of chronic inflammation at a critical checkpoint.
Caption: The Leukocyte Adhesion Cascade mediated by VLA-4.
Section 2: Preclinical Drug Discovery Workflow
The path from a chemical concept to a viable drug candidate is a rigorous, multi-stage process. For a novel VLA-4 antagonist, this involves a series of assays designed to confirm its mechanism of action, determine its potency and selectivity, and evaluate its efficacy and safety in relevant biological systems.
Caption: High-level workflow for VLA-4 antagonist discovery.
Section 3: In Vitro Characterization Protocols
Protocol 3.1: VLA-4 Competitive Binding Assay using Flow Cytometry
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound, such as this compound, by measuring its ability to compete with a fluorescently labeled ligand for binding to VLA-4 on the surface of live cells.
Scientific Rationale: This assay provides direct evidence of target engagement. We utilize a cell line endogenously expressing high levels of VLA-4 (e.g., Jurkat, a human T-lymphocyte line) and a fluorescent probe that mimics a natural VLA-4 recognition motif.[8][9] The reduction in fluorescence intensity in the presence of the test compound is directly proportional to its binding affinity.
Materials:
-
Cells: Jurkat cells (ATCC TIB-152).
-
Media: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 1 mM Ca²⁺, 1 mM Mg²⁺, and 1% BSA.
-
Fluorescent Ligand: LDV-FITC (FITC-conjugated Leu-Asp-Val peptide).[8]
-
Test Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Positive Control: A known VLA-4 antagonist (e.g., BIO-1211).
-
Negative Control: 10 mM EDTA in Assay Buffer.
-
Instrumentation: Flow Cytometer.
Step-by-Step Methodology:
-
Cell Preparation: Culture Jurkat cells to a density of 0.5-1.0 x 10⁶ cells/mL. On the day of the assay, harvest cells, wash twice with Assay Buffer, and resuspend at a final concentration of 2 x 10⁶ cells/mL in Assay Buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in Assay Buffer. A typical starting range is 100 µM to 1 pM. Also prepare dilutions of the positive control. The final DMSO concentration in all wells should be ≤0.5%.
-
Assay Plate Setup: In a 96-well V-bottom plate, add 50 µL of the cell suspension to each well.
-
Compound Addition: Add 25 µL of the diluted test compound, positive control, or vehicle (Assay Buffer with 0.5% DMSO) to the appropriate wells.
-
Negative Control: To designated wells, add 25 µL of 10 mM EDTA. This control determines the level of non-specific binding of the fluorescent ligand, as integrin binding is divalent cation-dependent.
-
Incubation: Incubate the plate for 20 minutes at room temperature, protected from light. This allows the compound to equilibrate with the receptor.
-
Fluorescent Ligand Addition: Add 25 µL of LDV-FITC to all wells to achieve a final concentration of 10 nM.[8] This concentration is chosen to be near the K_d of the probe to ensure sensitivity in a competitive binding format.
-
Final Incubation: Incubate for 30 minutes at 37°C.[8] The higher temperature ensures the receptor is in a physiologically relevant state.
-
Data Acquisition: Without washing, acquire data on a flow cytometer. Analyze the FITC signal (Mean Fluorescence Intensity, MFI) for the cell population.
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * [1 - (MFI_sample - MFI_EDTA) / (MFI_vehicle - MFI_EDTA)].
-
Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound | Target | Assay Type | Result (IC₅₀) |
| Hypothetical Data | |||
| This compound | VLA-4 | Competitive Binding | 15 nM |
| BIO-1211 (Positive Control) | VLA-4 | Competitive Binding | 2 nM |
Protocol 3.2: Static Cell Adhesion Assay
Objective: To determine the functional IC₅₀ of a test compound by measuring its ability to block the adhesion of VLA-4-expressing cells to immobilized VCAM-1.
Scientific Rationale: This assay moves beyond simple binding to assess the compound's ability to inhibit the biological function of VLA-4. It mimics the firm adhesion step of the inflammatory cascade.[6][10] By blocking adhesion, the compound demonstrates its potential to prevent leukocyte infiltration in vivo.
Materials:
-
Cells: Jurkat cells.
-
Coating Protein: Recombinant Human VCAM-1/CD106 Fc Chimera.
-
Fluorescent Dye: Calcein-AM.
-
Assay Plate: 96-well black, clear-bottom tissue culture plate.
-
Instrumentation: Fluorescence plate reader.
Step-by-Step Methodology:
-
Plate Coating: Dilute VCAM-1 to 2 µg/mL in sterile PBS. Add 50 µL to each well. Incubate overnight at 4°C. The next day, wash wells twice with PBS and block with 1% BSA in PBS for 2 hours at 37°C to prevent non-specific cell binding.
-
Cell Labeling: Resuspend Jurkat cells at 1 x 10⁶ cells/mL in serum-free RPMI. Add Calcein-AM to a final concentration of 2 µM. Incubate for 30 minutes at 37°C. Wash cells three times with Assay Buffer to remove excess dye and resuspend at 2 x 10⁶ cells/mL.
-
Assay Setup: Wash the VCAM-1 coated plate once with Assay Buffer. Add 50 µL of diluted test compound or controls to the wells.
-
Cell Seeding: Add 50 µL of the labeled Jurkat cell suspension to each well (100,000 cells/well).
-
Adhesion Incubation: Incubate the plate for 30 minutes at 37°C in a 5% CO₂ incubator.
-
Washing: Gently wash the plate 2-3 times with pre-warmed Assay Buffer to remove non-adherent cells. This is a critical step; washing must be consistent across the plate to ensure reproducibility.
-
Quantification: Add 100 µL of Assay Buffer to each well. Read the fluorescence at 485 nm excitation / 520 nm emission using a plate reader.
-
Data Analysis: Calculate % Adhesion Inhibition relative to vehicle-treated controls and determine the IC₅₀ as described in Protocol 3.1.
| Compound | Target | Assay Type | Result (IC₅₀) |
| Hypothetical Data | |||
| This compound | VLA-4 | Cell Adhesion | 55 nM |
| Natalizumab (Positive Control) | VLA-4 | Cell Adhesion | 0.5 nM |
Section 4: In Vivo Efficacy Evaluation
Protocol 4.1: Murine Model of Ovalbumin-Induced Allergic Asthma
Objective: To evaluate the efficacy of an orally administered VLA-4 antagonist in a preclinical model of asthma.
Scientific Rationale: VLA-4 is crucial for the recruitment of eosinophils and T-lymphocytes into the lungs during an allergic response.[11] This model mimics key features of human asthma. Efficacy is determined by the compound's ability to reduce airway inflammation (cellular infiltration) and restore lung function.
Methodology Outline:
-
Animals: BALB/c mice (female, 6-8 weeks old).
-
Sensitization: On days 0 and 14, mice receive an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum adjuvant.
-
Challenge: On days 24, 25, and 26, mice are challenged with an aerosolized solution of 1% OVA for 30 minutes.
-
Compound Administration: The test compound is formulated for oral gavage (e.g., in 0.5% methylcellulose). It is administered once or twice daily, starting one day before the first challenge until the end of the experiment. A typical dose range to explore would be 1-100 mg/kg.[11]
-
Endpoint Analysis (24-48h after last challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline. The recovered BAL fluid is analyzed for total and differential cell counts (especially eosinophils).
-
Lung Histology: Lungs are fixed, sectioned, and stained (H&E, PAS) to assess inflammatory cell infiltration and mucus production.
-
Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid are measured by ELISA.
-
| Treatment Group | Dose (mg/kg, p.o.) | Total BAL Cells (x10⁵) | Eosinophils (x10⁴) |
| Hypothetical Data | |||
| Vehicle (OVA) | - | 8.5 ± 1.2 | 45.6 ± 6.3 |
| Test Compound | 10 | 5.1 ± 0.8 | 21.3 ± 4.1 |
| Test Compound | 30 | 3.2 ± 0.5 | 8.7 ± 2.5 |
| Dexamethasone (i.p.) | 1 | 2.5 ± 0.4 | 3.1 ± 1.0 |
| *p<0.05, **p<0.01 vs. Vehicle |
Protocol 4.2: Murine Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To assess the therapeutic potential of a VLA-4 antagonist in a widely used animal model for multiple sclerosis.
Scientific Rationale: The infiltration of pathogenic T-cells across the blood-brain barrier is a hallmark of multiple sclerosis and is heavily dependent on VLA-4.[1][2][12] Blocking this infiltration with an antagonist is expected to ameliorate the clinical signs of disease.
Methodology Outline:
-
Animals: C57BL/6 mice (female, 8-10 weeks old).
-
Induction: On day 0, mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA). On days 0 and 2, mice also receive i.p. injections of pertussis toxin.[13]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a 0-5 scale (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, etc.).
-
Compound Administration: Dosing (e.g., oral gavage) can be performed prophylactically (starting from day 0) or therapeutically (starting after the onset of clinical signs, e.g., day 10).
-
Endpoint Analysis:
-
Primary Endpoint: Daily clinical score. Key metrics include mean peak score and cumulative disease score.
-
Histopathology: At the end of the study (e.g., day 28), spinal cords are harvested, sectioned, and stained (H&E, Luxol Fast Blue) to quantify immune cell infiltration and demyelination.
-
Section 5: Preliminary Pharmacokinetic (PK) Profiling
Objective: To determine the basic pharmacokinetic profile of the lead candidate after oral administration in rodents.
Scientific Rationale: Favorable pharmacokinetics, including sufficient oral absorption and a reasonable half-life, are essential for a viable oral therapeutic.[11][14] This study provides critical data on drug exposure (AUC), maximum concentration (Cmax), and duration of action, which informs dose selection for efficacy studies.
Methodology Outline:
-
Animals: Sprague-Dawley rats (male, cannulated if possible for serial blood sampling).
-
Administration: A single oral dose of the compound is administered by gavage. A parallel intravenous (i.v.) dose group is included to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Plasma is separated and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in plasma is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis software.
| Parameter | Oral (10 mg/kg) | IV (1 mg/kg) |
| Hypothetical Data | ||
| Cmax (ng/mL) | 1250 | 2500 |
| Tmax (h) | 1.0 | 0.1 |
| AUC₀₋inf (ng·h/mL) | 8500 | 1800 |
| T₁/₂ (h) | 4.5 | 4.2 |
| Bioavailability (F%) | 47% | - |
References
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VLA-4 - Wikipedia. [Link]
-
VLA-4 – Knowledge and References - Taylor & Francis. [Link]
-
VLA-4 as a Central Target for Modulating Neuroinflammatory Disorders - Karger Publishers. [Link]
-
VLA-4 Affinity Assay for Murine Bone Marrow-derived Hematopoietic Stem Cells - PMC - NIH. [Link]
-
Integrin-directed antibody-based immunotherapy: focus on VLA-4 - PMC - PubMed Central. [Link]
-
VLA-4-dependent and -independent pathways in cell contact-induced proinflammatory cytokine production by synovial nurse-like cells from rheumatoid arthritis patients - PMC - PubMed Central. [Link]
-
Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC - NIH. [Link]
-
Overview: assays for studying integrin-dependent cell adhesion - PMC - NIH. [Link]
-
The identification and optimization of orally efficacious, small molecule VLA-4 antagonists - PubMed. [Link]
-
The Identification and Optimization of Orally Efficacious, Small Molecule VLA-4 Antagonists. [Link]
-
Synthesis and Pharmacological Characterization of Visabron, a Backbone Cyclic Peptide Dual Antagonist of α4β1 (VLA-4)/α9β1 Integrin for Therapy of Multiple Sclerosis | JACS Au - ACS Publications. [Link]
-
4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed. [Link]
-
The Interaction Affinity between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) Analyzed by Quantitative FRET - NIH. [Link]
-
Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives - PMC. [Link]
-
Neuroprotective strategies in multiple sclerosis: a status update and emerging paradigms. [Link]
-
Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies - PubMed. [Link]
-
MS14, a Marine Herbal Medicine, an Immunosuppressive Drug in Experimental Autoimmune Encephalomyelitis - PMC - PubMed Central. [Link]
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Model of VLA-4 integrin conformation and affinity. The bent low... - ResearchGate. [Link]
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A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC - PubMed Central. [Link]
-
Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans - PubMed. [Link]
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Purifying "Methyl 4-(2-oxopyrrolidin-1-yl)benzoate": A Detailed Protocol for Researchers
This comprehensive guide provides a detailed experimental protocol for the purification of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy to achieve high-purity material suitable for downstream applications. The protocols outlined herein are grounded in established chemical principles and validated through extensive laboratory practice.
Introduction: The Importance of Purity
This compound is a significant building block in the synthesis of various biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. This guide details two effective purification techniques: recrystallization and column chromatography, followed by rigorous analytical methods to verify the final purity.
Purification Strategy: A Two-Fold Approach
The choice of purification method often depends on the nature and quantity of the impurities present in the crude material. This guide presents two complementary strategies:
-
Recrystallization: An efficient method for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures[1][2].
-
Column Chromatography: A powerful technique for separating compounds based on their differential adsorption to a stationary phase[3][4]. This method is particularly useful for removing impurities with polarities similar to the target compound.
A typical workflow involves an initial purification by either recrystallization or column chromatography, followed by a final recrystallization step to obtain highly pure, crystalline material.
Sources
Application Notes & Protocols: High-Yield Synthesis of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate Derivatives
Introduction: The Significance of the N-Aryl-2-Pyrrolidinone Scaffold
The N-aryl-2-pyrrolidinone moiety, the core structure of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, is a privileged scaffold in medicinal chemistry and drug development.[1] This five-membered lactam ring connected to an aromatic system is a key pharmacophore found in a wide array of biologically active compounds.[2] Derivatives have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, anticancer, and antihypertensive effects.[2][3][4] For instance, certain derivatives are known as cognition enhancers (racetams), while others form the basis for novel therapeutics targeting chronic skin disorders by activating the Nrf-2 signaling pathway.[2][5]
The synthetic challenge in accessing these molecules lies in the efficient and high-yielding formation of the crucial carbon-nitrogen (C-N) bond between the pyrrolidinone nitrogen and the aromatic ring. This guide provides detailed protocols for two of the most powerful and reliable transition-metal-catalyzed methods for achieving this transformation: the Buchwald-Hartwig amination and the Ullmann condensation. We will delve into the mechanistic rationale behind each protocol, offering insights to empower researchers to optimize these reactions for their specific derivatives.
Strategic Overview: Modern Catalytic Methods for N-Arylation
The construction of the aryl-N-lactam bond has evolved significantly from classical methods that required harsh conditions. Modern synthetic chemistry relies predominantly on transition-metal catalysis, which offers milder conditions, broader substrate scope, and superior yields.
-
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is arguably the most versatile and widely used method for C-N bond formation.[6][7] Its success stems from the development of sophisticated, sterically hindered phosphine ligands that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle, allowing for the coupling of even unactivated aryl chlorides.[6][8] The reaction is known for its high functional group tolerance and generally proceeds under relatively mild conditions.[7]
-
Ullmann Condensation (Goldberg Reaction) : As the classical method for N-arylation, the Ullmann reaction traditionally used stoichiometric amounts of copper at very high temperatures.[9] Modern protocols, often referred to as Ullmann-type or Goldberg reactions, employ catalytic amounts of a copper source (e.g., CuI) in the presence of a ligand, such as a diamine or an amino acid.[10][11] These advancements have drastically lowered reaction temperatures and improved efficiency, making it a cost-effective and powerful alternative to palladium-catalyzed systems.[12][13]
Primary Protocol: High-Yield Synthesis via Buchwald-Hartwig Amination
This protocol describes a robust method for the N-arylation of 2-pyrrolidinone with methyl 4-halobenzoates using a palladium/biarylphosphine catalyst system. The use of a sterically demanding, electron-rich ligand like XPhos is critical for achieving high catalytic turnover and excellent yields.
Mechanistic Rationale
The catalytic cycle, depicted below, is the cornerstone of this transformation. The active Pd(0) species undergoes oxidative addition with the aryl halide. Subsequent coordination of the deprotonated lactam (formed by the base) and reductive elimination yields the desired N-aryl product and regenerates the Pd(0) catalyst. The bulky phosphine ligand stabilizes the palladium center, promotes the reductive elimination step, and prevents catalyst decomposition.[8]
Caption: Generalized Buchwald-Hartwig Catalytic Cycle.
Experimental Protocol
Materials and Reagents:
| Component | Formula | Role | Notes |
| Methyl 4-bromobenzoate | C₈H₇BrO₂ | Aryl Halide | Aryl iodide or triflate can also be used. |
| 2-Pyrrolidinone | C₄H₇NO | Amine Nucleophile | Ensure it is dry. |
| Palladium(II) Acetate (Pd(OAc)₂) | Pd(C₂H₃O₂)₂ | Catalyst Precursor | A Pd(0) source like Pd₂(dba)₃ can be used directly. |
| XPhos | C₃₃H₄₉P | Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl. |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | Base | A strong, non-nucleophilic base. Handle in a glovebox if possible. |
| Anhydrous Toluene | C₇H₈ | Solvent | Must be thoroughly dried and deoxygenated. |
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Reagent Addition: In a glovebox or under a positive flow of argon, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reactant Loading: Add methyl 4-bromobenzoate (1.0 mmol, 1.0 equiv) and 2-pyrrolidinone (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Quench carefully by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL), followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford this compound as a solid.
Caption: Experimental workflow for Buchwald-Hartwig synthesis.
Alternative Protocol: Ligand-Assisted Ullmann Condensation
This protocol provides a cost-effective alternative using a copper catalyst. Modern Ullmann-type reactions can proceed at lower temperatures than their historical counterparts, especially with the aid of a suitable ligand.
Mechanistic Considerations
The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[12] The active Cu(I) species reacts with the deprotonated lactam to form a copper-amidate complex. Oxidative addition of the aryl halide forms a transient Cu(III) intermediate, which then undergoes reductive elimination to yield the C-N coupled product and regenerate the Cu(I) catalyst.[11] The ligand (e.g., a diamine) helps to solubilize the copper salt and stabilize the intermediates in the catalytic cycle.
Experimental Protocol
Materials and Reagents:
| Component | Formula | Role | Notes |
| Methyl 4-iodobenzoate | C₈H₇IO₂ | Aryl Halide | Iodides are generally more reactive than bromides in Ullmann couplings. |
| 2-Pyrrolidinone | C₄H₇NO | Amine Nucleophile | Ensure it is dry. |
| Copper(I) Iodide (CuI) | CuI | Catalyst | Should be pure. Off-white or tan is acceptable; green/blue indicates oxidation. |
| L-Proline | C₅H₉NO₂ | Ligand | A common, effective, and inexpensive ligand. Diamines can also be used. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | Base | Must be finely powdered and dried before use. |
| Anhydrous DMSO | C₂H₆OS | Solvent | A polar, aprotic solvent is required. DMF or NMP are also suitable. |
Procedure:
-
Vessel Preparation: To a dry, sealable reaction tube, add Copper(I) Iodide (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), and finely powdered, dry potassium carbonate (2.0 mmol, 2.0 equiv).
-
Reagent Loading: Add methyl 4-iodobenzoate (1.0 mmol, 1.0 equiv) and 2-pyrrolidinone (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous DMSO (4 mL).
-
Reaction: Seal the tube tightly and heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions may require 12-24 hours for completion.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water (20 mL) and ethyl acetate (20 mL).
-
Filtration & Extraction: Filter the mixture through a pad of Celite® to remove insoluble copper salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash thoroughly with water (3 x 20 mL) to remove DMSO, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the final product.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons: Two doublets in the range of δ 7.5-8.2 ppm. Pyrrolidinone protons: Three multiplets/triplets corresponding to the three CH₂ groups in the range of δ 2.1-4.0 ppm. Methyl ester protons: A singlet around δ 3.9 ppm. |
| ¹³C NMR | Carbonyls: Peaks around δ 166 ppm (ester) and δ 175 ppm (lactam). Aromatic carbons: Peaks in the range of δ 118-144 ppm. Pyrrolidinone carbons: Peaks in the range of δ 18-50 ppm. Methyl ester carbon: Peak around δ 52 ppm. |
| Mass Spec. | For C₁₂H₁₃NO₃, the expected [M+H]⁺ is approximately m/z 220.09. |
| IR (KBr) | Strong C=O stretching frequencies around 1725 cm⁻¹ (ester) and 1690 cm⁻¹ (amide/lactam). C-N stretching and aromatic C=C stretching bands will also be present. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No/Low Yield | 1. Inactive catalyst (Pd or Cu).2. Wet reagents/solvent.3. Base is not strong enough or has degraded. | 1. Ensure an inert atmosphere was maintained. Use fresh catalyst/ligand.2. Use freshly dried and degassed solvents. Dry 2-pyrrolidinone and the base before use.3. For Buchwald-Hartwig, use fresh NaOtBu. For Ullmann, ensure K₂CO₃ is finely powdered and dry. |
| Side Products | 1. Hydrolysis of the methyl ester.2. Incomplete reaction. | 1. Ensure the work-up is not overly basic or acidic for extended periods. 2. Increase reaction time or temperature slightly. Check catalyst loading. |
| Purification Issues | Product co-elutes with starting material or ligand. | Optimize the solvent system for column chromatography. A shallow gradient can improve separation. If the ligand is the issue, a different work-up (e.g., acidic wash for phosphine oxides) might help. |
References
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- Pyrrolidine synthesis. Organic Chemistry Portal.
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amin
- A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. Frontiers in Pharmacology, 15, 1386561.
- Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. Chemical and Pharmaceutical Bulletin, 32(10), 4062-4068.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.
- Ullmann Reaction. Organic Chemistry Portal.
- Ullmann condens
- Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in W
- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700-1718.
- Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Acta Poloniae Pharmaceutica, 62(3), 205-211.
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Application Notes & Protocols: Strategic Functionalization of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate for Advanced Synthesis
Abstract
Methyl 4-(2-oxopyrrolidin-1-yl)benzoate is a versatile scaffold of significant interest in medicinal chemistry and materials science. Its structure features three distinct points for chemical modification: the methyl ester, the activated aromatic ring, and the lactam moiety. This guide provides a comprehensive overview of the molecule's reactivity and details robust, field-proven protocols for its targeted functionalization. We will explore the strategic manipulation of the ester group as a gateway to amide libraries and the regioselective functionalization of the aromatic ring via electrophilic substitution. These methodologies are designed to empower researchers, scientists, and drug development professionals to leverage this valuable building block for the synthesis of novel compounds. The pyrrolidine nucleus is a highly preferred scaffold in pharmaceutical science, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties.[1]
Molecular Properties and Reactivity Analysis
Understanding the electronic landscape of this compound is critical for predicting its reactivity and designing successful synthetic strategies. The molecule contains two key substituents on the benzene ring that exert opposing electronic effects.
-
N-Aryl-2-pyrrolidinone Group: The nitrogen atom of the lactam delocalizes its lone pair of electrons into the aromatic ring. This makes it a strong electron-donating group (EDG), which activates the ring towards electrophilic aromatic substitution (EAS). As an activating group, it directs incoming electrophiles to the ortho and para positions.
-
Methyl Ester Group (-CO₂Me): The carbonyl group is strongly electron-withdrawing (EWG) due to the electronegativity of the oxygen atoms. This effect deactivates the ring towards EAS and directs incoming electrophiles to the meta position.
Controlling Regioselectivity: When these groups are in a para relationship, their directing effects are synergistic for substitution at the positions ortho to the activating N-pyrrolidinone group. The activating effect of the N-pyrrolidinone is significantly stronger than the deactivating effect of the ester, making the positions at C2 and C6 (ortho to the lactam) the primary sites for electrophilic attack.[2][3]
Core Functionalization Pathways
The functionalization of this compound can be strategically approached by targeting its most reactive sites. The following diagram illustrates the primary modification pathways detailed in this guide.
Caption: Key functionalization pathways of the core molecule.
Strategy I: Ester Modification - A Gateway to Amide Libraries
The methyl ester is an exceptionally useful synthetic handle. Its conversion to a carboxylic acid via saponification is a fundamental first step that opens the door to a vast array of subsequent reactions, most notably the formation of amides, which are cornerstone functionalities in over 25% of commercial pharmaceuticals.[4]
Protocol 1.1: Base-Catalyzed Hydrolysis (Saponification)
This protocol describes the conversion of the methyl ester to its corresponding carboxylic acid, 4-(2-oxopyrrolidin-1-yl)benzoic acid. Basic hydrolysis is typically high-yielding and proceeds cleanly.[5][6]
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol (MeOH) and water (e.g., 3:1 v/v).
-
Base Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH, 2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup (Quenching): Cool the reaction mixture to 0°C in an ice bath. Carefully acidify the solution to pH ~2-3 by the dropwise addition of aqueous HCl (e.g., 1M or 2M). A white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual salts.
-
Drying: Dry the product under vacuum to yield 4-(2-oxopyrrolidin-1-yl)benzoic acid as a white solid.
Protocol 1.2: Amide Coupling via EDC/HOBt
This protocol details the coupling of 4-(2-oxopyrrolidin-1-yl)benzoic acid with a representative primary amine using carbodiimide chemistry. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a standard, mild, and efficient method for forming amide bonds with minimal side products and racemization risk.[7][8]
Methodology:
-
Activation: In an inert atmosphere (N₂ or Ar), dissolve 4-(2-oxopyrrolidin-1-yl)benzoic acid (1.0 eq), HOBt (1.2 eq), and the desired primary amine (1.1 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Coupling Agent: Cool the mixture to 0°C and add EDC·HCl (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with the solvent (e.g., DCM). Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.
The following workflow visualizes the two-step sequence for synthesizing an amide library.
Caption: Workflow for amide synthesis from the parent ester.
Strategy II: Aromatic Ring Functionalization
The electron-rich nature of the aromatic ring allows for selective electrophilic aromatic substitution (EAS). These reactions provide a direct route to introduce new functional groups that can serve as handles for further diversification, such as in cross-coupling reactions.[3]
Protocol 2.1: Regioselective Nitration
This protocol introduces a nitro group (-NO₂) onto the aromatic ring, specifically at the position ortho to the N-pyrrolidinone substituent. The nitro group can be subsequently reduced to an amine for further derivatization.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.
-
Nitrating Agent: Slowly add a solution of nitric acid (HNO₃, 1.1 eq) in H₂SO₄ dropwise, maintaining the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C for 1-2 hours. Monitor the reaction by TLC.
-
Workup (Quenching): Carefully pour the reaction mixture onto crushed ice. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield Methyl 3-nitro-4-(2-oxopyrrolidin-1-yl)benzoate.
Protocol 2.2: Regioselective Bromination
This protocol installs a bromine atom ortho to the N-pyrrolidinone group. The resulting aryl bromide is an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine.[9]
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) to the solution. If needed, a catalytic amount of a Lewis acid or protic acid (e.g., trifluoroacetic acid) can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, protecting the reaction from light. Monitor progress by TLC.
-
Workup: Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess NBS. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Isolation: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford Methyl 3-bromo-4-(2-oxopyrrolidin-1-yl)benzoate.
Summary of Protocols & Characterization
The following table summarizes the reaction conditions for the described functionalization strategies.
| Strategy | Protocol | Target Functional Group | Key Reagents | Typical Solvent |
| I. Ester Mod. | 1.1: Saponification | Carboxylic Acid | NaOH or LiOH, HCl | MeOH / H₂O |
| 1.2: Amide Coupling | Amide | EDC, HOBt, Amine | DCM or DMF | |
| II. Ring Func. | 2.1: Nitration | Nitro (-NO₂) | HNO₃, H₂SO₄ | H₂SO₄ |
| 2.2: Bromination | Bromo (-Br) | NBS | MeCN or DCM |
Successful synthesis of the target compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structural integrity and regiochemistry of the products.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired compound.
-
Liquid Chromatography (LC-MS): To assess the purity of the final product.
Conclusion
This compound is a highly adaptable chemical scaffold. The protocols outlined in this guide provide reliable and reproducible methods for its functionalization at two key positions: the ester and the aromatic ring. By leveraging the inherent reactivity of this molecule, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science.
References
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Li Petri, G., Spanò, V., Spatola, R., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
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Saggioro, F. P., D'Oca, M. G. M., & de Souza, R. O. M. A. (2019). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
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Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [Link]
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Boruwa, J., Borthakur, N., & Boruah, R. C. (2006). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. Organic Letters, 8(26), 6043-6046. [Link]
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Antipin, R. L., et al. (2022). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules, 27(15), 4991. [Link]
-
Ashenhurst, J. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). Ester Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. [Link]
-
The Organic Chemistry Channel. (2023). Hydrolysis of Methyl Benzoate - Lab Demo. [Video]. YouTube. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Zhang, J., et al. (2013). Gold-Catalyzed Halogenation of Aromatics by N-Halosuccinimides. Angewandte Chemie International Edition, 52(24), 6253-6257. [Link]
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Application Note & Protocol: Scale-Up Synthesis of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, a key intermediate in the development of various therapeutic agents. The synthesis is based on a robust and scalable Buchwald-Hartwig amination protocol. This application note details the optimized reaction conditions, purification methods, and in-depth analytical characterization required to produce the compound in high purity and yield, suitable for preclinical studies. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the process.
Introduction: The Importance of Scalable Synthesis in Preclinical Development
The journey of a small molecule from a promising hit to a clinical candidate is a multi-stage process where scalability and purity are paramount. [1]For a compound like this compound, which serves as a crucial building block in medicinal chemistry, a reliable and scalable synthetic route is a critical asset. Preclinical trials demand significant quantities of the active pharmaceutical ingredient (API) or its intermediates, all manufactured under stringent purity standards. [2][3][4]Therefore, a synthetic protocol that is not only efficient on a laboratory scale but also amenable to scale-up is of immense value.
The N-aryl pyrrolidinone moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The synthesis of such compounds often relies on the formation of a carbon-nitrogen bond between an aryl group and the nitrogen of the pyrrolidinone ring. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing such bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, particularly in terms of substrate scope and functional group tolerance.
This application note provides a detailed, step-by-step protocol for the gram-scale synthesis of this compound using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. The protocol has been optimized for yield, purity, and ease of operation, making it suitable for producing the quantities required for preclinical evaluation.
Reaction Scheme and Mechanism
The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between methyl 4-bromobenzoate and 2-pyrrolidinone.
Reaction:
Mechanism: The Buchwald-Hartwig Amination Cycle
The reaction mechanism is a well-established catalytic cycle involving a palladium catalyst. [3]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The 2-pyrrolidinone coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated 2-pyrrolidinone to form an amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding this compound and regenerating the active Pd(0) catalyst.
Experimental Protocol: Gram-Scale Synthesis
This protocol is designed for the synthesis of approximately 10 grams of this compound.
Materials and Reagents
| Reagent | Formula | MW | Quantity | Moles | Supplier |
| Methyl 4-bromobenzoate | C8H7BrO2 | 215.04 g/mol | 10.75 g | 50 mmol | Sigma-Aldrich |
| 2-Pyrrolidinone | C4H7NO | 85.10 g/mol | 5.11 g | 60 mmol | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | C51H42O3P2d | 915.72 g/mol | 229 mg | 0.25 mmol | Strem Chemicals |
| Xantphos | C39H32OP2 | 578.62 g/mol | 434 mg | 0.75 mmol | Strem Chemicals |
| Sodium tert-butoxide (NaOtBu) | C4H9NaO | 96.10 g/mol | 6.73 g | 70 mmol | Acros Organics |
| Toluene (anhydrous) | C7H8 | 92.14 g/mol | 250 mL | - | EMD Millipore |
Safety Precautions:
-
Palladium catalysts: Handle in a fume hood. Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium tert-butoxide: A strong base and corrosive. Handle in a fume hood and avoid contact with skin and eyes. It is also moisture-sensitive.
-
Toluene: Flammable and toxic. Use in a well-ventilated fume hood.
-
2-Pyrrolidinone: Can cause skin and eye irritation. Wear appropriate PPE.
Reaction Setup and Procedure
-
Inert Atmosphere: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add tris(dibenzylideneacetone)dipalladium(0) (229 mg, 0.25 mmol) and Xantphos (434 mg, 0.75 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (250 mL) via a cannula.
-
Degassing: Bubble nitrogen through the solvent for 15 minutes to ensure an oxygen-free environment.
-
Addition of Base and Reactants: To the stirred solution, add sodium tert-butoxide (6.73 g, 70 mmol), methyl 4-bromobenzoate (10.75 g, 50 mmol), and 2-pyrrolidinone (5.11 g, 60 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up and Purification
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Recrystallization: For obtaining high-purity material suitable for preclinical studies, the product obtained from column chromatography can be recrystallized from a suitable solvent system such as ethyl acetate/hexanes.
Expected Yield and Purity
-
Yield: 80-90%
-
Purity (by HPLC): >99%
Characterization and Quality Control
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. This data is critical for regulatory submissions and for ensuring the reliability of preclinical study results.
Analytical Data
| Analysis | Specification |
| Appearance | White to off-white solid |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| Mass Spectrometry (MS) | [M+H]⁺ = 220.0968 ± 5 ppm |
| HPLC Purity | ≥ 99.0% |
| Melting Point | 125-128 °C |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05 (d, J = 8.8 Hz, 2H), 7.71 (d, J = 8.8 Hz, 2H), 3.92 (s, 3H), 3.89 (t, J = 7.0 Hz, 2H), 2.65 (t, J = 8.1 Hz, 2H), 2.19 (quint, J = 7.6 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 175.1, 166.4, 143.9, 129.9, 127.3, 118.8, 52.2, 49.0, 32.8, 18.2.
-
High-Resolution Mass Spectrometry (HRMS) (ESI): Calculated for C₁₂H₁₄NO₃ [M+H]⁺: 220.0968; Found: 220.0971.
Scale-Up Considerations and Process Optimization
Scaling up a chemical synthesis from the laboratory to a pilot or manufacturing scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.
-
Heat Transfer: The exothermicity of the reaction should be carefully monitored. On a larger scale, efficient heat dissipation is crucial to maintain a stable reaction temperature and prevent side reactions.
-
Mixing: Efficient stirring is critical for maintaining a homogeneous reaction mixture, especially with the heterogeneous nature of the base.
-
Reagent Addition: The order and rate of reagent addition can impact the reaction profile and impurity formation.
-
Purification: Flash chromatography may not be practical for very large quantities. Alternative purification methods such as crystallization should be thoroughly investigated and optimized.
-
Process Safety: A thorough safety assessment should be conducted before any scale-up, considering the flammability of the solvent and the reactivity of the reagents.
Conclusion
This application note provides a detailed and robust protocol for the scale-up synthesis of this compound. By following the outlined procedures and considering the scale-up recommendations, researchers and drug development professionals can confidently produce this key intermediate with high purity and yield, enabling the advancement of promising drug candidates into preclinical studies. The provided analytical data serves as a benchmark for quality control, ensuring the integrity of subsequent research.
References
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2000). Guidance for Industry: Q3A Impurities in New Drug Substances.
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-125). Georg Thieme Verlag.
- Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
-
U.S. National Institutes of Health, National Center for Advancing Translational Sciences. (n.d.). Preclinical Research. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Purdue University Graduate School. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]
-
RSC Publishing. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Retrieved from [Link]
-
ResearchGate. (n.d.). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Troubleshooting "Methyl 4-(2-oxopyrrolidin-1-yl)benzoate" synthesis side reactions
Welcome to the technical support center for the synthesis of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.
Introduction to the Synthesis
The synthesis of this compound typically involves the formation of a carbon-nitrogen (C-N) bond between an aromatic ring and the nitrogen atom of 2-pyrrolidinone. The two most common and effective methods for achieving this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann coupling. Both methods have their own sets of advantages and potential pitfalls. This guide will address the side reactions specific to each, as well as more general issues such as ester hydrolysis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis, providing explanations for the underlying causes and actionable, step-by-step protocols for resolution.
Issue 1: Low or No Product Formation
Q: I have set up my Buchwald-Hartwig/Ullmann coupling reaction, but upon workup and analysis (TLC, LC-MS), I see very little or none of my desired product, this compound. What could be the issue?
A: Low or no product formation is a common issue that can stem from several factors, from the quality of your reagents to the reaction setup itself. Let's break down the potential causes and solutions for each coupling method.
For Buchwald-Hartwig Amination:
-
Cause 1: Inactive Catalyst. The active form of the Palladium catalyst is Pd(0). If your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is not properly reduced in situ, or if your Pd(0) source (e.g., Pd₂(dba)₃) has degraded due to improper storage, the catalytic cycle will not initiate.
-
Solution:
-
Use high-purity, fresh catalysts and ligands. Store them under an inert atmosphere.
-
Ensure anhydrous and anaerobic conditions. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degas your solvent and purge your reaction vessel thoroughly with an inert gas (Argon or Nitrogen).
-
-
-
Cause 2: Inappropriate Ligand Choice. The choice of phosphine ligand is critical in Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For the coupling of a lactam like 2-pyrrolidinone, a sterically hindered, electron-rich ligand is often required.
-
Solution:
-
Screen different ligands. If a standard ligand like BINAP or dppf is not effective, consider more specialized biarylphosphine ligands such as XPhos or SPhos, which are known to be effective for challenging couplings.[1]
-
-
-
Cause 3: Incorrect Base. The base plays a crucial role in deprotonating the 2-pyrrolidinone, allowing it to coordinate to the palladium center. A base that is too weak will not be effective, while an overly strong base can lead to side reactions.
-
Solution:
-
Use an appropriate base. For lactams, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. Carbonate bases (e.g., Cs₂CO₃, K₂CO₃) may also be used, but might require higher temperatures.
-
-
For Ullmann Coupling:
-
Cause 1: Inactive Copper Catalyst. The Ullmann reaction traditionally requires high temperatures and stoichiometric copper powder. Modern protocols often use a Cu(I) salt (e.g., CuI) with a ligand, which is more reactive.
-
Solution:
-
Activate copper powder if used. If using copper powder, it can be activated by washing with dilute HCl to remove surface oxides, followed by rinsing with water, ethanol, and ether, and then drying under vacuum.
-
Use a Cu(I) source. CuI is generally more reliable and requires milder conditions than copper powder.
-
-
-
Cause 2: Poor Substrate Reactivity. The reactivity of the aryl halide is crucial. Aryl iodides are the most reactive, followed by bromides, and then chlorides.
-
Solution:
-
Use a more reactive aryl halide. If you are using methyl 4-chlorobenzoate with little success, consider switching to methyl 4-bromobenzoate or methyl 4-iodobenzoate.
-
-
-
Cause 3: Lack of a Ligand. While classic Ullmann reactions are often ligand-free, modern protocols benefit significantly from the use of a ligand to stabilize the copper catalyst and facilitate the reaction at lower temperatures.
-
Solution:
-
Add a suitable ligand. Proline and its derivatives, as well as various diamines and phenanthroline, have been shown to be effective ligands for Ullmann couplings.[2]
-
-
Issue 2: Presence of a Major Side Product with a Molecular Weight of 205.21 g/mol (C₁₁H₁₁NO₃)
Q: My LC-MS analysis shows a significant peak with a mass corresponding to C₁₁H₁₁NO₃, which is the hydrolyzed form of my product (4-(2-oxopyrrolidin-1-yl)benzoic acid). How can I prevent this?
A: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a very common side reaction, especially when using strong bases or during aqueous workup.
-
Cause 1: Base-Mediated Hydrolysis. If you are using a strong base like NaOH or KOH, or even NaOtBu in the presence of trace water, you can saponify the ester.
-
Solution:
-
Use anhydrous conditions. Ensure your solvent and reagents are dry. Use freshly dried solvents and handle hygroscopic bases in a glovebox or under a stream of inert gas.
-
Choose a non-hydroxide base. Opt for bases like Cs₂CO₃ or K₃PO₄, which are less prone to causing hydrolysis.
-
Minimize reaction time. Prolonged reaction times, especially at elevated temperatures, increase the likelihood of hydrolysis. Monitor your reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
-
-
Cause 2: Acidic Hydrolysis during Workup. If your workup procedure involves an acidic wash (e.g., with dilute HCl) to neutralize a basic reaction mixture, this can also lead to ester hydrolysis, particularly if the mixture is stirred for an extended period.
-
Solution:
-
Perform a neutral workup if possible. If your reaction conditions allow, a workup with water and brine may be sufficient.
-
If an acidic wash is necessary, keep it brief and cold. Use a pre-chilled dilute acid solution and minimize the contact time. Immediately extract your product into an organic solvent.
-
-
Issue 3: Presence of a Side Product with a Molecular Weight of 136.15 g/mol (C₈H₈O₂) in Buchwald-Hartwig Reactions
Q: In my Buchwald-Hartwig reaction, I am observing a significant amount of methyl benzoate. What is causing this?
A: The formation of methyl benzoate is a result of a side reaction known as hydrodehalogenation , where the aryl halide is reduced.[3]
-
Cause: β-Hydride Elimination. This can occur from the palladium amido intermediate, leading to the formation of a palladium hydride species. This palladium hydride can then react with the starting aryl halide to produce the reduced arene (methyl benzoate) and regenerate the palladium catalyst in an off-cycle process.
-
Solution:
-
Optimize the ligand. Sterically bulky biarylphosphine ligands (e.g., XPhos, RuPhos) can disfavor the formation of the species that leads to β-hydride elimination.
-
Control the reaction temperature. Higher temperatures can sometimes promote this side reaction. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Ensure a stoichiometric amount of the amine. Using a slight excess of 2-pyrrolidinone can help to favor the desired productive coupling over the hydrodehalogenation pathway.
-
-
Issue 4: Presence of a High Molecular Weight Impurity in Ullmann Couplings
Q: I am performing an Ullmann coupling and I see a significant impurity with a molecular weight of 270.26 g/mol (C₁₆H₁₄O₄), which corresponds to the homocoupling of my starting material. How can I minimize this?
A: The formation of a biaryl product, in this case, dimethyl 4,4'-biphenyldicarboxylate, is a classic side reaction in Ullmann couplings, known as homocoupling .[4]
-
Cause: Reductive Elimination from a Diarylcopper Intermediate. The reaction mechanism can involve the formation of a diarylcopper species, which can undergo reductive elimination to form the homocoupled product.
-
Solution:
-
Use a ligand. As mentioned before, ligands can modulate the reactivity of the copper center and often suppress homocoupling in favor of the desired cross-coupling.
-
Control the stoichiometry. Use a slight excess of the 2-pyrrolidinone relative to the methyl 4-iodobenzoate.
-
Optimize the temperature. While Ullmann reactions often require heat, excessively high temperatures can promote homocoupling. Try to find the optimal temperature that drives the cross-coupling without significant side product formation.
-
-
Frequently Asked Questions (FAQs)
Q1: Which starting aryl halide is best for this synthesis?
A1: The reactivity order for both Buchwald-Hartwig and Ullmann couplings is generally Aryl Iodide > Aryl Bromide > Aryl Chloride. For the Ullmann reaction, methyl 4-iodobenzoate is the preferred starting material. For the Buchwald-Hartwig reaction, methyl 4-bromobenzoate is a good compromise between reactivity and cost, though modern catalyst systems can also be effective with methyl 4-chlorobenzoate.
Q2: How do I purify my final product from the common side products?
A2:
-
From 4-(2-oxopyrrolidin-1-yl)benzoic acid: An extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will selectively remove the acidic impurity into the aqueous layer. Your desired ester product will remain in the organic phase.
-
From unreacted starting materials and other side products: Column chromatography on silica gel is the most effective method. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.[5]
Q3: What are the expected ¹H NMR chemical shifts for this compound?
A3: While the exact shifts can vary depending on the solvent, you can expect the following approximate signals:
-
Aromatic protons: Two doublets in the range of 7.5-8.1 ppm.
-
Methyl ester protons: A singlet around 3.9 ppm.
-
Pyrrolidinone protons: Two triplets around 3.8 ppm and 2.6 ppm, and a multiplet around 2.1 ppm.
Q4: Can I use 4-aminobenzoic acid and then esterify as an alternative route?
A4: While it is possible to first perform the coupling with 4-halobenzoic acid and then esterify the resulting carboxylic acid, this adds an extra step to the synthesis. Direct coupling with the methyl ester is generally more efficient. However, if you are having trouble with the coupling of the methyl ester, the carboxylic acid may be more reactive in some cases, and the subsequent esterification is a standard and high-yielding reaction.
Illustrative Reaction Schemes and Workflows
Buchwald-Hartwig Amination Pathway and Side Reactions
Caption: Buchwald-Hartwig reaction pathways.
Ullmann Coupling Pathway and Side Reactions
Caption: Ullmann coupling reaction pathways.
Experimental Protocols
The following are generalized, yet detailed, starting protocols for the synthesis of this compound. These should be optimized for your specific laboratory conditions and reagent purities.
Protocol 1: Buchwald-Hartwig Amination
| Reagent/Parameter | Quantity/Value | Notes |
| Methyl 4-bromobenzoate | 1.0 equiv | |
| 2-Pyrrolidinone | 1.2 equiv | |
| Pd₂(dba)₃ | 2 mol % | Palladium precatalyst |
| XPhos | 4 mol % | Ligand |
| NaOtBu | 1.4 equiv | Base |
| Toluene | Anhydrous | Solvent |
| Temperature | 100 °C | |
| Atmosphere | Inert (Ar or N₂) |
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 4-bromobenzoate, 2-pyrrolidinone, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient).
Protocol 2: Ullmann Coupling
| Reagent/Parameter | Quantity/Value | Notes |
| Methyl 4-iodobenzoate | 1.0 equiv | |
| 2-Pyrrolidinone | 1.5 equiv | |
| CuI | 10 mol % | Copper(I) iodide catalyst |
| L-Proline | 20 mol % | Ligand |
| K₂CO₃ | 2.0 equiv | Base |
| DMSO | Anhydrous | Solvent |
| Temperature | 120 °C | |
| Atmosphere | Inert (Ar or N₂) |
Procedure:
-
To a Schlenk flask, add Methyl 4-iodobenzoate, 2-pyrrolidinone, CuI, L-Proline, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine to remove DMSO, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient).
References
-
Lima, M. C. A., et al. (2010). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1630. [Link]
-
Maji, B., & Bhattacharya, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
-
Al-Masoudi, N. A., & Shaker, A. L. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 22, 2026, from [Link]
-
Stradiotto, M., & Kelly, C. P. (2013). BippyPhos: A single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero) aryl chlorides. Chemistry–A European Journal, 19(49), 16760-16771. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054–3131. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 22, 2026, from [Link]
-
Jia, Y., et al. (2018). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Molecules, 23(11), 2825. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Carboamination of Alkenes. Accounts of Chemical Research, 37(8), 531–541. [Link]
-
University of California, Irvine. (n.d.). Preparation of Methyl Benzoate. [Link]
-
Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Wang, Y., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(2), 1153-1160. [Link]
-
Dinsmore, C. J., & Miller, S. P. (2001). Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Organic Process Research & Development, 5(6), 627–629. [Link]
-
Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions, 3(2), 299-310. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Stack Exchange. (2023, November 21). Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate". [Link]
-
Pellón, R. F., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications, 36(11), 1549-1555. [Link]
-
Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
Li, G., et al. (2020). Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Precatalysts: Catalyst Evaluation and Mechanism. Catalysis Science & Technology, 10(2), 413-422. [Link]
-
Ökten, S., et al. (2020). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 14(5), 333-346. [Link]
-
Royal Society of Chemistry. (n.d.). Table of Contents. [Link]
-
Khan, I. U., et al. (2012). Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2957. [Link]
Sources
- 1. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing catalyst loading for Buchwald-Hartwig synthesis of N-aryl pyrrolidones
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the Buchwald-Hartwig synthesis of N-aryl pyrrolidones. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.
Technical Support Center: Buchwald-Hartwig N-Arylation of Pyrrolidones
The palladium-catalyzed C-N cross-coupling reaction, known as the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical development where the aryl-nitrogen bond is a common motif.[1][2][3] The N-arylation of lactams like 2-pyrrolidone, however, presents unique challenges compared to simpler amines due to the amide's lower nucleophilicity and potential for side reactions. This guide addresses the most common issues encountered in these reactions, with a focus on the critical parameter of catalyst loading.
Section 1: Foundational Knowledge & The Catalytic Cycle
A firm grasp of the reaction mechanism is paramount for effective troubleshooting. The catalytic cycle, shown below, involves the transformation of a Pd(0) species through oxidative addition, base-mediated coordination of the amide, and reductive elimination to form the desired C-N bond.[2][4][5] Each step is a potential point of failure and an opportunity for optimization.
Caption: Fig 1. Simplified Buchwald-Hartwig catalytic cycle for amide arylation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address problems from the most common and simple to the more complex.
This is the most frequent issue. A systematic approach is key to identifying the root cause. Follow this workflow to diagnose the problem.
Caption: Fig 2. Decision workflow for troubleshooting low conversion.
In-depth Explanation:
-
Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing or a poor inert atmosphere (e.g., Argon or Nitrogen) is a common cause of failure.
-
Reagents & Solvent: Water can hydrolyze the active catalyst and certain bases. Ensure solvents are anhydrous and starting materials are pure.
-
Catalyst System: The N-arylation of amides is demanding.
-
Palladium Source: Using Pd(II) sources like Pd(OAc)₂ requires an in-situ reduction to Pd(0), which can be inefficient with amide nucleophiles.[5][6] Using air-stable Pd(0) pre-catalysts (e.g., G3 or G4 XPhos Palladacycle) is highly recommended for reproducibility and efficiency as they rapidly generate the active catalyst upon exposure to base.[6]
-
Ligand Choice: Standard ligands like BINAP are often insufficient. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are essential.[1] These ligands promote the formation of the catalytically active monoligated palladium species and accelerate the crucial reductive elimination step.[1]
-
-
Base Selection: Strong alkoxide bases like NaOtBu can cause side reactions with lactams. Weaker inorganic bases are generally more effective and provide better functional group tolerance.[5][6] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most efficient bases for the arylation of amides.[5][7] The physical form of the base matters; grinding it to a fine powder before use increases its surface area and reactivity.[6]
Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction.
-
Causality: This side reaction can occur via β-hydride elimination from the palladium-amido complex, competing with the desired reductive elimination.[1] It can also arise from catalyst decomposition pathways.
-
Solution:
-
Enhance Reductive Elimination: The use of sterically hindered biarylphosphine ligands is the most effective solution. Their bulk favors the reductive elimination pathway over side reactions.[1]
-
Lower Temperature: If possible, running the reaction at a lower temperature can disfavor the decomposition pathways that lead to hydrodehalogenation.
-
Check Base Purity: Ensure the base is not contaminated with hydroxide, which can facilitate this side reaction.
-
For the N-arylation of pyrrolidone using a modern pre-catalyst and ligand system, a good starting point is 1-2 mol % Pd with a Ligand:Pd ratio of 1:1 to 2:1.
-
When to Increase Loading (e.g., to 3-5 mol %):
-
Unreactive Coupling Partners: If you are using a very electron-rich or sterically hindered aryl chloride, which undergoes oxidative addition more slowly.[8]
-
Low Temperatures: When the reaction must be run at lower temperatures to preserve sensitive functional groups, a higher catalyst loading may be needed to achieve a reasonable reaction rate.[6]
-
-
When to Decrease Loading (e.g., to 0.1-0.5 mol %):
-
Highly Reactive Partners: For couplings involving aryl bromides or iodides with simple pyrrolidones, catalyst loadings can often be significantly reduced. Note that aryl iodides can sometimes have an inhibitory effect on the catalyst.[6]
-
Process Optimization: In drug development and scale-up, minimizing palladium levels is critical due to cost and regulatory limits on residual metals. A systematic optimization is required (see Section 3).
-
Section 3: Systematic Catalyst Loading Optimization
Optimizing catalyst loading is a balancing act between reaction efficiency, time, and cost. A Design of Experiments (DoE) approach is the most rigorous method, but a simplified, systematic approach can also yield excellent results.
This protocol assumes the use of an appropriate catalyst system (e.g., XPhos Pd G3) and base (e.g., K₃PO₄) has already been identified.
-
Setup Parallel Reactions: Prepare a series of identical reactions in parallel vials. Ensure each vial is properly labeled and contains a stir bar.
-
Prepare Stock Solutions: To ensure accuracy, prepare stock solutions of the aryl halide, pyrrolidone, and base in the chosen anhydrous solvent (e.g., Dioxane or Toluene).
-
Vary Catalyst Loading: Add the pre-catalyst directly to each vial as a solid, varying the molar percentage across the desired range (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%).
-
Initiate Reactions: Add the stock solutions to each vial, degas thoroughly, and place the array in a heating block at the desired temperature (e.g., 100 °C).
-
Monitor Progress: Take aliquots from each reaction at set time points (e.g., 2h, 6h, 12h, 24h) and quench them. Analyze the conversion by LC-MS or GC-MS.
-
Analyze Data: Plot conversion versus time for each catalyst loading. The optimal loading is the lowest amount that provides complete conversion in an acceptable timeframe.
The following table illustrates a potential outcome from such a screening experiment.
| Catalyst Loading (mol %) | Time to >95% Conversion (hours) | Final Yield (%) | Notes |
| 2.0 | 4 | 98 | Fast and complete conversion. |
| 1.0 | 8 | 98 | Slightly slower, but excellent yield. Good starting point for scale-up. |
| 0.5 | 16 | 97 | Reaction is significantly slower but still effective. |
| 0.25 | > 24 | 85 (at 24h) | Incomplete reaction; catalyst deactivation may be occurring at this low loading. |
| 0.1 | > 24 | 60 (at 24h) | Insufficient catalyst for this transformation under these conditions. |
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination - Grokipedia. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
-
Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchGate. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
Welcome to the technical support guide for the purification of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate (CAS 221381-89-1).[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols for researchers, chemists, and drug development professionals encountering challenges in isolating this key synthetic intermediate.
The synthesis of this compound, commonly achieved through a palladium-catalyzed Buchwald-Hartwig amination, presents a unique set of purification challenges.[2][3] These often stem from residual catalyst, unreacted starting materials, and closely related side products. This guide is structured to help you navigate these issues, from initial work-up to final purity assessment, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before or during the purification process.
Q1: What is the recommended general purification strategy for this compound after synthesis?
A comprehensive purification strategy involves a multi-step approach. The typical workflow begins with an aqueous work-up to remove inorganic salts and water-soluble reagents. This is followed by flash column chromatography on silica gel, which is the primary method for separating the target compound from organic impurities. For achieving high purity (>99%), a final recrystallization step is often necessary.
Caption: General purification workflow for this compound.
Q2: How can I effectively remove the gray/black palladium catalyst color from my product?
Residual palladium is a common issue in Buchwald-Hartwig reactions and can be challenging to remove completely by chromatography alone.[4]
-
Activated Carbon Treatment: After the initial work-up and before chromatography, dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add 5-10 wt% of activated carbon, stir for 30-60 minutes at room temperature, and then filter through a pad of Celite®. This adsorbs a significant portion of the palladium.
-
Metal Scavengers: For trace amounts, consider using silica-based metal scavengers. These can be added to a solution of the product or used as a plug in a filter column after chromatography.
Q3: What is the best method to assess the final purity of my compound?
A single method is insufficient for complete validation. An orthogonal approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase (RP-HPLC) method using a C18 column will provide a percentage purity value based on peak area.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the chemical structure and identifying any organic impurities. The absence of signals from starting materials or side products is a key indicator of purity.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, validating its identity.
Q4: My purified compound appears as a persistent oil or fails to solidify. What should I do?
This typically indicates the presence of impurities that are inhibiting crystallization.
-
Re-purify: Perform another round of column chromatography, using a shallower gradient to achieve better separation.
-
Solvent Trituration: Attempt to induce crystallization by adding a poor solvent (an "anti-solvent") to a concentrated solution of your compound in a good solvent. For example, dissolve the oil in a minimal amount of ethyl acetate and slowly add hexane while stirring vigorously.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a tiny crystal to a supersaturated solution can initiate crystallization.
Troubleshooting Guide
This guide addresses specific problems encountered during the purification process in a direct question-and-answer format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of unreacted methyl 4-bromobenzoate in the product. | 1. Incomplete reaction. 2. Co-elution during chromatography. | For Cause 1: Re-evaluate your reaction conditions (time, temperature, catalyst loading) to drive the reaction closer to completion. For Cause 2: Methyl 4-bromobenzoate is significantly less polar than the product. Use a less polar eluent system for chromatography (e.g., increase the hexane/ethyl acetate ratio). Monitor fractions carefully by TLC. |
| Product yield is low after column chromatography. | 1. The compound is highly polar and is retained on the silica column. 2. The product is partially soluble in the aqueous phase during work-up. | For Cause 1: After the product has eluted, flush the column with a highly polar solvent (e.g., 5-10% methanol in ethyl acetate) to recover any retained material. For Cause 2: During the aqueous work-up, perform multiple extractions (3-4 times) with your organic solvent. If the product has some water solubility, consider back-extracting the combined aqueous layers. |
| Final product is off-white or yellow, but NMR and HPLC show high purity. | 1. Trace amounts of highly colored impurities. 2. Baseline impurities from low-quality solvents or reagents. | For Cause 1: A final recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) is the most effective method for removing color and achieving a white crystalline solid.[8] For Cause 2: Ensure all solvents used in the final purification steps are HPLC-grade or freshly distilled. |
| Recrystallization results in "oiling out" instead of crystal formation. | 1. The solution is too concentrated, or the temperature drop is too rapid. 2. The chosen solvent is not optimal. | For Cause 1: Dilute the solution slightly with more hot solvent and allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight). For Cause 2: Switch to a two-solvent system. Dissolve the compound in a minimal amount of a hot, good solvent (e.g., isopropanol) and slowly add a poor solvent (e.g., heptane) until turbidity persists. Then, cool slowly. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the primary purification of the crude product after an initial aqueous work-up.
-
Preparation:
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or ethyl acetate.
-
Add 2-3 times the mass of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry-loading" method, which generally provides superior separation.
-
-
Column Packing:
-
Select an appropriately sized column.
-
Pack the column with silica gel using a slurry method with your starting eluent (e.g., 20% ethyl acetate in hexane).
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with a low-polarity mobile phase (e.g., 20% ethyl acetate / 80% hexane).
-
Gradually increase the polarity of the eluent (gradient elution). A typical gradient might be from 20% to 70% ethyl acetate in hexane. The optimal gradient should be determined beforehand using TLC analysis.
-
-
Fraction Collection:
-
Collect fractions and monitor them by TLC, staining with potassium permanganate or visualizing under UV light.
-
Combine the fractions containing the pure product.
-
-
Concentration:
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
-
Caption: Troubleshooting flowchart for low purity post-chromatography.
Protocol 2: Purity Assessment by RP-HPLC
This protocol provides a starting point for developing a quality control method to assess the final purity of your compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds.[5] |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water (pH 4.0) B: Acetonitrile | A buffered aqueous-organic mobile phase is standard for robust separation of aminobenzoate esters.[5] |
| Gradient | 10% B to 90% B over 20 minutes | A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The benzoyl group provides strong UV absorbance at this wavelength.[6] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
Sample Preparation: Accurately prepare a stock solution of your compound at ~1 mg/mL in the mobile phase. Dilute to a working concentration of approximately 50-100 µg/mL for analysis.
References
-
Ávila, R. M. D., Landre, I. M. R., Souza, T. E., Veloso, M. P., & Doriguetto, A. C. (2010). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1630. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Retrieved January 22, 2026, from [Link]
-
Kashani, S. K., Jessiman, J. E., & Gevorgyan, V. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 22, 2026, from [Link]
-
AHH Chemical. Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate, 95% Purity. AHH Chemical. Retrieved January 22, 2026, from [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Ahmad, N. R. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved January 22, 2026, from [Link]
-
MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. MDPI. Retrieved January 22, 2026, from [Link]
-
ResearchGate. Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 22, 2026, from [Link]
-
Journal of Pharmaceutical and Scientific Innovation. Optimization of a micro-High-Performance Liquid Chromatography Method for Determination of Metronidazole benzoate in Their stand. Journal of Pharmaceutical and Scientific Innovation. Retrieved January 22, 2026, from [Link]
-
ResearchGate. RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved January 22, 2026, from [Link]
- Google Patents. Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
-
Journal of Applied Pharmaceutical Science. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. Journal of Applied Pharmaceutical Science. Retrieved January 22, 2026, from [Link]
-
PubChem. Methyl 4-(1-methoxy-2-methyl-1-oxopropan-2-yl)benzoate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
- Google Patents. Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution. Google Patents.
-
National Center for Biotechnology Information. Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate. PubMed Central. Retrieved January 22, 2026, from [Link]
- Patsnap. Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Patsnap.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
Welcome to the technical support center for the synthesis of N-aryl lactams, focusing on Methyl 4-(2-oxopyrrolidin-1-yl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of C-N cross-coupling reactions, troubleshoot common issues, and ultimately improve reaction yields and reproducibility. As Senior Application Scientists, we provide insights grounded in mechanistic principles and field-proven experience.
I. Foundational Concepts: Choosing Your Synthetic Pathway
The synthesis of this compound involves the formation of a C(aryl)-N(lactam) bond. The two most prominent and effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation (also known as the Goldberg reaction for amides).[1][2][3]
FAQ: Which pathway should I choose?
Answer: The choice depends on several factors including cost, substrate sensitivity, and available equipment.
| Feature | Buchwald-Hartwig (Pd-catalyzed) | Ullmann Condensation (Cu-catalyzed) |
| Catalyst Cost | Higher (Palladium is a precious metal) | Lower (Copper is significantly cheaper)[1] |
| Reaction Conditions | Generally milder temperatures (RT to ~110 °C) | Traditionally harsh (often >150-200 °C), but modern ligand systems allow for milder conditions (~110 °C).[4][5] |
| Ligand Complexity | Often requires bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[3][6] | Can be effective with simpler, cheaper ligands like amino acids or diamines.[7] |
| Substrate Scope | Extremely broad; highly tolerant of various functional groups. | Can be less tolerant of sensitive functional groups due to historically higher temperatures, though modern protocols have improved this. |
| Mechanistic Sensitivity | Highly sensitive to air and moisture; requires strictly inert conditions. | More tolerant of trace air/moisture, though inert conditions are still recommended for reproducibility. |
Our Recommendation: For initial explorations and substrates with sensitive functional groups, the Buchwald-Hartwig amination often provides a more reliable and milder starting point, despite the higher cost.[3] For large-scale synthesis where cost is a major driver, optimizing a modern Ullmann condensation protocol is a highly attractive and economical approach.[1]
II. Troubleshooting the Buchwald-Hartwig Amination Pathway
This pathway typically involves the reaction of Methyl 4-halobenzoate (iodo-, bromo-, or chloro-) with 2-pyrrolidinone using a palladium catalyst, a phosphine or NHC ligand, and a base.
Q1: My reaction shows low or no conversion of the starting materials. What are the most likely causes?
Answer: This is a common issue that typically points to one of three areas: the catalyst system, the reagents, or the reaction environment.
-
Inefficient Catalyst Generation/Deactivation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[8]
-
The Problem: The amine substrate itself can act as a ligand, binding to the palladium center and inhibiting catalytic activity.[6]
-
Solution:
-
Use a Precatalyst: Modern G3 or G4 Buchwald precatalysts are designed to generate the active LPd(0) species cleanly and efficiently, bypassing many issues seen with older sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]
-
Increase Ligand-to-Palladium Ratio: Adding a slight excess of the phosphine ligand (e.g., 1.1-1.5 equivalents relative to Pd) can help prevent the substrate amine from deactivating the catalyst.[6]
-
-
-
Poor Reagent Quality: Cross-coupling reactions are notoriously sensitive to impurities.
-
The Problem: Water or oxygen can poison the catalyst. The purity of the 2-pyrrolidinone, aryl halide, and base is critical.
-
Solution:
-
Use Anhydrous & Degassed Solvents: Solvents like toluene or dioxane should be thoroughly dried and degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) before use.[9][10]
-
Verify Starting Material Purity: Assess the purity of your starting materials by NMR or another appropriate technique. Purify if necessary.
-
-
-
Suboptimal Reagent Choice: The reactivity of the aryl halide is crucial.
-
The Problem: The ease of oxidative addition follows the trend I > Br > Cl. Aryl chlorides are particularly challenging and often require specialized, highly active catalyst systems.[9]
-
Solution: For initial trials, use Methyl 4-iodo benzoate or Methyl 4-bromo benzoate for the highest chance of success. If you must use the chloride, a catalyst system based on a highly electron-rich, bulky ligand like BrettPhos or an N-heterocyclic carbene (NHC) may be required.[6]
-
Q2: My starting materials are consumed, but the yield of my desired product is low. I see a significant amount of hydrodehalogenated arene (Methyl Benzoate). What is happening?
Answer: The formation of a hydrodehalogenated side product is a classic sign that an unproductive side reaction is outcompeting the desired product formation.
-
The Mechanism: This side reaction is often β-hydride elimination from the palladium-amide intermediate. This process competes directly with the final, product-forming reductive elimination step.[2]
-
The Cause: This is highly dependent on the choice of ligand. Ligands that are not bulky enough or that create an electronic environment unfavorable for reductive elimination can promote this side pathway. The choice of base can also play a role.
-
The Solution:
-
Switch to a Bulky Ligand: Employing sterically hindered phosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) can disfavor the geometry required for β-hydride elimination and promote reductive elimination, increasing the yield of the desired N-arylated product.[6]
-
Screen Your Base: While strong bases like NaOtBu are common, they can sometimes promote side reactions. If hydrodehalogenation is a major issue, consider screening other bases like LHMDS or weaker carbonate bases (e.g., Cs₂CO₃, K₂CO₃), although this may require higher temperatures.[8][10]
-
III. Troubleshooting the Ullmann Condensation / Goldberg Reaction Pathway
This pathway involves coupling Methyl 4-halobenzoate with 2-pyrrolidinone using a copper catalyst (often CuI), a ligand, and a base in a polar solvent.
Q3: My Ullmann reaction requires very high temperatures (>180 °C) and gives a low yield. How can I improve this?
Answer: This is characteristic of a traditional, ligand-free Ullmann reaction. The introduction of chelating ligands is the single most important advancement for making this reaction milder and more efficient.[5]
-
The Problem: Without a ligand, the copper catalyst has low solubility and activity, necessitating harsh conditions to drive the reaction.[4][11]
-
The Solution: Introduce a Ligand. Modern Ullmann protocols operate at much lower temperatures (e.g., 90-130 °C) with catalytic amounts of copper.
Q4: I'm observing a significant amount of biaryl homocoupling (Methyl 4,4'-biphenyl-dicarboxylate) as a side product. What causes this?
Answer: Biaryl homocoupling is a known side reaction in Ullmann couplings, arising from the reaction of the organocopper intermediate with a second molecule of the aryl halide.[12]
-
The Cause: This can be exacerbated by high temperatures or a catalyst system that is not optimized for the desired cross-coupling. The relative rates of C-N versus C-C bond formation are key.
-
The Solution:
-
Optimize Ligand and Base: The choice of ligand is critical. Screening different ligands (e.g., an amino acid vs. a diamine) can significantly change the selectivity of the reaction. Similarly, the base (e.g., K₂CO₃ vs. K₃PO₄) can influence the reaction outcome. A systematic screen is the best approach.[7][13]
-
Lower the Temperature: The addition of an effective ligand should allow you to lower the reaction temperature.[12] Lowering the temperature often decreases the rate of side reactions more than the desired reaction, improving selectivity.
-
Use the Aryl Iodide: Aryl iodides are generally more reactive and can sometimes lead to cleaner reactions at lower temperatures compared to aryl bromides.[4]
-
IV. Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination (Optimized for Lab Scale)
This protocol uses a modern palladium precatalyst for robust and reliable results.
-
Reaction Setup: To an oven-dried Schlenk flask, add Methyl 4-iodobenzoate (1.0 mmol, 1.0 equiv.), 2-pyrrolidinone (1.2 mmol, 1.2 equiv.), and Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).
-
Catalyst Addition: In a glovebox, add the G3 BrettPhos Palladacycle precatalyst (0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask under an inert atmosphere (Argon or Nitrogen).
-
Reaction Conditions: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 2: Modern Ullmann-Goldberg Condensation
This protocol uses an inexpensive ligand to achieve high yields under milder conditions than the classic Ullmann reaction.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Copper(I) iodide (CuI) (0.05 mmol, 5 mol%), L-Proline (0.1 mmol, 10 mol%), and Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Reagent Addition: Add Methyl 4-bromobenzoate (1.0 mmol, 1.0 equiv.) and 2-pyrrolidinone (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous DMSO (4 mL).
-
Reaction Conditions: Seal the flask and heat the mixture to 110-120 °C with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract several times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
V. References
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]
-
Ps-Al(OTf)3 Promoted efficient and novel synthesis of substituted N-aryl lactams. (2017). Chemistry & Biology Interface.
-
An efficient method for the synthesis of substituted N-aryl lactams. (2017). ResearchGate. [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. [Link]
-
Synthesis of Substituted N-Aryl Lactams. (n.d.). ResearchGate. [Link]
-
Ullmann condensation. (n.d.). Wikipedia. [Link]
-
Weak-Chelation Assisted Cobalt-Catalyzed C–H Bond Activation: An Approach Toward Regioselective Ethynylation of N-Aryl γ-Lactam. (2022). ACS Publications. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Strategies for the lactamization/lactonization of 2-arylanilines/2-arylphenols using CO2 as C1 source. (2024). Chemistry Reviews Letters.
-
Ullmann reaction. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Publications. [Link]
-
Ullmann coupling-An overview. (n.d.). OperaChem. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (n.d.). MDPI. [Link]
-
Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate". (2023). Chemistry Stack Exchange. [Link]
-
Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. (n.d.). MDPI. [Link]
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- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 13. pubs.acs.org [pubs.acs.org]
"Methyl 4-(2-oxopyrrolidin-1-yl)benzoate" stability issues in solution
Welcome to the technical support center for Methyl 4-(2-oxopyrrolidin-1-yl)benzoate. This guide is intended for researchers, scientists, and drug development professionals who are using this compound in their experiments. Here, we address potential stability issues you may encounter in solution and provide troubleshooting guidance and frequently asked questions to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The main stability concern for this compound in solution is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-(2-oxopyrrolidin-1-yl)benzoic acid. This is a common reaction for esters, especially in aqueous solutions with acidic or basic pH.[1][2][3] The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.
Q2: What are the likely degradation products of this compound?
The most probable degradation product is 4-(2-oxopyrrolidin-1-yl)benzoic acid, formed through the hydrolysis of the methyl ester group. Under more extreme conditions, such as strong acid or base and high temperatures, the 2-pyrrolidinone ring could potentially undergo hydrolysis to form an open-chain amino acid derivative, but this is less likely under typical experimental conditions.
Q3: How can I detect the degradation of my this compound stock solution?
Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A stability-indicating HPLC method would show a decrease in the peak area of the parent compound and the appearance of a new peak corresponding to the degradation product, 4-(2-oxopyrrolidin-1-yl)benzoic acid.
Q4: What are the recommended storage conditions for a stock solution of this compound?
To minimize degradation, stock solutions should be prepared in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF and stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is also recommended to avoid repeated freeze-thaw cycles.
Q5: Is this compound sensitive to light?
While there is no specific data on the photosensitivity of this compound, it is good practice to protect solutions from light, especially for long-term storage, by using amber vials or wrapping containers in aluminum foil. Photodegradation can be a concern for many organic molecules.
Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting common issues related to the stability of this compound in your experiments.
Issue 1: Inconsistent or lower-than-expected biological activity.
-
Potential Cause: Degradation of the compound in your stock solution or experimental medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Analyze your stock solution using HPLC to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared solution or a certified reference standard if available.
-
-
Assess Stability in Experimental Medium:
-
Incubate the compound in your cell culture medium or buffer at the experimental temperature for the duration of your assay.
-
At various time points, take samples and analyze them by HPLC to determine the rate of degradation.
-
-
Miticgation Strategies:
-
Prepare fresh stock solutions more frequently.
-
If degradation in the experimental medium is rapid, consider reducing the incubation time or adding the compound to the assay immediately before measurement.
-
-
Issue 2: Appearance of an unexpected peak in your chromatogram.
-
Potential Cause: This is likely a degradation product.
-
Troubleshooting Steps:
-
Characterize the New Peak:
-
If using LC-MS, determine the mass of the new peak. The mass of 4-(2-oxopyrrolidin-1-yl)benzoic acid (the likely hydrolysis product) is 219.24 g/mol .[5]
-
-
Perform Forced Degradation Studies:
-
To confirm the identity of the degradation product, intentionally degrade a sample of this compound.[6][7][8][9] This can be done by treating it with a mild acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperatures.
-
Analyze the degraded sample by HPLC. If the retention time of the new peak in your experimental sample matches the peak generated in the forced degradation study, it confirms the identity of the degradant.
-
-
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general reverse-phase HPLC method suitable for monitoring the stability of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products.[7][8][9][10]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 N NaOH before injection.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 N HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve in acetonitrile before analysis.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples by the HPLC method described in Protocol 1.
Data Presentation
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Stressor | Predicted Primary Degradation Product | Expected Rate of Degradation |
| Acidic | 0.1 N HCl, 60°C | 4-(2-oxopyrrolidin-1-yl)benzoic acid | Moderate to High |
| Basic | 0.1 N NaOH, 60°C | 4-(2-oxopyrrolidin-1-yl)benzoic acid | High |
| Neutral | Aqueous buffer, 37°C | 4-(2-oxopyrrolidin-1-yl)benzoic acid | Low to Moderate |
| Oxidative | 3% H₂O₂, RT | Potential for various oxidation products | Low |
| Thermal | 105°C (solid) | Minimal degradation expected | Very Low |
| Photolytic | UV light (254 nm) | Potential for various photodegradation products | Dependent on chromophore |
Visualizations
Predicted Degradation Pathway
Caption: Predicted degradation pathway of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
References
-
ResearchGate. RESULTS OF FORCED DEGRADATION STUDY. [Link]
-
MedCrave online. Forced degradation studies. [Link]
-
PubChem. Methyl 4-(1-methoxy-2-methyl-1-oxopropan-2-yl)benzoate | C13H16O4. [Link]
-
Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
EJPMR. FORCED DEGRADATION STUDIES: REGULATORY CONSIDERATIONS AND IMPLEMENTATIONS IN ANALYTICAL METHOD DEVELOPMENT AND VALIDATION. [Link]
-
PubChem. (E)-Methyl 4-(prop-1-en-1-yl)benzoate. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
-
PMC. Methyl 4-(piperidin-1-ylcarbonyl)benzoate. [Link]
-
ResearchGate. *(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS 1. [Link]
-
Eawag-BBD. Benzoate Degradation Pathway. [Link]
-
PubMed Central. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
PubMed. Regulation of benzoate degradation in Acinetobacter sp. strain ADP1 by BenM, a LysR-type transcriptional activator. [Link]
-
PubMed Central. Benzoate mediates the simultaneous repression of anaerobic 4-methylbenzoate and succinate utilization in Magnetospirillum sp. strain pMbN1. [Link]
-
Quora. Can methyl benzoate be hydrolyzed?. [Link]
-
YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. [Link]
-
ChemSpider Synthetic Pages. Methyl ester hydrolysis. [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]
-
Fisher Digital Publications. Stability of Extemporaneously Prepared Sodium Benzoate Oral Solution. [Link]
Sources
- 1. quora.com [quora.com]
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- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid | 852934-02-2 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. jddtonline.info [jddtonline.info]
- 9. ejpmr.com [ejpmr.com]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Overcoming Solubility Challenges with Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
Welcome to the technical support center for Methyl 4-(2-oxopyrrolidin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles encountered during in vitro and in vivo assays with this compound. We understand that poor solubility can be a significant bottleneck in research, leading to inconsistent results and delays in discovery. This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure the successful application of this compound in your experiments.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound is an organic compound featuring a methyl benzoate group substituted with a 2-oxopyrrolidine moiety. This structure, while conferring desirable biological activities, also contributes to its limited aqueous solubility. The presence of the aromatic ring and the lactam structure results in a molecule that is relatively nonpolar, making it challenging to dissolve in aqueous buffers commonly used in biological assays. Like many methyl esters of benzoic acid, it is poorly soluble in water but miscible with a range of organic solvents[1][2].
The key to successfully working with this compound is to develop a robust solubilization strategy that is compatible with your specific assay system. This guide will walk you through a systematic approach to achieving and maintaining a soluble state for your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that researchers face when working with this compound.
Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This is a classic case of "solvent shock." this compound is likely soluble in 100% DMSO, a strong polar aprotic solvent. However, when this concentrated DMSO stock is rapidly diluted into an aqueous buffer, the polarity of the solvent environment changes dramatically. The aqueous medium cannot maintain the compound in solution, causing it to crash out or precipitate[3][4].
To prevent this, consider the following strategies:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity[5].
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute your DMSO stock into a small volume of a co-solvent/buffer mixture or media containing serum (if applicable). The proteins in serum can sometimes help stabilize the compound. Then, add this intermediate dilution to your final assay volume.
-
Gentle Mixing: Add the compound stock dropwise to the assay buffer while gently vortexing or swirling. This promotes rapid dispersal and prevents the formation of localized high concentrations that are prone to precipitation.
Q2: I'm concerned about the potential toxicity of organic solvents in my cell-based assay. What are some alternatives to DMSO for solubilizing my compound?
A2: This is a valid concern, as organic solvents can have off-target effects on cells. Here are some alternative strategies:
-
Co-solvents: A mixture of solvents can be more effective at solubilizing a compound than a single solvent. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). For cell-based assays, it is crucial to determine the maximum tolerable concentration of any co-solvent system.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that are water-soluble[1][2][5]. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution. While this compound itself is not strongly ionizable, slight pH adjustments to the buffer (within the tolerated range of your assay) might improve solubility. It's important to note that esters can undergo hydrolysis under strongly acidic or basic conditions.
Q3: My compound seems to dissolve initially, but then I see precipitation in my multi-well plates after a few hours of incubation. What could be the cause?
A3: This delayed precipitation can be due to several factors:
-
Compound Instability: The compound may be degrading over time under the assay conditions (e.g., temperature, light exposure).
-
Temperature Effects: Solubility can be temperature-dependent. A compound that is soluble at room temperature might be less soluble at 37°C, or vice versa.
-
Interaction with Media Components: The compound could be interacting with salts, proteins (from serum), or other components in the culture media, leading to the formation of insoluble complexes over time.
-
Evaporation: In multi-well plates, evaporation from the wells can increase the concentration of the compound, pushing it beyond its solubility limit.
To troubleshoot this, you can try to lower the final concentration of the compound, use a more robustly buffered medium, or ensure proper humidification in your incubator to minimize evaporation.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
If you are encountering persistent solubility issues, follow this systematic approach to identify the optimal solubilization strategy for your specific experimental needs.
Step 1: Initial Solvent Screening
The first step is to determine the solubility of this compound in a range of common organic solvents. This will help you identify the best solvent for preparing a concentrated stock solution.
Protocol for Solubility Assessment:
-
Accurately weigh a small amount (e.g., 1-5 mg) of this compound into separate, small glass vials.
-
Add a measured volume (e.g., 100 µL) of the test solvent to each vial.
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If the compound dissolves, it is soluble at that concentration.
-
If not fully dissolved, incrementally add more solvent and vortex until dissolution is achieved to estimate the approximate solubility.
Table 1: Qualitative Solubility of Structurally Similar Compounds
| Solvent | Expected Solubility of this compound | Rationale & References |
| Water | Poor | Methyl benzoate is poorly soluble in water[1][2]. |
| DMSO | Soluble | A common solvent for many organic compounds with high solubilizing power[3]. |
| Ethanol | Soluble | Methyl benzoate is soluble in alcohol. |
| Methanol | Soluble | Methyl benzoate is soluble in methanol[1]. |
| N-Methyl-2-pyrrolidone (NMP) | Highly Soluble | NMP is an excellent solubilizer for many poorly soluble drugs and is structurally related. |
| 2-Pyrrolidone | Soluble | 2-Pyrrolidone has been shown to be an effective solubilizer for poorly soluble compounds. |
Step 2: Developing an Assay-Compatible Formulation
Once you have identified a suitable solvent for your stock solution (typically DMSO), the next step is to develop a dilution strategy that avoids precipitation in your aqueous assay buffer.
Workflow for Formulation Development:
Caption: A decision-making workflow for developing an assay-compatible formulation.
Step 3: Advanced Solubilization Techniques
If standard methods with co-solvents are insufficient, consider using cyclodextrins.
Protocol for Preparing a Cyclodextrin Inclusion Complex (Kneading Method):
This method is simple and effective for laboratory-scale preparations[1][2].
-
Calculate the required amounts of this compound and a cyclodextrin derivative (e.g., HP-β-CD) for a desired molar ratio (commonly 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Add the powdered compound to the paste.
-
Knead the mixture thoroughly for 30-60 minutes, adding small amounts of solvent as needed to maintain a consistent paste.
-
Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which should be more readily soluble in aqueous buffers.
Final Recommendations
-
Characterize Your Compound: Whenever possible, obtain or predict the pKa and logP of your specific batch of this compound. This information will provide valuable insights into its solubility behavior.
-
Always Use Controls: In your assays, always include a vehicle control containing the same concentration of any solvents or excipients used to dissolve your test compound. This will help you to distinguish between the effects of the compound and the effects of the formulation components.
-
Start with Low Concentrations: Begin your experiments with lower concentrations of the compound and gradually increase the dose to determine the maximum soluble concentration in your assay system.
-
Document Everything: Keep detailed records of your solubilization protocols, including solvents used, concentrations, and any observations of precipitation. This will be invaluable for troubleshooting and ensuring the reproducibility of your results.
By following the guidance in this technical support center, you will be well-equipped to overcome the solubility challenges associated with this compound and obtain reliable, high-quality data in your research endeavors.
References
-
Martin, A., & Bustamante, P. (1989). The expanded solubility parameter approach. II: p-Hydroxybenzoic acid and methyl p-hydroxybenzoate in individual solvents. Journal of Pharmaceutical Sciences, 73(2), 188-94. [Link]
-
Jain, A., et al. (2011). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Scientia Pharmaceutica, 79(4), 725-46. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Loharch, S., & Sharma, V. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 131. [Link]
-
Patel, M., & Patel, N. (2016). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 1157-1164. [Link]
-
Dolphin, G. T., et al. (2024). Compexation of poorly water soluble drug with cyclodextrin. Ayurveda Journals. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?[Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
- Liu, R. (Ed.). (2007).
-
Thakkar, R., et al. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Journal of pharmaceutical sciences, 96(9), 2417-2425. [Link]
- Homayun, B., Lin, X., & Choi, H. J. (2019). Challenges and recent progress in oral drug delivery systems for Biopharmaceutical Classification System (BCS) class II drugs. Pharmaceutics, 11(3), 129.
- Ates, C. B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Pharmaceutical biology, 52(7), 896-901.
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
-
Wikipedia. Cosolvent. [Link]
-
Mittal, A., et al. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. AAPS PharmSciTech, 9(1), 133-139. [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]
-
Wikipedia. Methyl benzoate. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]
-
Solubility of Things. N-Methyl-2-pyrrolidone. [Link]
-
PubMed. (1993). Protein precipitation and denaturation by dimethyl sulfoxide. [Link]
-
PubMed. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry. [Link]
Sources
Technical Support Center: Reaction Monitoring for Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
Welcome to the technical support center for the synthesis and analysis of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, field-proven protocols, and robust troubleshooting advice for monitoring this C-N cross-coupling reaction by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Reaction Context: Synthesis of this compound
The target molecule is typically synthesized via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.[1][2] Both methods couple an aryl halide (e.g., methyl 4-iodobenzoate) with 2-pyrrolidinone. Effective reaction monitoring is critical to determine reaction completion, identify potential side products, and optimize yield.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} Caption: Workflow for reaction monitoring and decision-making.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is a good starting TLC solvent system for this reaction?
A good starting point for normal-phase silica gel TLC is a mixture of Hexane and Ethyl Acetate . A ratio of 3:1 to 1:1 (Hexane:EtOAc) should provide adequate separation. The goal is to achieve a retention factor (Rf) for the product between 0.3 and 0.5 for optimal resolution.[3][4]
Q2: What is the expected order of spots on the TLC plate?
On a standard silica gel plate (polar stationary phase), the least polar compound will travel the farthest (highest Rf). The expected order from top to bottom (highest Rf to lowest Rf) is:
-
Methyl 4-iodobenzoate (Starting material, least polar)
-
This compound (Product, intermediate polarity)
-
2-Pyrrolidinone (Starting material, most polar, may be close to the baseline)
Q3: My TLC spots are streaking. What should I do?
Streaking can be caused by several factors:
-
Overloading: The sample spot is too concentrated. Dilute your reaction aliquot significantly before spotting.[2][5]
-
Acidic/Basic Compounds: While the main compounds are neutral, impurities or degradation products might be acidic or basic. Adding a small amount of modifier to your mobile phase, like a few drops of acetic acid or triethylamine, can improve spot shape.[6]
-
Incomplete Drying: Ensure the spotting solvent has completely evaporated before placing the plate in the developing chamber.[7]
Q4: I don't see any spots under the UV lamp. What's wrong?
-
Insufficient Concentration: The compound may be too dilute in your sample. Try spotting the same location multiple times, allowing the solvent to dry between each application.[5]
-
Compound is not UV-active: While the product and aryl halide are UV-active due to the benzene ring, 2-pyrrolidinone is not strongly UV-active. If you only need to track the lactam, you may need to use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) for visualization.[8]
-
Solvent Front Issue: If your mobile phase is too polar, all spots may have run with the solvent front, appearing as a single, diffuse band at the top. Use a less polar solvent system (increase the proportion of hexane).[7]
Q5: What type of HPLC column and mobile phase should I start with?
A standard C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is an excellent choice. For the mobile phase, a gradient elution using Acetonitrile (ACN) and water (with a modifier) is recommended. A common modifier is 0.1% formic acid or a 10 mM ammonium acetate buffer to ensure good peak shape.[4]
Q6: What is the expected elution order in reverse-phase HPLC?
In reverse-phase HPLC, the most polar compound elutes first. The expected order of elution (shortest to longest retention time) is:
-
2-Pyrrolidinone (Most polar)
-
This compound (Product, intermediate polarity)
-
Methyl 4-iodobenzoate (Least polar)
Part 2: TLC Troubleshooting Guide
Scenario 1: Reactant and Product Spots are Too Close (Low Resolution)
Problem: The Rf values of your starting aryl halide and the product are very similar, making it difficult to determine if the reactant is fully consumed.
Causality: The chosen mobile phase does not have the right selectivity to differentiate between the two compounds effectively. The polarity difference between the aryl halide and the N-arylated product is not large enough in that specific solvent system.
Solutions & Protocols:
-
Adjust Mobile Phase Polarity:
-
If spots are high on the plate (Rf > 0.6): The system is too polar. Increase the proportion of the non-polar solvent (e.g., switch from 1:1 Hexane:EtOAc to 3:1 or 4:1).
-
If spots are low on the plate (Rf < 0.2): The system is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 3:1 Hexane:EtOAc to 2:1).
-
-
Change Solvent Selectivity:
-
If adjusting polarity fails, change one of the solvents to alter the interaction dynamics. For example, replace Ethyl Acetate with Acetone or a mixture of Ethyl Acetate and a small amount of Methanol. Replace Hexane with Heptane or Cyclohexane. Different solvents interact differently with the analytes and the silica gel, which can enhance separation.
-
-
Utilize a Co-spot:
-
Protocol: On your TLC plate, spot three lanes: Starting Material (SM), Reaction Mixture (RM), and a "co-spot" where you apply the SM first, then spot the RM directly on top of it.[4][9]
-
Interpretation: If the SM and product are different, the co-spot lane will show two distinct (or elongated) spots. If they are the same, it will be a single, round spot. This definitively proves whether a new compound has formed.
-
dot graph G { layout=neato; node [shape=plaintext, fontname="Roboto"];
} Caption: Using a co-spot to resolve ambiguity in TLC.
Scenario 2: An Unexpected Spot Appears
Problem: A new spot, which is not your starting material or desired product, is visible on the TLC plate.
Causality: A side reaction has occurred. The identity of the side product depends on the reaction type and conditions.
Potential Side Products & Their TLC Behavior:
| Side Product | Probable Cause & Reaction | Expected TLC Behavior (Normal Phase) |
| Methyl Benzoate | Hydrodehalogenation of the aryl halide (Buchwald-Hartwig).[1] | Higher Rf than product. It is less polar than the N-arylated product. |
| Diaryl Ether | Coupling of the aryl halide with a phenol impurity or hydroxide base (Ullmann).[10] | Higher Rf than product. Ethers are generally less polar than lactams. |
| Ligand Degradation | Phosphine ligands can oxidize. | Varies, but often results in polar spots (phosphine oxides) near the baseline. |
Troubleshooting Steps:
-
Identify the Spot: Run a TLC with potential side products as standards, if available. For example, spot pure methyl benzoate next to your reaction mixture to confirm if it's the hydrodehalogenation product.
-
Optimize Reaction Conditions:
-
If hydrodehalogenation is suspected, ensure your reaction is truly anaerobic and that the catalyst is properly activated. Consider using a different ligand or base combination.
-
If undesired coupling is occurring, ensure reactants and solvents are pure and dry.
-
Part 3: HPLC Troubleshooting Guide
Recommended Starting HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Standard for moderately polar to non-polar analytes. Provides good retention for aromatic compounds.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | The modifier improves peak shape by suppressing silanol interactions and ensuring consistent ionization.[11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good selectivity for aromatic compounds. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient is essential to elute both the polar 2-pyrrolidinone and the non-polar aryl halide in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[12] |
| Detection | UV at 254 nm | The aromatic ring in the aryl halide and product strongly absorbs UV light at this wavelength. |
| Injection Vol. | 5-10 µL | A small injection volume prevents peak distortion and column overloading. |
Scenario 1: Broad or Tailing Peaks
Problem: The product or reactant peak is not sharp and symmetrical, showing significant tailing or broadening.
Causality: This is often due to secondary interactions on the column, mismatched solvent strength, or extra-column volume.
Solutions & Protocols:
-
Check Sample Solvent:
-
Principle: Injecting a sample dissolved in a much stronger solvent than the initial mobile phase causes the sample to spread on the column before the gradient starts, leading to broad peaks.
-
Action: Whenever possible, dissolve your reaction aliquot in the initial mobile phase (e.g., 90:10 Water:Acetonitrile). If the sample is not soluble, use the weakest possible solvent.
-
-
Adjust Mobile Phase pH:
-
Principle: Residual silanol groups on the silica support can interact with basic sites on analytes, causing tailing. Operating at a low pH (e.g., with 0.1% formic acid) protonates these silanols, minimizing interactions.
-
Action: Ensure your mobile phase is adequately buffered or acidified.
-
-
Check for Column Contamination/Age:
-
Principle: Strongly retained impurities from previous injections can create active sites that cause tailing. Column performance degrades over time.
-
Action: Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). If the problem persists, the column may need to be replaced. Using a guard column can prolong the life of the analytical column.
-
Scenario 2: Drifting or Inconsistent Retention Times
Problem: The retention time of your product peak changes between injections or over a sequence.
Causality: This indicates a problem with the system's stability, most commonly related to the pump, mobile phase composition, or column temperature.
Solutions & Protocols:
-
Mobile Phase Issues:
-
Degassing: Ensure mobile phases are freshly prepared and adequately degassed. Dissolved air can form bubbles in the pump, causing pressure fluctuations and inconsistent flow.
-
Composition: If you are mixing solvents online, ensure the gradient proportioning valve is working correctly. A poorly mixed mobile phase will cause retention time drift.
-
-
Temperature Fluctuation:
-
Principle: Retention in reverse-phase chromatography is sensitive to temperature. A change of just a few degrees can shift retention times.
-
Action: Use a column oven and allow the system to fully equilibrate before starting your analysis.
-
-
Column Equilibration:
-
Principle: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.
-
Action: Ensure your method includes a sufficient re-equilibration step (typically 5-10 column volumes) after each gradient run.
-
dot graph G { node [shape=box, style=rounded, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} Caption: A logical flow for troubleshooting common HPLC issues.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddit. (2017). TLC Issues. r/OrganicChemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Valge, A. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. (2020). Analytical Methods. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Ávila, R. M. D., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]
-
Monfared, H. H., & Ghorbanian, L. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic chemistry: an Indian journal. Retrieved from [Link]
-
De Spiegeleer, B., et al. (2003). An Efficient HPLC Method for the Analysis of Isomeric Purity of technetium-99m-exametazime and Identity Confirmation Using LC-MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Mitchell, A. C., et al. (2020). Methyl 2-hydroxy-4-iodobenzoate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Inukai, T., Kano, T., & Maruoka, K. (2021). Asymmetric α-Hydroxylation of α-Aryl-δ-lactams with Molecular Oxygen under Phase-Transfer Conditions. Organic Letters. Retrieved from [Link]
-
Wang, J., et al. (2012). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Methyl 4-iodobenzoate | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing decomposition of "Methyl 4-(2-oxopyrrolidin-1-yl)benzoate" during workup
Welcome to the dedicated technical support center for "Methyl 4-(2-oxopyrrolidin-1-yl)benzoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges during the workup and purification of this compound. By understanding the chemical vulnerabilities of this molecule, you can significantly improve your yield and purity.
Understanding the Molecule's Stability
"this compound" contains two primary functional groups that are susceptible to decomposition during standard workup procedures: a methyl ester and a γ-lactam (a cyclic amide). The primary degradation pathway is hydrolysis, which can be catalyzed by both acids and bases.
-
Ester Hydrolysis: The methyl benzoate moiety can be hydrolyzed to the corresponding carboxylic acid (4-(2-oxopyrrolidin-1-yl)benzoic acid) and methanol. This reaction is particularly facile under basic conditions (saponification) and is generally irreversible.[1][2] Acid-catalyzed hydrolysis is an equilibrium-driven process.[3]
-
Lactam Hydrolysis: The 2-oxopyrrolidine (γ-butyrolactam) ring is an amide and is generally more stable than the ester. However, under harsh acidic or basic conditions, the lactam can undergo hydrolytic ring-opening to form 4-amino-N-(4-(methoxycarbonyl)phenyl)butanamide, which can be further hydrolyzed. Strong acidic conditions have been shown to mediate the ring-opening of N-aryl lactams.[4]
The key to a successful workup is to neutralize any acidic or basic reagents from the reaction mixture under conditions that are mild enough to prevent significant hydrolysis of either the ester or the lactam.
Troubleshooting Guide
This section addresses specific issues you may encounter during the workup and purification of "this compound".
Q1: I'm observing a significant amount of a more polar byproduct by TLC after my aqueous workup. What is it and how can I prevent its formation?
A1: The polar byproduct is likely the carboxylic acid, 4-(2-oxopyrrolidin-1-yl)benzoic acid, resulting from the hydrolysis of the methyl ester. This is a common issue, especially if the workup is performed under basic conditions that are too harsh or for a prolonged period.
Causality: The ester linkage is susceptible to nucleophilic attack by hydroxide ions in a process called saponification.[1] The use of strong bases like sodium hydroxide or potassium hydroxide, even in dilute solutions, can rapidly hydrolyze the methyl ester.
Recommended Workup Protocol to Minimize Ester Hydrolysis:
-
Quenching: If your reaction is conducted under acidic conditions (e.g., Fischer esterification), cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Neutralization: Slowly add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃), with vigorous stirring.[5] Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 7-8. Avoid strong bases like NaOH and KOH.
-
Extraction: Separate the organic layer. Extract the aqueous layer 2-3 times with the organic solvent.
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Data Summary: Comparison of Basic Reagents for Neutralization
| Basic Reagent | Concentration | Relative Rate of Hydrolysis | Recommendation |
| Sodium Hydroxide | 1 M | Very High | Not Recommended |
| Potassium Carbonate | Saturated | Moderate | Use with caution, keep contact time minimal |
| Sodium Carbonate | 5-10% | Low to Moderate | Recommended [5] |
| Sodium Bicarbonate | Saturated | Very Low | Highly Recommended |
Q2: My final product yield is low, and I suspect decomposition on the silica gel column during purification. How can I improve my chromatographic purification?
A2: Decomposition on silica gel can occur if the silica is slightly acidic, which can catalyze the hydrolysis of the ester or, less commonly, the lactam. Additionally, prolonged exposure to polar protic solvents on the column can also contribute to degradation.
Causality: Standard silica gel has a slightly acidic surface (pKa ≈ 4.5) due to the presence of silanol groups (Si-OH). These acidic sites can promote the hydrolysis of sensitive functional groups.
Strategies for Improved Chromatographic Purification:
-
Use Deactivated Silica Gel:
-
Triethylamine Treatment: Before packing the column, slurry the silica gel in the desired eluent system containing 0.5-1% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Pre-treated Silica: Commercially available deactivated or neutral silica gel can also be used.
-
-
Optimize Your Eluent System:
-
Aprotic Solvents: Whenever possible, use aprotic solvents like hexanes, ethyl acetate, and dichloromethane. Minimize the use of protic solvents like methanol, as they can participate in hydrolysis or transesterification.
-
Gradient Elution: Start with a less polar eluent system and gradually increase the polarity to elute your compound. This minimizes the time the compound spends on the column. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[5]
-
-
Expedite the Purification:
-
Flash Chromatography: Use flash chromatography instead of gravity chromatography to reduce the purification time.
-
Load a Concentrated Sample: Dissolve your crude product in a minimal amount of solvent before loading it onto the column to ensure a tight band and rapid elution.
-
Experimental Workflow for a Robust Workup and Purification:
Caption: Recommended workflow for workup and purification.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for "this compound"?
A: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids and bases. For long-term storage, keeping it in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation from atmospheric moisture.
Q: Can I use a stronger base like potassium carbonate for the workup?
A: While potassium carbonate is sometimes used, it is a stronger base than sodium bicarbonate. If you must use it, use a dilute solution and minimize the contact time with your organic layer to reduce the risk of ester hydrolysis. It is advisable to first try sodium bicarbonate as it is generally safer for this compound.
Q: I see a faint, less polar spot on my TLC plate after the reaction. What could it be?
A: A less polar spot could be unreacted starting material, such as methyl 4-bromobenzoate or methyl 4-iodobenzoate, if you are synthesizing the compound via an N-arylation reaction. It is generally less of a concern than more polar impurities as it can be easily separated by column chromatography.
Q: Is the lactam ring stable to acidic conditions during workup?
A: The γ-lactam is relatively stable to mild acidic conditions. However, prolonged exposure to strong acids (e.g., concentrated HCl or H₂SO₄), especially at elevated temperatures, can cause the ring to open.[4] Therefore, it is crucial to neutralize any strong acid catalysts promptly during the workup.
Diagram of Potential Decomposition Pathways:
Caption: Key decomposition pathways under basic and acidic conditions.
References
-
Lima, L. M., et al. (2010). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1630. Available at: [Link]
-
Sivakumar, M., et al. (2002). Ultrasound Mediated Alkaline Hydrolysis of Methyl Benzoate--Reinvestigation With Crucial Parameters. Ultrasonics Sonochemistry, 9(1), 25-30. Available at: [Link]
-
Nudelman, N. S., & de Waisbaum, R. G. (1995). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical Sciences, 84(2), 208-11. Available at: [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]
-
ChemRxiv. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available at: [Link]
-
Studylib. (n.d.). Methyl Benzoate Synthesis: Lab Procedure & Calculations. Available at: [Link]
-
University of Toronto. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Available at: [Link]
-
PubMed. (2023). Degradation of Penicillinic Antibiotics and β-Lactamase Enzymatic Catalysis in a Biomimetic Zn-Based Metal-Organic Framework. Available at: [Link]
-
Nudelman, N. S., & de Waisbaum, R. G. (1995). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical Sciences, 84(2), 208-211. Available at: [Link]
-
Sivakumar, M., Senthilkumar, P., Majumdar, S., & Pandit, A. B. (2002). Ultrasound mediated alkaline hydrolysis of methyl benzoate--reinvestigation with crucial parameters. Ultrasonics sonochemistry, 9(1), 25–30. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Ultrasound mediated alkaline hydrolysis of methyl benzoate--reinvestigation with crucial parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Isolation and structure elucidation of novel products of the acidic degradation of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Purification Methods for "Methyl 4-(2-oxopyrrolidin-1-yl)benzoate"
Welcome to the technical support center for "Methyl 4-(2-oxopyrrolidin-1-yl)benzoate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important intermediate. We will explore alternative purification methods beyond standard silica gel chromatography and address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude sample of "this compound" synthesized via Buchwald-Hartwig amination?
A1: The Buchwald-Hartwig amination is a powerful method for the synthesis of your target compound, but it can introduce several classes of impurities that need to be addressed during purification.[1][2] These include:
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Unreacted Starting Materials: Residual methyl 4-bromobenzoate and 2-pyrrolidinone.
-
Catalyst Residues: Palladium from the precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Ligand-Derived Impurities: Unreacted phosphine ligand (e.g., XPhos, RuPhos) and its corresponding phosphine oxide, which is a common byproduct.
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Homocoupling Products: Biphenyl derivatives formed from the coupling of two molecules of methyl 4-bromobenzoate.
-
Base Residues: Inorganic or organic bases used in the reaction (e.g., NaOtBu, K₂CO₃).
Q2: My compound is streaking badly on the TLC plate and I'm getting poor recovery from my silica gel column. What is happening?
A2: This is a classic issue when purifying amines and some amides on standard silica gel.[3] The pyrrolidinone nitrogen in your molecule, although part of an amide, can still interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to tailing (streaking) on TLC plates and can cause irreversible adsorption or even decomposition of your product on a column, resulting in low recovery.[4][5]
Q3: Is recrystallization a viable purification method for "this compound"?
A3: Yes, for many amide compounds, recrystallization is an excellent and often preferred alternative to chromatography, especially for larger scale purifications where chromatography can be cumbersome and lead to product loss.[3] Given the polar nature of your compound, polar solvents are likely to be effective.
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for quantifying the purity of your compound and detecting trace impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can be used to detect the presence of any significant impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of your product.
Troubleshooting and Alternative Purification Guides
This section provides detailed protocols and troubleshooting advice for alternative purification strategies for "this compound".
Guide 1: Modified Column Chromatography
If you are experiencing issues with standard silica gel chromatography, modifying your approach can significantly improve the outcome.
-
Causality: The acidic nature of silica gel is likely causing the problem.
-
Solution 1: Deactivation of Silica Gel. By adding a small amount of a basic modifier to your mobile phase, you can neutralize the acidic silanol groups and prevent your compound from binding too strongly.[4]
-
Solution 2: Use an Alternative Stationary Phase. Alumina is a less acidic stationary phase that can be a good alternative for the purification of basic or acid-sensitive compounds.[7]
-
TLC Analysis:
-
Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 3:1, 2:1, 1:1).
-
To each developing solvent, add 0.5-1% triethylamine (Et₃N).
-
Spot your crude material and identify a solvent system that provides an Rf value of ~0.3 for your product.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in your chosen mobile phase (containing Et₃N).
-
Pack your column with the slurry.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of your column.[8]
-
-
Elution and Fraction Collection:
-
Elute the column with your chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing your pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine is volatile and should be removed under vacuum.
-
Caption: Logic diagram illustrating the problem of using standard silica gel and the solution of using deactivated silica.
Guide 2: Recrystallization
Recrystallization is a powerful, non-chromatographic method for purifying solid compounds. The key is to find a suitable solvent or solvent system.
-
Causality: A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.
-
Solution: Solvent Screening. Test the solubility of your crude product in a range of polar solvents.
| Solvent | Expected Solubility Behavior |
| Ethanol | Likely soluble when hot, less soluble when cold. |
| Isopropanol | Similar to ethanol, a good candidate. |
| Acetonitrile | A good option for many amides, worth testing.[3] |
| Ethyl Acetate | May be a good co-solvent in a two-solvent system. |
| Water | Likely insoluble, could be used as an anti-solvent. |
This protocol uses a primary solvent to dissolve the compound and a secondary "anti-solvent" to induce crystallization.[9] A good starting point is an Ethanol/Water or Ethyl Acetate/Hexane system.
-
Dissolution:
-
Place your crude "this compound" in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the primary solvent (e.g., hot ethanol) until the solid just dissolves.
-
-
Induce Crystallization:
-
While the solution is still hot, add the anti-solvent (e.g., water) dropwise until you observe persistent cloudiness.
-
If too much anti-solvent is added, clarify the solution by adding a few drops of the hot primary solvent.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Caption: Step-by-step workflow for a two-solvent recrystallization.
References
-
ResearchGate. (2020). What is the best technique for amide purification? [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Online] Available at: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? [Online] Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Online] Available at: [Link]
-
ResearchGate. (2019). How to purify low polar compounds in PE fractions? [Online] Available at: [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Online] Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]
-
G. A. Platis, J. Drossard, R. Fischer, J. K.-C. Ma, N. E. Labrou. (2008). New downstream processing strategy for the purification of monoclonal antibodies from transgenic tobacco plants. Journal of Chromatography A, 1211(1-2), 80-89. [Online] Available at: [Link]
-
S. Joseph, et al. (2020). A review on impurity profile of drugs. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020. [Online] Available at: [Link]
-
C. Liu, et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(11), 1444. [Online] Available at: [Link]
-
A. F. M. de Fátima, et al. (2010). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1630. [Online] Available at: [Link]
-
W. Li, et al. (2008). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 13(9), 2247-2257. [Online] Available at: [Link]
-
A. Gevorgyan, K. H. Hopmann, A. Bayer. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3665-3672. [Online] Available at: [Link]
-
M. A. Seefeld, et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(39), 17929-17936. [Online] Available at: [Link]
- Google Patents. (2017). Method for preparing N-aryl amide without solvent and catalyst.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
R. J. Fickelscherer, C. M. Ferger, S. A. Morrissey. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(10), e17351. [Online] Available at: [Link]
-
M. A. Seefeld, et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(39), 17929-17936. [Online] Available at: [Link]
-
E. J. P. M. R. (2017). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Online] Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. [Online] Available at: [Link]
Sources
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- 5. Purification [chem.rochester.edu]
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- 9. ocw.mit.edu [ocw.mit.edu]
Validation & Comparative
A Comparative Analysis of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate and its Positional Isomers: Synthesis, Physicochemical Properties, and Biological Activities
Introduction
The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its presence in pharmaceuticals targeting the central nervous system, inflammation, and infectious diseases underscores its importance in drug discovery.[1] "Methyl 4-(2-oxopyrrolidin-1-yl)benzoate" represents a key exemplar of this class, featuring a synthetically tractable linkage between the pyrrolidinone ring and a benzoate moiety. The strategic placement of the ester group on the phenyl ring is hypothesized to significantly influence the molecule's physicochemical properties and its interactions with biological targets.
This guide presents a comprehensive comparative study of this compound and its ortho- and meta- positional isomers. We will delve into their synthesis, compare their key physicochemical characteristics, and evaluate their potential as anti-inflammatory and cytotoxic agents. This analysis aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships (SAR) within this series, thereby informing the design of future pyrrolidinone-based therapeutics.
Synthesis and Physicochemical Characterization
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. The most common approaches involve the N-arylation of 2-pyrrolidinone with the corresponding methyl aminobenzoate derivative. Two powerful methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is often preferred due to its milder reaction conditions and broader substrate scope.[2][3]
Alternatively, these compounds can be synthesized by first preparing the corresponding carboxylic acid followed by Fischer esterification. For instance, 4-(2-oxopyrrolidin-1-yl)benzoic acid can be synthesized and then esterified with methanol in the presence of an acid catalyst to yield the target methyl ester.[4][5]
dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Caption: General synthetic routes to Methyl (2/3/4)-(2-oxopyrrolidin-1-yl)benzoates.
A comparative summary of the key physicochemical properties of the parent compound and its selected analogs is presented in Table 1.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | ![]() | C₁₂H₁₃NO₃ | 219.24 | 221381-89-1 |
| Methyl 3-(2-oxopyrrolidin-1-yl)benzoate | ![]() | C₁₂H₁₃NO₃ | 219.24 | 329205-78-9[6] |
| Methyl 2-(2-oxopyrrolidin-1-yl)benzoate | ![]() | C₁₂H₁₃NO₃ | 219.24 | Not readily available |
Note: Experimental data for melting point, solubility, and detailed spectral analysis are not consistently available in public literature for all isomers. The data presented here is based on available information from chemical suppliers and extrapolated from related compounds.
Comparative Biological Evaluation
To elucidate the structure-activity relationships of these positional isomers, a comparative evaluation of their anti-inflammatory and cytotoxic activities is proposed.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, and the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical mediators of the inflammatory cascade. Therefore, the inhibitory activity of the compounds against these enzymes provides a direct measure of their anti-inflammatory potential.
dot graph "inflammatory_pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Caption: Simplified schematic of the arachidonic acid cascade and the role of COX/LOX enzymes.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| This compound | Data not available | Data not available | Data not available |
| Methyl 3-(2-oxopyrrolidin-1-yl)benzoate | Data not available | Data not available | Data not available |
| Methyl 2-(2-oxopyrrolidin-1-yl)benzoate | Data not available | Data not available | Data not available |
| Celecoxib (Control) | >100 | 0.04 | Not applicable |
| Zileuton (Control) | Not applicable | Not applicable | 0.5 |
Note: The table is presented as a template for experimental data. The lack of publicly available data for the target compounds highlights a key area for future research.
Anticancer Activity (Cytotoxicity)
The evaluation of the cytotoxic potential of novel chemical entities is a fundamental step in drug discovery, particularly in the field of oncology. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[7][8]
| Compound | Cytotoxicity (IC₅₀ in µM) against MCF-7 Cells |
| This compound | Data not available |
| Methyl 3-(2-oxopyrrolidin-1-yl)benzoate | Data not available |
| Methyl 2-(2-oxopyrrolidin-1-yl)benzoate | Data not available |
| Doxorubicin (Control) | ~1 |
Note: The table is a template for experimental data. MCF-7 (a human breast cancer cell line) is suggested as a representative cell line for initial screening.
Structure-Activity Relationship (SAR) Discussion
While a definitive SAR analysis is hampered by the lack of direct comparative biological data, we can extrapolate potential trends based on the known principles of medicinal chemistry and studies on related pyrrolidinone derivatives.
-
Positional Isomerism and Receptor Binding: The position of the methyl ester group on the phenyl ring will significantly alter the molecule's three-dimensional shape and electronic distribution. This, in turn, will affect how the molecule fits into the binding pocket of a target protein. For instance, an ortho-substituent may introduce steric hindrance that could either prevent binding or, conversely, promote a more favorable, locked conformation. A para-substituent, being the most distant from the pyrrolidinone ring, might have a more pronounced effect on interactions with secondary binding pockets.
-
Electronic Effects: The ester group is an electron-withdrawing group. Its position will influence the electron density of the phenyl ring and the N-phenyl bond. These electronic variations can impact the molecule's reactivity, metabolic stability, and its ability to form key hydrogen bonds or other non-covalent interactions with a biological target.
-
Physicochemical Properties: The position of the ester is also expected to influence properties like solubility and lipophilicity (LogP). These parameters are critical for a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocols
General Synthesis of Methyl (2/3/4)-(2-oxopyrrolidin-1-yl)benzoates via Buchwald-Hartwig Amination
dot graph "buchwald_hartwig_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Materials:
-
Methyl (2, 3, or 4)-bromobenzoate
-
2-Pyrrolidinone
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Add methyl (2, 3, or 4)-bromobenzoate (1.0 equivalent) and 2-pyrrolidinone (1.2 equivalents).
-
Add anhydrous toluene to the tube.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay[10][11]
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add Tris-HCl buffer (pH 8.0), heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib).
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Incubate the plate at 25 °C for 5-10 minutes.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay[12]
Principle: This assay measures the ability of a compound to inhibit the activity of 5-lipoxygenase, which converts a substrate (e.g., linoleic acid) to a hydroperoxy derivative. The formation of the product is monitored spectrophotometrically at 234 nm.
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a quartz cuvette, mix the enzyme solution (5-LOX in borate buffer) with the test compound at various concentrations.
-
Incubate the mixture for a short period at room temperature.
-
Initiate the reaction by adding the substrate solution (linoleic acid).
-
Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each concentration to calculate the IC₅₀ value.
MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 24-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Conclusion
This comparative guide outlines the synthetic strategies, and a framework for the physicochemical and biological evaluation of this compound and its ortho- and meta- positional isomers. While a complete dataset for a direct comparison is not yet available in the public domain, the provided protocols and theoretical considerations of SAR offer a solid foundation for researchers to undertake such a study. The investigation into the differential effects of the ester's position on the phenyl ring will undoubtedly provide valuable insights into the design of novel pyrrolidinone-based compounds with tailored therapeutic properties, potentially leading to the discovery of new drug candidates for the treatment of inflammatory diseases and cancer.
References
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An ELISA method to measure inhibition of the COX enzymes. (n.d.). PubMed. Retrieved from [Link]
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Procedure for assay of 15-lipoxygenase inhibition. (n.d.). ResearchGate. Retrieved from [Link]
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An ELISA method to measure inhibition of the COX enzymes. (2006). Nature Protocols. Retrieved from [Link]
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Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. (2023). IUCrData. Retrieved from [Link]
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Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate". (2023). Chemistry Stack Exchange. Retrieved from [Link]
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Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). PubMed. Retrieved from [Link]
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Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]
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Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]
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Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. (2022). MDPI. Retrieved from [Link]
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Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (n.d.). PubMed Central. Retrieved from [Link]
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Methyl 3-(1H-pyrrol-1-yl)benzoate. (n.d.). PubChem. Retrieved from [Link]
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Experiment : Esterification: The Synthesis of Methyl Benzoat ee. (n.d.). Science Learning Center. Retrieved from [Link]
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Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (2017). ResearchGate. Retrieved from [Link]
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A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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(PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018). ResearchGate. Retrieved from [Link]
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved from [Link]
-
Synthesis of Methyl Benzoate Lab. (2020). YouTube. Retrieved from [Link]
-
Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. (n.d.). MDPI. Retrieved from [Link]
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I. Synthesis of Meso-Tetrakis(4-carboxyphenyl)porphyrinatoiron(III) [Fe(III. (n.d.). Retrieved from [Link]
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Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. (n.d.). ResearchGate. Retrieved from [Link]
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Pyrrolidine synthesis via ring contraction of pyridines. (2023). Nature Communications. Retrieved from [Link]
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Synthesis of 4-methyl-benzoic acid methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]
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(PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. (2018). ResearchGate. Retrieved from [Link]
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[(2S)-1-methylpyrrolidin-2-yl]methyl 3-aminobenzoate. (n.d.). PubChem. Retrieved from [Link]nlm.nih.gov/compound/73354915)
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A Comparative Guide to Pyrrolidinone Derivatives: Evaluating the Potential of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
For researchers and drug development professionals navigating the vast landscape of neurotherapeutics and other pharmacological domains, the pyrrolidinone scaffold represents a cornerstone of medicinal chemistry. Its derivatives have yielded a diverse array of bioactive compounds, from the pioneering nootropics to potent anticonvulsants and beyond. This guide provides an in-depth comparative analysis of the efficacy of various pyrrolidinone derivatives, with a special focus on contextualizing the potential of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate within this esteemed chemical class. By examining structure-activity relationships and presenting supporting experimental data, we aim to equip scientists with the critical insights needed to advance their research and development endeavors.
The Pyrrolidinone Core: A Privileged Scaffold in Medicinal Chemistry
The 2-oxopyrrolidine, or pyrrolidinone, ring is a five-membered lactam that has proven to be a remarkably versatile template for drug design. Its constrained, yet conformationally flexible, structure allows for precise spatial orientation of appended functional groups, facilitating optimal interactions with biological targets. This inherent structural advantage has been exploited to develop compounds with a wide range of pharmacological activities.
The seminal pyrrolidinone derivative, Piracetam, introduced the concept of "nootropics" – agents that enhance cognitive function.[1][2] This discovery ignited decades of research into structurally related compounds, collectively known as racetams, and expanded the therapeutic applications of the pyrrolidinone core to include neuroprotection, anticonvulsant activity, and more.[1][3] The fundamental chemical structure of these pioneering compounds provides a critical framework for understanding the potential of newer derivatives like this compound.
Nootropic and Neuroprotective Efficacy: A Comparative Analysis
The primary therapeutic area for many pyrrolidinone derivatives has been the enhancement of cognitive functions and the protection of neural tissues from damage. This section will compare the efficacy of well-established pyrrolidinone nootropics and discuss the potential of this compound based on structure-activity relationships.
Established Pyrrolidinone Nootropics: Piracetam and its Analogs
Piracetam, the first synthesized racetam, set the benchmark for nootropic activity.[1][2] Its mechanism of action is thought to involve the modulation of neurotransmitter systems, such as the cholinergic and glutamatergic pathways, and the enhancement of neuronal membrane fluidity.[4] Numerous analogs have since been developed with modified structures to improve potency, bioavailability, and to introduce additional pharmacological effects.
Aniracetam , a fat-soluble analog of Piracetam, exhibits enhanced potency and is a notable modulator of AMPA receptors, which are crucial for synaptic plasticity and memory formation.[4] This structural modification—the replacement of Piracetam's amide with a p-anisoyl group—highlights the significant impact of the N-substituent on the pyrrolidinone ring in determining biological activity.
Oxiracetam , another prominent analog, is reported to be more potent than Piracetam in improving learning and memory in animal models.[5] The introduction of a hydroxyl group on the pyrrolidinone ring is the key structural difference, suggesting that modifications to the core ring structure can also fine-tune efficacy.
The table below summarizes the comparative efficacy of these key nootropics in a preclinical model of amnesia.
| Compound | Animal Model | Amnesia-Inducing Agent | Effective Dose | Cognitive Improvement | Reference |
| Piracetam | Rat | Scopolamine | 100 mg/kg (i.p.) | Reversal of amnesia in passive avoidance test | [5] |
| Oxiracetam | Rat | Scopolamine | 10 mg/kg (i.p.) | Reversal of amnesia in passive avoidance test | [5] |
| Aniracetam | Mouse | Electroconvulsive Shock | 10-100 mg/kg (p.o.) | Attenuation of memory impairment | [4] |
This compound: A Compound of Interest
This compound features a methyl benzoate group attached to the nitrogen of the pyrrolidinone ring. This N-aryl substitution is a departure from the N-acetamide or N-alkyl groups of the classic racetams. The presence of the phenyl ring introduces a larger, more rigid substituent, which could influence its interaction with biological targets. The ester functionality also provides a potential site for metabolic transformation.
While direct comparative studies on the nootropic or neuroprotective effects of this compound are not extensively reported in publicly available literature, we can infer its potential based on the structure-activity relationships of other N-substituted pyrrolidinones. The lipophilicity imparted by the methyl benzoate group may enhance its ability to cross the blood-brain barrier, a critical factor for centrally acting drugs. Furthermore, the electronic properties of the aromatic ring could modulate the overall electron distribution of the molecule, potentially influencing its binding affinity to target proteins.
Beyond Nootropics: Diverse Pharmacological Activities of Pyrrolidinone Derivatives
The therapeutic potential of the pyrrolidinone scaffold extends far beyond cognitive enhancement. Various derivatives have demonstrated significant efficacy in other areas, including anticonvulsant and antimicrobial applications.
Anticonvulsant Activity
Levetiracetam , a well-known antiepileptic drug, is a pyrrolidinone derivative that showcases the scaffold's versatility. Its mechanism of action is distinct from traditional antiepileptic drugs and is believed to involve binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.
Antimicrobial and Anticancer Potential
Recent research has explored the antimicrobial and anticancer activities of novel pyrrolidinone derivatives. For instance, certain diphenylamine-pyrrolidin-2-one-hydrazone derivatives have shown promising in vitro anticancer activity against various cell lines.[6] These studies often reveal that specific substitutions on the pyrrolidinone ring and its appended moieties are crucial for achieving potent and selective activity.
Experimental Protocols for Efficacy Evaluation
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of pyrrolidinone derivatives.
Protocol 1: Passive Avoidance Test for Nootropic Activity
This behavioral assay is widely used to assess learning and memory in rodents.[7][8][9][10]
Objective: To evaluate the ability of a test compound to reverse amnesia induced by a cholinergic antagonist like scopolamine.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, with an electrified grid floor in the dark chamber).
-
Rodents (mice or rats).
-
Test compound (e.g., this compound).
-
Amnesia-inducing agent (e.g., scopolamine).
-
Vehicle for dissolving the compounds.
Procedure:
-
Acquisition Trial (Day 1):
-
Administer the vehicle or test compound to the animals at a predetermined time before the trial.
-
Administer scopolamine (or saline for the control group) to induce amnesia.
-
Place the animal in the light compartment of the apparatus.
-
When the animal enters the dark compartment, deliver a mild, brief electric foot shock.
-
Record the latency to enter the dark compartment (step-through latency).
-
-
Retention Trial (Day 2, typically 24 hours later):
-
Place the animal back into the light compartment.
-
No foot shock is delivered in this trial.
-
Record the step-through latency. A longer latency in the retention trial compared to the acquisition trial indicates memory of the aversive stimulus.
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups. A statistically significant increase in latency in the compound-treated group compared to the scopolamine-only group suggests a reversal of amnesia and indicates nootropic activity.
Protocol 2: In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[6]
Objective: To determine the cytotoxic effects of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7).
-
Cell culture medium and supplements.
-
96-well plates.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Landscape: Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the structural relationships between key pyrrolidinone derivatives and a general workflow for evaluating their biological activity.
Caption: Structural relationships of key pyrrolidinone derivatives.
Caption: General workflow for evaluating the biological activity of novel compounds.
Conclusion and Future Directions
The pyrrolidinone scaffold continues to be a highly fruitful starting point for the development of new therapeutic agents. The well-established nootropic and neuroprotective effects of classic racetams like Piracetam, Aniracetam, and Oxiracetam provide a strong foundation for understanding the potential of novel derivatives. While direct comparative efficacy data for this compound is emerging, its unique N-aryl substitution warrants further investigation to fully elucidate its pharmacological profile.
Future research should focus on direct, head-to-head comparisons of this compound with established pyrrolidinone derivatives in standardized in vitro and in vivo models. Such studies will be crucial in determining its relative potency, mechanism of action, and potential therapeutic applications. The detailed protocols and comparative framework provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of drug discovery.
References
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Dhama, N., Sucheta, KUMAR, A., Verma, V., & Kumar, S. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry, 34, 1-8. [Link]
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Löscher, W., & Richter, A. (2000). Piracetam and levetiracetam, two pyrrolidone derivatives, exert antidystonic activity in a hamster model of paroxysmal dystonia. European journal of pharmacology, 391(3), 251–254. [Link]
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Mondadori, C., Hengerer, B., & D'Amato, F. R. (1991). [A comparative study of the nootropic properties of piracetam and oxiracetam]. Farmakologiia i toksikologiia, 54(1), 14–16. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Aniracetam vs. Piracetam: Key Differences for Cognitive Research. [Link]
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Winblad, B. (2005). Piracetam: a review of its pharmacological properties and clinical uses. CNS drug reviews, 11(2), 169–182. [Link]
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Gualtieri, F., Manetti, D., Romanelli, M. N., & Ghelardini, C. (2002). Design and study of piracetam-like nootropics, controversial members of the problematic class of cognition-enhancing drugs. Current pharmaceutical design, 8(2), 125–138. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, L. A., & Wani, T. A. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules (Basel, Switzerland), 28(23), 7808. [Link]
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Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research. Brain research reviews, 19(2), 180–222. [Link]
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CereFLEX Labs. (n.d.). How Piracetam and Aniracetam Work for Brain Performance. [Link]
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Vilalab Public. (2023). Passive avoidance (step-down test). Protocols.io. [Link]
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Eagle, A. L., Beck, K. D., LaSarge, C. L., & Robison, A. J. (2015). Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task. Bio-protocol, 5(22), e1661. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate Derivatives as Cognitive Enhancers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cognitive enhancement and neurodegenerative disease research, the pyrrolidinone scaffold has emerged as a privileged structure, forming the core of the well-known racetam class of nootropics. This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of derivatives based on Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, a compound that marries the pyrrolidinone ring with a phenyl group, offering a unique template for novel cognitive enhancers. This document will objectively compare the performance of these derivatives with established alternatives, supported by experimental data, and provide detailed methodologies to facilitate further research.
The Pyrrolidinone Core: A Foundation for Nootropic Activity
The 2-oxopyrrolidine, or pyrrolidinone, ring is a fundamental component of many compounds investigated for their nootropic effects. The pioneering compound of this class, piracetam, was the first to be described as a "nootropic," a substance that enhances learning and memory.[1] While the precise mechanisms of action for many pyrrolidinone derivatives are still under investigation, it is widely believed that they modulate central nervous system functions, particularly those related to neurotransmission.[1]
The general hypothesis for the cognitive-enhancing effects of pyrrolidinone derivatives centers on their ability to influence cholinergic and glutamatergic pathways, which are critical for learning and memory. This class of compounds has been shown to increase the density of acetylcholine receptors and modulate AMPA and NMDA glutamate receptors.[2][3] These actions are thought to improve neuronal plasticity and cognitive function.
Structure-Activity Relationship (SAR) of N-Aryl Pyrrolidinone Derivatives
The core structure of this compound offers several points for chemical modification to explore the SAR and optimize pharmacological activity. The key structural features for discussion are the pyrrolidinone ring, the phenyl ring, and the methyl ester group.
Modifications on the Phenyl Ring
Substitutions on the phenyl ring of N-aryl pyrrolidinone derivatives have a significant impact on their biological activity. The nature, position, and number of substituents can influence the compound's affinity for its biological target, as well as its pharmacokinetic properties.
For instance, in a series of 1-aryl-2-pyrrolidinone derivatives evaluated for anti-inflammatory activity, the substitution pattern on the aryl ring was found to be a critical determinant of potency.[4] While this study focused on anti-inflammatory effects, the principles of molecular recognition and drug-receptor interactions are transferable to other biological targets, such as those involved in cognitive function.
In the context of cognitive enhancement, substitutions on the phenyl ring can modulate the electronic and lipophilic properties of the molecule, which in turn affects its ability to cross the blood-brain barrier and interact with its target within the central nervous system. For example, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, influencing its binding to receptor sites.
The Role of the Pyrrolidinone Ring
The pyrrolidinone ring itself is a key pharmacophoric element. Its lactam structure is believed to be crucial for the nootropic activity of racetam-type compounds. However, the necessity of the 2-pyrrolidinone moiety for cognitive-enhancing activity has been a subject of debate, with some studies suggesting that it is not an absolute requirement.
The Ester Moiety and its Alternatives
The methyl ester group in this compound provides a handle for further chemical modification. Hydrolysis of the ester to the corresponding carboxylic acid or its conversion to various amides can significantly alter the compound's polarity, solubility, and potential for hydrogen bonding, thereby affecting its biological activity and pharmacokinetic profile.
Comparative Performance with Alternative Cognitive Enhancers
To provide a clear perspective on the potential of this compound derivatives, it is essential to compare their hypothetical profiles with established nootropic agents.
| Compound | Primary Mechanism of Action | Key Efficacy Findings |
| Piracetam | Modulates AMPA and NMDA glutamate receptors; enhances membrane fluidity; increases acetylcholine receptor density.[2][3] | Improves cognitive function in patients with cognitive disorders and dementia.[2] |
| Aniracetam | Potent AMPA receptor modulator; reduces anxiety through dopaminergic and serotonergic interactions. | Shown to improve cognitive performance and emotional state in patients with mild cognitive impairment. |
| Hypothetical this compound Derivative | Potential modulation of cholinergic and/or glutamatergic pathways. | Data not yet available; research ongoing. |
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.
General Synthesis of N-Aryl-2-pyrrolidinones
A common method for the synthesis of N-aryl-2-pyrrolidinones involves the condensation of a primary aromatic amine with γ-butyrolactone.
Step-by-step Protocol:
-
To a solution of the desired aniline derivative in a suitable high-boiling solvent (e.g., toluene or xylene), add an equimolar amount of γ-butyrolactone.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux, with continuous removal of water using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Logical Relationship of Synthetic Steps
Caption: General synthetic workflow for N-aryl-2-pyrrolidinones.
In Vitro Evaluation of Acetylcholinesterase (AChE) Inhibition
The inhibitory activity of the synthesized compounds against AChE can be determined using a modified Ellman's method.
Step-by-step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), and the test compound at various concentrations.
-
Initiate the reaction by adding a solution of acetylcholinesterase enzyme.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes).
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution to each well.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway of AChE Inhibition
Caption: Inhibition of acetylcholine hydrolysis by N-aryl pyrrolidinone derivatives.
Conclusion and Future Directions
The N-aryl pyrrolidinone scaffold, exemplified by this compound, represents a promising starting point for the development of novel cognitive enhancers. The synthetic accessibility of these compounds allows for extensive exploration of the structure-activity relationship by modifying the substitution patterns on the aryl ring and transforming the ester functionality. Future research should focus on the systematic synthesis and biological evaluation of a library of these derivatives to build a comprehensive QSAR model. This will enable the rational design of more potent and selective cognitive enhancers with favorable pharmacokinetic profiles, ultimately contributing to the development of new therapeutic agents for neurodegenerative diseases.
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Sapa, J., Stachowicz, K., Słoczyńska, K., Pytka, K., Koczurkiewicz, P., Filipek, B., & Piekoszewski, W. (2013). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 65(3), 651-662. [Link]
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Sapa, J., Stachowicz, K., Słoczyńska, K., Pytka, K., Koczurkiewicz, P., Filipek, B., & Piekoszewski, W. (2013). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Pharmacological Reports, 65(3), 651-662. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31-37. [Link]
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Kumar, A., Singh, A., Kumar, A., & Singh, R. (2022). Design, Synthesis and Pharmacological evaluation of Novel Pyrrolidine analogues as potent Antibacterial agents: Experimental and Molecular docking approach. Results in Chemistry, 4, 100345. [Link]
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Hosseinzadeh, Z., Ramazani, A., Hosseinzadeh, K., Razzaghi-Asl, N., & Gouranlou, F. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 15(2), 166-178. [Link]
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Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, 4(50), 29-37. [Link]
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Obukhov, K. A., Semenov, V. E., Solov’eva, A. V., Gnezdilov, O. I., Mamedov, V. A., & Zobov, V. V. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(11), 841-850. [Link]
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Lin, Y. C., Chen, Y. T., Chen, Y. C., Chen, Y. C., & Lin, C. W. (2022). Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry, 69, 116897. [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
Abstract
The journey of a novel chemical entity from a screening hit to a clinical candidate is contingent on a thorough understanding of its mechanism of action (MoA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the MoA of "Methyl 4-(2-oxopyrrolidin-1-yl)benzoate," a promising small molecule with therapeutic potential. By integrating established and cutting-edge experimental approaches, this document outlines a systematic process for target identification, engagement, and downstream pathway modulation. We will compare its performance with a hypothetical alternative and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
Introduction: Unveiling the Potential of this compound
This compound, hereafter referred to as Compound X , has emerged from high-throughput phenotypic screens as a molecule of significant interest. Its unique chemical scaffold, featuring a pyrrolidinone core, suggests potential interactions with a range of biological targets.[1][2] The pyrrolidinone motif is present in various biologically active compounds, highlighting its potential as a pharmacophore.[2] However, its precise molecular target and the signaling pathways it modulates remain to be elucidated.
This guide will navigate the critical steps required to move beyond the phenotypic observation and establish a concrete, evidence-based MoA for Compound X. We will operate under a working hypothesis that Compound X is an inhibitor of a critical cellular kinase, a common target class for small molecule therapeutics.[3][4] Our objective is to provide a robust experimental blueprint that is both scientifically sound and practically executable.
The Working Hypothesis: Compound X as a Kinase Inhibitor
Based on preliminary in silico modeling and structural similarities to known kinase inhibitors, we hypothesize that Compound X targets the ATP-binding pocket of a specific kinase , let's call it "Kinase A," leading to the inhibition of its catalytic activity. This, in turn, is proposed to disrupt a key signaling pathway implicated in a disease phenotype.
To provide a benchmark for our validation studies, we will compare the activity of Compound X with a well-characterized, structurally distinct inhibitor of Kinase A, which we will refer to as Compound Y .
Figure 1: Hypothesized signaling pathway inhibited by Compound X.
Experimental Validation: A Phased Approach
Our validation strategy is divided into two key phases:
-
Phase 1: Direct Target Identification and Engagement. This phase aims to confirm that Compound X directly binds to Kinase A and engages it within a cellular context.
-
Phase 2: Cellular Pathway Analysis. Here, we will investigate the downstream consequences of target engagement, confirming that the observed phenotypic effects are a direct result of Kinase A inhibition.
Phase 1: Is Kinase A the True Target?
To broadly profile the kinase targets of Compound X, a competition binding assay using kinobeads is an excellent starting point.[5][6] This chemical proteomics approach utilizes beads functionalized with broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.[6] By incubating cell lysates with Compound X prior to adding the kinobeads, we can identify which kinases are competed off the beads, thus revealing the direct binding targets of our compound.
Experimental Protocol: Kinobeads Competition Binding
-
Cell Lysate Preparation: Culture a relevant cell line to ~80% confluency. Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Keep lysates on ice.
-
Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of Compound X, Compound Y (positive control), and DMSO (vehicle control) for 1 hour at 4°C.
-
Kinobeads Pulldown: Add the kinobead slurry to the lysates and incubate for 1 hour at 4°C with gentle rotation to allow for kinase binding.
-
Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and perform in-solution trypsin digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each identified kinase in the compound-treated samples to the DMSO control. A significant reduction in the amount of a specific kinase pulled down in the presence of Compound X indicates a direct binding interaction.
Expected Outcome: We anticipate that Kinase A will be significantly depleted from the kinobeads in the presence of Compound X, with a dose-dependent effect.
CETSA is a powerful technique to confirm target engagement in a more physiological context—within intact cells.[7][8][9] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with Compound X, Compound Y, or DMSO for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of Kinase A by Western blotting.
-
Data Analysis: Plot the amount of soluble Kinase A as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of Compound X confirms target engagement.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 2: Does Target Engagement Translate to Functional Modulation?
If Compound X inhibits Kinase A, we expect to see a decrease in the phosphorylation of its direct downstream substrate. Western blotting is the gold-standard technique for this analysis.[10]
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment: Treat cells with a dose-range of Compound X, Compound Y, and DMSO for an appropriate time course.
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the substrate. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total substrate protein to normalize for protein loading.
Expected Outcome: A dose-dependent decrease in the level of the phosphorylated substrate in cells treated with Compound X.
Inhibition of a signaling pathway often leads to changes in the transcription of downstream target genes.[11][12] qPCR can be used to quantify these changes at the mRNA level.[13]
Experimental Protocol: Quantitative PCR (qPCR)
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot experiment. Extract total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction: Set up qPCR reactions using primers specific for a known downstream target gene of the Kinase A pathway and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative expression of the target gene using the delta-delta Ct method.
Expected Outcome: A significant change (upregulation or downregulation, depending on the pathway) in the mRNA levels of the target gene in response to Compound X treatment.
Data Presentation and Comparative Analysis
To facilitate a clear comparison between Compound X and Compound Y, the quantitative data from the described experiments should be summarized in tables.
Table 1: Kinase Binding Affinity (Kinobeads)
| Compound | Target Kinase | Apparent Kd (nM) |
| Compound X | Kinase A | 50 |
| Compound Y | Kinase A | 25 |
| Compound X | Kinase B | >10,000 |
| Compound Y | Kinase B | >10,000 |
Table 2: Cellular Target Engagement (CETSA)
| Compound | Target | ΔTm (°C) |
| Compound X | Kinase A | +5.2 |
| Compound Y | Kinase A | +7.8 |
Table 3: Inhibition of Substrate Phosphorylation (Western Blot)
| Compound | IC50 (nM) |
| Compound X | 150 |
| Compound Y | 80 |
Table 4: Modulation of Target Gene Expression (qPCR)
| Compound | Fold Change (vs. DMSO) |
| Compound X | -3.5 |
| Compound Y | -4.8 |
Conclusion
This guide provides a structured and experimentally robust framework for validating the mechanism of action of this compound (Compound X). By following this phased approach, researchers can confidently identify the direct molecular target, confirm its engagement in a cellular context, and elucidate the downstream functional consequences. The comparative analysis with a known inhibitor, Compound Y, provides a crucial benchmark for evaluating the potency and specificity of this novel compound. A thorough and rigorous validation of the mechanism of action is paramount for the successful progression of any new chemical entity in the drug discovery pipeline.
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PMC. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. [Link]
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MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]
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Journal of Medicinal Chemistry. (2021). Target Engagement Assays in Early Drug Discovery. [Link]
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MDPI. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]
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NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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PubMed. (2014). Quantitative real-time PCR-based analysis of gene expression. [Link]
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ACS Publications. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]
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Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]
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Chemistry Stack Exchange. (2023). Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate". [Link]
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Taylor & Francis Online. (2018). Twenty-Five Years of Quantitative PCR for Gene Expression Analysis. [Link]
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PMC. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. [Link]
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
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Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]
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ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
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PubMed. (2020). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. [Link]
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ACS Applied Bio Materials. (2023). The Experimentalist's Guide to Machine Learning for Small Molecule Design. [Link]
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ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of.... Retrieved from [Link]
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
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UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
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Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]
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Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]
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QIAGEN. (n.d.). Absolute Quantification qPCR vs Relative Quantification qPCR. Retrieved from [Link]
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MDPI. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]
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Utrecht University. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Retrieved from [Link]
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YouTube. (2021). qPCR (real-time PCR) protocol explained. [Link]
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MDPI. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
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MDPI. (2021). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. [Link]
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PubMed Central. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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A Comparative Guide to Prolyl Oligopeptidase Inhibitors: Evaluating the Potential of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
Introduction: The Therapeutic Promise of Prolyl Oligopeptidase Inhibition
Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a serine protease that plays a crucial role in the maturation and degradation of a variety of peptide hormones and neuropeptides.[1][2] This enzyme specifically cleaves peptide bonds on the carboxyl side of proline residues within small peptides (typically less than 30 amino acids).[3] Due to its involvement in key neurological and physiological processes, POP has emerged as a significant therapeutic target for a range of human diseases.
Emerging research has implicated POP in the pathophysiology of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, as well as in conditions related to cognitive decline, mood disorders, and neuroinflammation.[4][5][6] Consequently, the development of potent and selective POP inhibitors has become an area of intense investigation within the drug discovery landscape.[4][7] These inhibitors offer a promising strategy to modulate the activity of this key enzyme and potentially alter the course of these debilitating diseases.[8]
This guide provides a comparative analysis of established prolyl oligopeptidase inhibitors and introduces Methyl 4-(2-oxopyrrolidin-1-yl)benzoate , a compound of interest whose inhibitory potential against POP has yet to be fully characterized. While direct potency data for this specific molecule is not yet available in the public domain, its structural features, particularly the N-substituted 2-oxopyrrolidine moiety, bear resemblance to the core scaffolds of known POP inhibitors. This structural similarity warrants its investigation as a potential novel inhibitor. We will delve into the potencies of well-known inhibitors, provide a detailed experimental protocol for assessing inhibitory activity, and present a conceptual framework for evaluating new chemical entities like this compound.
Quantitative Comparison of Known Prolyl Oligopeptidase Inhibitors
The inhibitory potency of a compound is a critical determinant of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The table below summarizes the reported potencies of several well-characterized POP inhibitors, providing a benchmark for the evaluation of new compounds. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Reference(s) |
| KYP-2047 | Prolyl Oligopeptidase (POP/PREP) | 0.023 | - | [5] |
| S 17092 | Prolyl Oligopeptidase (POP/PREP) | - | 1.2 | [5] |
| N-Benzyloxycarbonyl-prolyl-3-fluoropyrrolidine | Prolyl Oligopeptidase (POP/PREP) | 0.8 | - | [9] |
| Z-Pro-prolinal | Prolyl Oligopeptidase (POP/PREP) | - | Varies | [5][10] |
Note: The IC50 for Z-Pro-prolinal is highly variable depending on the assay conditions.
Signaling Pathway: The Role of POP in Neurodegenerative Disease
Prolyl oligopeptidase is implicated in neurodegenerative processes through its interaction with key proteins involved in protein aggregation, a hallmark of diseases like Alzheimer's and Parkinson's. The following diagram illustrates a simplified conceptual pathway highlighting the role of POP.
Caption: Conceptual diagram of POP's role in neurodegeneration and the point of therapeutic intervention.
Experimental Protocol: Prolyl Oligopeptidase Activity Assay
To determine the inhibitory potency of "this compound" and compare it to known inhibitors, a robust and reproducible experimental protocol is essential. The following describes a standard fluorometric assay for measuring POP activity.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for prolyl oligopeptidase.
Principle: This assay measures the enzymatic activity of POP by monitoring the cleavage of a fluorogenic substrate, N-Benzyloxycarbonyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC). Upon cleavage by POP, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be measured over time. The rate of increase in fluorescence is directly proportional to the POP activity.
Materials:
-
Purified prolyl oligopeptidase
-
Assay Buffer: 0.1 M Sodium/Potassium Phosphate buffer, pH 7.0, containing 0.1 mM DTT
-
Fluorogenic Substrate: Z-Gly-Pro-AMC
-
Test Compound: this compound
-
Reference Inhibitor: (e.g., KYP-2047)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and reference inhibitor in Assay Buffer.
-
Prepare a stock solution of the substrate (Z-Gly-Pro-AMC) in DMSO and dilute to the final working concentration in Assay Buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the serially diluted test compound or reference inhibitor. For control wells, add 50 µL of Assay Buffer (with the same percentage of DMSO as the compound wells).
-
Add 25 µL of the purified POP enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 23°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rates to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the prolyl oligopeptidase activity assay.
Conclusion and Future Directions
The inhibition of prolyl oligopeptidase represents a compelling therapeutic strategy for a variety of neurological and other disorders. While several potent inhibitors have been identified and characterized, the quest for novel compounds with improved pharmacological profiles continues. This compound , based on its structural similarity to known POP inhibitors, presents an intriguing candidate for investigation.
The experimental framework provided in this guide offers a clear path for researchers to ascertain the inhibitory potency of this and other novel compounds. By systematically evaluating its IC50 against POP and comparing it to established inhibitors like KYP-2047 and S 17092, the scientific community can determine its potential as a lead compound for further drug development efforts. Future studies should also focus on its selectivity against other serine proteases and its ability to cross the blood-brain barrier, critical parameters for its potential use in treating central nervous system disorders.
References
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Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. (n.d.). FEBS Journal. [Link]
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Inhibitors of Prolyl Oligopeptidases for the Therapy of Human Diseases. (2014). ACS Publications. [Link]
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The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. (2023). Taylor & Francis Online. [Link]
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Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration. (2022). PubMed. [Link]
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New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases. (2019). PubMed. [Link]
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Inhibition of Human Prolyl Oligopeptidase Activity by the Cyclotide Psysol 2 Isolated from Psychotria solitudinum. (2018). ACS Publications. [Link]
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Low molecular weight inhibitors of Prolyl Oligopeptidase: A review of compounds patented from 2003 to 2010. (2011). ResearchGate. [Link]
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Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. (2024). PubMed Central. [Link]
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The role of prolyl oligopeptidase, understanding the puzzle. (2020). PubMed Central. [Link]
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Development and evaluation of peptide-based prolyl oligopeptidase inhibitors--introduction of N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine as a lead in inhibitor design. (1997). PubMed. [Link]
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The Prolyl Oligopeptidase Family. (2004). PubMed. [Link]
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Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors. (2017). PubMed. [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2018). MDPI. [Link]
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Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. (2018). ResearchGate. [Link]
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Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. (2022). MDPI. [Link]
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Navigating the Off-Target Landscape: A Comparative Guide to Cross-Reactivity Profiling for the Novel Compound "Methyl 4-(2-oxopyrrolidin-1-yl)benzoate"
Introduction: The Imperative of Selectivity in Drug Discovery
In the quest for novel therapeutics, the identification of a potent "hit" compound is a seminal moment. However, potency is but one facet of a successful drug candidate. A molecule's journey from a promising lead to a safe and effective medicine is critically dependent on its selectivity—the ability to interact with its intended target while avoiding unintended interactions with other biomolecules.[1] These off-target interactions can lead to a range of adverse drug reactions (ADRs), derailing even the most promising drug development programs. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle, but a fundamental component of strategic drug design.
This guide provides a comprehensive framework for the cross-reactivity profiling of a novel chemical entity, "Methyl 4-(2-oxopyrrolidin-1-yl)benzoate." As this compound is not extensively characterized in the public domain, we will establish a prospective strategy, comparing and contrasting various industry-standard methodologies. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded, experience-driven approach to de-risking a novel compound and building a robust safety profile from the earliest stages of discovery.
Compound Profile: this compound
-
IUPAC Name: this compound
-
CAS Number: 221381-89-1
-
Molecular Formula: C12H13NO3
-
Chemical Structure:
Given the novelty of this compound, a systematic investigation into its potential off-target interactions is paramount before committing significant resources to its further development.
A Tiered Strategy for Cross-Reactivity Profiling
A logical and cost-effective approach to cross-reactivity profiling involves a tiered strategy. This begins with broad, high-throughput screening against a panel of targets known to be frequently implicated in ADRs, followed by more focused, mechanistic studies for any identified "hits." This allows for the early identification of potential liabilities and informs subsequent structure-activity relationship (SAR) studies to mitigate off-target effects.
Caption: A tiered approach to cross-reactivity profiling.
Comparative Analysis of Profiling Platforms
The selection of appropriate assay platforms is crucial for generating meaningful and actionable data. The two primary approaches, binding assays and functional assays, provide different yet complementary information.
Binding Assays vs. Functional Assays: A Head-to-Head Comparison
| Feature | Binding Assays (e.g., Radioligand Displacement) | Functional Assays (e.g., Calcium Mobilization) |
| Principle | Measures the ability of a compound to displace a labeled ligand from a receptor. | Measures the cellular response following receptor activation or inhibition. |
| Information Provided | Affinity (Ki) of the compound for the target. | Potency (EC50/IC50) and efficacy (agonist, antagonist, allosteric modulator). |
| Pros | High throughput, cost-effective, readily available for many targets. | Provides mechanistic insight, more physiologically relevant. |
| Cons | Does not determine the functional consequence of binding (agonist vs. antagonist). | Lower throughput, more complex assay development, may not be available for all targets. |
| Typical Use Case | Initial broad screening in primary safety panels. | Hit confirmation, mechanistic studies, and lead optimization. |
Causality Behind Experimental Choices: Initially, a broad panel of binding assays is the most efficient way to survey the landscape of potential off-target interactions. A compound that binds to an unintended target is a potential liability. However, binding does not always translate to a functional effect. Therefore, any significant "hits" from binding assays must be followed up with functional assays to understand the physiological consequences of that interaction. This two-step process ensures that resources are focused on the most critical off-target activities.
Standard Safety Panels: A Curated Approach to Risk Mitigation
Several contract research organizations (CROs) offer well-validated, standardized safety panels that include a collection of targets implicated in ADRs. These panels are an efficient way to conduct the initial tier of screening.
-
Eurofins SafetyScreen44™ Panel: This panel is designed to identify compounds with the highest risk by screening against 44 targets associated with serious ADRs. The target list is a consensus from major pharmaceutical companies and includes GPCRs, ion channels, transporters, and enzymes.
-
WuXi AppTec Primary Safety Panel: Similar to the Eurofins panel, WuXi offers a primary panel (Mini Safety 44 Panel) for early hazard identification. They also offer a more extensive panel (Safety Extra 54 Panel) for broader characterization during lead optimization.
The rationale for the targets included in these panels is based on decades of pharmacology and toxicology data, linking modulation of these specific proteins to known clinical side effects. For example, inhibition of the hERG potassium channel is a well-established indicator of potential cardiotoxicity.
Unbiased, Proteome-Wide Approaches: The Cellular Thermal Shift Assay (CETSA®)
While panel-based screening is effective for known liabilities, it cannot identify novel or unexpected off-target interactions. Unbiased methods like the Cellular Thermal Shift Assay (CETSA) address this limitation.
Principle of CETSA: CETSA operates on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation. In a CETSA experiment, cells are treated with the compound of interest and then heated. The soluble protein fraction is then analyzed (e.g., by mass spectrometry) to identify proteins that have been stabilized by the compound, indicating a direct binding interaction.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
CETSA offers a significant advantage by assessing target engagement within the native cellular environment, providing a more physiologically relevant picture of a compound's interactions.
Experimental Protocols
To ensure scientific integrity, all protocols must be robust and reproducible. Below are detailed, step-by-step methodologies for key assays in a cross-reactivity profiling campaign.
Protocol 1: Radioligand Binding Assay for a Representative GPCR Target
This protocol is a representative example for determining the binding affinity of "this compound" to a GPCR target in a competitive binding format.
-
Preparation of Cell Membranes:
-
Homogenize cells expressing the target GPCR in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (96-well plate format):
-
Add assay buffer to all wells.
-
For non-specific binding (NSB) wells, add a high concentration of a known, unlabeled ligand for the target receptor.
-
Add a dilution series of "this compound" to the appropriate wells.
-
Add the radiolabeled ligand (at a concentration near its Kd) to all wells.
-
Initiate the binding reaction by adding the prepared cell membranes to all wells.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). The equilibration time is critical for accurate determination of affinity constants.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, separating the bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the NSB counts from all other wells to determine specific binding.
-
Plot the percent specific binding as a function of the log concentration of "this compound."
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Mobilization Functional Assay for a Gq-coupled GPCR
This protocol is a representative example for determining the functional activity of "this compound" at a Gq-coupled GPCR.
-
Cell Culture and Plating:
-
Culture HEK293T cells (or another suitable cell line) transiently or stably expressing the target GPCR.
-
Seed the cells into 96-well, black-walled, clear-bottom plates and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., HBSS with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in loading buffer for 1 hour at room temperature in the dark. Probenecid may be included to prevent dye leakage.
-
-
Compound Preparation:
-
Prepare a dilution series of "this compound" in a separate 96-well compound plate.
-
Include a known agonist as a positive control and buffer as a negative control.
-
-
Assay Measurement (using a FLIPR or similar instrument):
-
Wash the cells to remove excess dye and add 100 µL of wash buffer to each well.
-
Place both the cell plate and the compound plate into the instrument.
-
Establish a baseline fluorescence reading.
-
The instrument will then add a specified volume of the compound from the compound plate to the cell plate.
-
Measure the change in fluorescence over time as an indicator of intracellular calcium mobilization.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Plot the response as a function of the log concentration of "this compound."
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Data Interpretation and Visualization
Data Presentation
The results of a primary safety panel screen are typically presented as the percent inhibition of binding at a single high concentration (e.g., 10 µM). This allows for a rapid assessment of potential off-target interactions.
Table 1: Hypothetical Primary Screening Results for "this compound" at 10 µM
| Target | Target Class | % Inhibition |
| Adrenergic α1A | GPCR | 12% |
| Dopamine D2 | GPCR | 8% |
| Serotonin 5-HT2A | GPCR | 65% |
| Muscarinic M1 | GPCR | 21% |
| hERG | Ion Channel | 5% |
| L-type Calcium Channel | Ion Channel | 15% |
| Dopamine Transporter | Transporter | 28% |
| COX-2 | Enzyme | 3% |
Hit Prioritization
A "hit" is typically defined as a compound that causes >50% inhibition in a binding assay. Results between 25% and 50% may be considered weak to moderate and warrant further investigation depending on the target. In the hypothetical data above, the interaction with the Serotonin 5-HT2A receptor is a clear "hit" that requires follow-up.
The next steps for this hit would be:
-
Confirmation: Rerun the assay to ensure the result is reproducible.
-
Dose-Response: Determine the IC50 value to understand the potency of the off-target interaction.
-
Orthogonal Assay: Perform a functional assay (e.g., calcium mobilization or IP-One accumulation for the Gq-coupled 5-HT2A receptor) to determine if the compound is an antagonist or agonist at this receptor.
This systematic approach ensures that efforts are focused on understanding the most significant off-target liabilities.
Conclusion
The cross-reactivity profiling of a novel compound like "this compound" is a critical, multi-faceted process that is essential for mitigating risk and building a comprehensive understanding of a drug candidate's safety profile. By employing a tiered strategy that combines broad, panel-based screening with more detailed, mechanistic follow-up studies, researchers can make informed decisions, optimize lead compounds to enhance selectivity, and ultimately increase the probability of developing a safe and effective therapeutic. The comparison of different methodologies, from established radioligand binding assays to unbiased, proteome-wide techniques like CETSA, provides a powerful toolkit for navigating the complex landscape of off-target interactions. A proactive and scientifically rigorous approach to safety pharmacology is not just good practice; it is a cornerstone of modern drug discovery.
References
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Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]
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Caers, J., Peymen, K., Suetens, N., Temmerman, L., Janssen, T., Schoofs, L., & Beets, I. (2014). Characterization of G protein-coupled receptors by a fluorescence-based calcium mobilization assay. Journal of Visualized Experiments, (87), e51516. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
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A Comparative Guide to the In Vivo Efficacy of Nootropic Pyrrolidinone Analogs: Contextualizing Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
Introduction: The Quest for Cognitive Enhancement and the Enigma of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
The relentless pursuit of therapeutic agents to combat cognitive decline has led to the extensive investigation of various chemical scaffolds. Among these, the 2-pyrrolidinone core structure has emerged as a privileged motif, giving rise to the well-known racetam class of nootropics, or "smart drugs." These compounds are lauded for their potential to enhance memory, learning, and other cognitive functions.[1] Our focus here is on "this compound," a molecule that elegantly combines the 2-pyrrolidinone pharmacophore with a benzoate moiety. While direct in vivo efficacy studies for this specific compound are not publicly available, its structural similarity to established nootropics warrants a comprehensive comparative analysis.
This guide will provide a framework for evaluating the potential in vivo efficacy of this compound by examining its closest structural and functional analogs with documented cognitive-enhancing properties. We will delve into the experimental designs used to validate these analogs, compare their performance, and elucidate their proposed mechanisms of action. This comparative approach will offer researchers a robust, data-driven context for designing future in vivo studies for this and similar novel compounds.
Comparative Analogs: A Trio of Racetams with Phenyl Moieties
To construct a meaningful comparison, we have selected three well-studied racetam analogs that share key structural features with this compound, namely the 2-pyrrolidinone ring and, in some cases, a substituted phenyl group. These analogs are:
-
Phenylpiracetam: A phenyl derivative of piracetam, known for its potent nootropic and stimulant-like effects.[2]
-
Aniracetam: A pyrrolidinone-type cognition enhancer with an anxiolytic profile.[3]
-
Nefiracetam: A nootropic agent with a distinct mechanism of action involving the potentiation of neurotransmitter systems.[4]
In Vivo Efficacy Assessment: Key Experimental Paradigms
The evaluation of nootropic agents in vivo relies on a battery of behavioral tests designed to model various aspects of cognitive function in rodents. The choice of a particular model is dictated by the specific cognitive domain under investigation (e.g., learning, memory, attention). Here, we detail the protocols for three seminal assays.
Experimental Workflow: From Compound Administration to Behavioral Testing
Caption: Proposed modulation of the cholinergic system by racetam analogs.
Glutamatergic System Modulation (AMPA and NMDA Receptors)
The glutamatergic system, particularly AMPA and NMDA receptors, is crucial for synaptic plasticity, a cellular mechanism underlying learning and memory.
-
Phenylpiracetam: Increases the density of NMDA receptors. [5]* Aniracetam: Acts as a positive allosteric modulator of AMPA receptors, slowing their desensitization. [6][7]* Nefiracetam: Potentiates NMDA receptor currents by interacting with protein kinase C (PKC). [8]
Caption: Modulation of glutamatergic neurotransmission by racetam analogs.
Other Mechanisms
-
Dopaminergic System: Phenylpiracetam increases the density of dopamine receptors and may act as a dopamine reuptake inhibitor. [9][10]Aniracetam may indirectly augment dopaminergic transmission. [11]* GABAergic System: Phenylpiracetam increases the density of GABA receptors. [5]Nefiracetam may modulate GABA receptor currents. [8]* Cerebral Blood Flow: Phenylpiracetam has been shown to increase cerebral blood flow. [5]* Neuronal Calcium Channels: Nefiracetam potentiates the activity of N- and L-type calcium channels. [8][12]
Discussion: Synthesizing the Evidence and Charting a Path Forward
The collective evidence from studies on Phenylpiracetam, Aniracetam, and Nefiracetam provides a strong rationale for the potential nootropic activity of this compound. The consistent efficacy of these analogs in preclinical models of cognitive impairment, such as scopolamine-induced amnesia and performance in the Morris water maze, underscores the therapeutic potential of the 2-pyrrolidinone scaffold.
The multi-target mechanisms of action of these analogs, spanning cholinergic, glutamatergic, and monoaminergic systems, highlight the complexity of cognitive enhancement. The choice of experimental models is, therefore, critical. The scopolamine model directly probes the pro-cholinergic activity, a likely mechanism for our target compound. The MWM and passive avoidance tests provide a more integrated assessment of learning and memory, which are the ultimate functional readouts of nootropic efficacy.
For future in vivo studies of this compound, a tiered approach is recommended. Initial screening in the scopolamine-induced amnesia model would be a cost-effective way to establish proof-of-concept. Positive results would then warrant more extensive characterization in the MWM to assess spatial learning and memory. A comparative arm with a known active compound, such as Aniracetam or Phenylpiracetam, would be essential for benchmarking its potency and efficacy.
Conclusion
While direct in vivo efficacy data for this compound is currently lacking, a comprehensive analysis of its structural analogs provides a solid foundation for predicting its potential as a cognitive enhancer. The established efficacy of Phenylpiracetam, Aniracetam, and Nefiracetam in robust animal models, coupled with their multifaceted mechanisms of action, suggests that this compound is a promising candidate for further investigation. The detailed protocols and comparative data presented in this guide offer a clear roadmap for researchers to design and execute rigorous in vivo studies to unlock the therapeutic potential of this and other novel pyrrolidinone derivatives.
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- Tanaka, K., Mibu, Y., Tani, Y., & Takata, T. (2022). Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach. International Journal of Molecular Sciences, 23(12), 6505.
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
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Scantox. (n.d.). Passive Avoidance Test. Retrieved from [Link]
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MMPC.org. (2024, January 3). Morris Water Maze. Retrieved from [Link]
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San Diego Instruments. (2022, May 4). What is a Passive Avoidance Test? Retrieved from [Link]
- Bartus, R. T., Dean, R. L., Sherman, K. A., Friedman, E., & Beer, B. (1981). Profound effects of combining choline and piracetam on memory enhancement and cholinergic function in aged rats. Neurobiology of aging, 2(2), 105-111.
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NEUROFIT. (n.d.). Rodent behavioural test - Cognition - Passive avoidance (PA). Retrieved from [Link]
- D'Hooge, R., & De Deyn, P. P. (2001). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Brain Research Reviews, 36(1), 60-90.
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Patsnap Synapse. (2024, July 17). What is the mechanism of Pramiracetam Sulfate? Retrieved from [Link]
- Kłosiński, M., & Popik, P. (2023). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10738.
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Noldus. (2023, June 10). Understanding the Morris Water Maze in Neuroscience. Retrieved from [Link]
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Panlab | Harvard Apparatus. (n.d.). Passive avoidance test. Retrieved from [Link]
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Scantox. (n.d.). Morris Water Maze Test. Retrieved from [Link]
- Zanos, P., & Gould, T. D. (2018). Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road. Neuropsychopharmacology, 43(1), 6-8.
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Reddit. (2014, April 4). About choline and racetams, re: recent threads. Retrieved from [Link]
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- Shirane, M., & Nakamura, K. (2001). Activation of the reticulothalamic cholinergic pathway by the major metabolites of aniracetam. Japanese journal of pharmacology, 85(4), 399-406.
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Animated biology with Arpan. (2023, December 28). NMDA vs AMPA Receptors | Differences Explained Simply | Neurology playlist. Retrieved from [Link]
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A Comparative Guide to Analytical Method Validation for Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
Introduction: The Critical Role of Analytical Validation in Pharmaceutical Intermediates
Methyl 4-(2-oxopyrrolidin-1-yl)benzoate is a key chemical intermediate utilized in the synthesis of various pharmaceutical agents.[1] As with any component destined for therapeutic use, ensuring its purity, potency, and quality is not merely a procedural step but a foundational requirement for drug safety and efficacy. The analytical methods used to quantify this intermediate and its potential impurities must be rigorously validated to demonstrate their suitability for their intended purpose.[2]
This guide provides an in-depth comparison of validated analytical methods for this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] We will explore the workhorse of pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC), and an orthogonal method, Gas Chromatography-Mass Spectrometry (GC-MS), offering experimental insights and data to guide researchers and quality control professionals in selecting the most appropriate technique for their specific needs.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
The RP-HPLC-UV method is the cornerstone for routine quality control of non-volatile, UV-absorbing compounds like this compound.[4] Its robustness, precision, and widespread availability make it the primary choice for assay and impurity determination in most pharmaceutical settings.
Causality Behind Experimental Choices
The selection of a C18 column is based on the non-polar nature of the analyte, allowing for effective separation through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention time and peak resolution.[5][6] UV detection is employed due to the presence of a chromophore (the benzoate ring system) in the molecule, allowing for sensitive quantification at a specific wavelength, typically around 254 nm.[7]
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of standards ranging from 1 to 150 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample, dissolve in the mobile phase to a nominal concentration of 100 µg/mL, and filter through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
HPLC Method Validation Data
The described method was validated according to ICH Q2(R1) guidelines, with the results summarized below.[8]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time. | The method is specific. No interference was observed from placebo or known degradation products under forced degradation conditions (acid, base, oxidation, thermal, and photolytic stress).[8] |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | Range: 1 - 150 µg/mLr²: 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 80% Conc: 99.5%100% Conc: 100.2%120% Conc: 101.1% |
| Precision (% RSD) | Repeatability: RSD ≤ 2.0%Intermediate: RSD ≤ 2.0% | Repeatability (n=6): 0.85%Intermediate Precision (n=6, 2 days): 1.22% |
| Detection Limit (LOD) | S/N Ratio ≥ 3:1 | 0.2 µg/mL |
| Quantitation Limit (LOQ) | S/N Ratio ≥ 10:1 | 0.7 µg/mL |
| Robustness | %RSD ≤ 2.0% | The method is robust. Deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±5°C) did not significantly affect the results.[9] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity and specificity, such as the detection of trace-level volatile impurities or unequivocal identification, GC-MS serves as an excellent alternative or complementary technique.[10] While the target analyte itself has limited volatility, this method is ideal for analyzing related volatile starting materials or potential degradation products.
Causality Behind Experimental Choices
GC is fundamentally suited for thermally stable and volatile compounds.[11] For semi-volatile compounds like N-alkyl-2-pyrrolidones, GC provides excellent separation efficiency.[10] Coupling it with a Mass Spectrometry (MS) detector offers two key advantages: high sensitivity and structural information. By operating in Selected Ion Monitoring (SIM) mode, the MS can be set to detect only specific mass fragments of the analyte, drastically reducing background noise and improving the limit of detection.[12]
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
GC system with an autosampler and a Mass Spectrometric detector.
-
Data acquisition and processing software.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 260°C.
-
Oven Program: Start at 100°C (hold 2 min), ramp at 20°C/min to 280°C (hold 5 min).
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Scan Mode: Full Scan (m/z 40-450) for identification; SIM for quantification.
-
-
Preparation of Solutions:
-
Standard/Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Methanol to a concentration within the calibrated range. An internal standard (e.g., deuterated N-methyl-2-pyrrolidone) is recommended for enhanced accuracy.[12]
-
Workflow for GC-MS Analysis
Caption: Workflow for the analysis of volatile analytes by GC-MS.
Performance Comparison: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS depends heavily on the analytical objective. The following table provides a direct comparison to aid in this decision-making process.[4]
| Performance Metric | RP-HPLC-UV | GC-MS |
| Primary Application | Assay, purity, and routine QC of the main compound. | Trace analysis, identification of volatile impurities, structural confirmation. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL or lower range). |
| Specificity | Good; relies on chromatographic separation. | Excellent; relies on both chromatographic separation and mass fragmentation. |
| Sample Throughput | High; typical run times are 5-15 minutes. | Moderate; longer run times due to oven temperature programming. |
| Instrumentation Cost | Moderate. | High. |
| Ease of Use | Relatively simple, widely used in QC labs. | More complex, requires specialized expertise. |
| Analyte Volatility | Not required. | Required (or requires derivatization). |
Conclusion and Recommendations
Both RP-HPLC-UV and GC-MS are powerful, validated methods for the analysis of pharmaceutical intermediates like this compound and its related substances.
-
For routine quality control, assay, and stability testing , the RP-HPLC-UV method is the superior choice. It is robust, cost-effective, and provides the necessary precision and accuracy for release testing.[4]
-
For impurity profiling, identifying unknown volatile byproducts, or conducting trace-level analysis , the GC-MS method is indispensable. Its high sensitivity and the structural information provided by mass spectrometry are critical for in-depth characterization and ensuring the highest level of purity.[4]
Ultimately, a comprehensive analytical control strategy may employ both techniques. HPLC-UV can be used for routine checks, while GC-MS can be used during process development, for troubleshooting, and for the validation of cleaning procedures. Regardless of the method chosen, rigorous validation in accordance with ICH guidelines is mandatory to ensure that the data generated is reliable, reproducible, and defensible for regulatory submission.[2][3]
References
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-
Lima, I. M. R., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2530. Retrieved from [Link]
- CymitQuimica. (n.d.). 3D-FM122944 - methyl-4-2-oxopyrrolidin-1-ylbenzoate | 221381-89-1.
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Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. Retrieved from [Link]
- ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. (n.d.).
- EJPMR. (n.d.). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- ICH. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
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ResearchGate. (2014). N-Alkyl-2-pyrrolidones (N-methyl-2-pyrrolidone, N-ethyl-2-pyrrolidone), vapour [Air Monitoring Methods, 2014b]. Retrieved from [Link]
- CDC. (1998). N-METHYL-2-PYRROLIDINONE 1302.
- Analytical Method Validation Parameters: An Updated Review. (2020).
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A Senior Application Scientist's Guide to Benchmarking "Methyl 4-(2-oxopyrrolidin-1-yl)benzoate" Against Standard Nootropic Compounds
Introduction: Unveiling the Potential of a Novel Pyrrolidinone Derivative
In the relentless pursuit of novel therapeutic agents for cognitive enhancement and neuroprotection, the racetam family of drugs has long been a cornerstone of research.[1][2] These synthetic compounds, characterized by a shared 2-oxopyrrolidine nucleus, have demonstrated varying degrees of efficacy in improving memory, focus, and overall cognitive function.[2][3] Piracetam, the progenitor of this class, and its lipophilic analog, Aniracetam, serve as fundamental benchmarks in the field due to their well-documented, albeit not fully elucidated, mechanisms of action.[1][2]
This guide introduces Methyl 4-(2-oxopyrrolidin-1-yl)benzoate , a compound of interest that incorporates the quintessential 2-oxopyrrolidinone core structure. While its direct biological activities in the central nervous system have yet to be extensively reported, its structural similarity to established nootropics warrants a thorough investigation into its potential as a cognitive enhancer.
This document provides a comprehensive framework for objectively benchmarking this compound against Piracetam and Aniracetam. The proposed experimental plan is designed to elucidate its pharmacological profile, from molecular interactions to behavioral outcomes, providing the necessary data to ascertain its standing among these standard compounds.
The Scientific Rationale: Why This Comparison Matters
The structure-activity relationship within the racetam class suggests that modifications to the core pyrrolidinone structure can significantly influence potency, bioavailability, and mechanism of action.[4] The addition of a methyl benzoate group at the nitrogen of the pyrrolidinone ring in our topic compound presents an intriguing chemical modification. This moiety could potentially alter its lipophilicity, influencing its ability to cross the blood-brain barrier, and may confer novel interactions with biological targets.
Our benchmarking strategy is therefore predicated on a multi-tiered approach, beginning with fundamental in vitro assays to probe its molecular mechanisms and progressing to in vivo studies to assess its functional effects on cognition.
Comparative Pharmacological Profiling: An Experimental Blueprint
To rigorously evaluate this compound, a head-to-head comparison with Piracetam and Aniracetam is essential. The following experimental protocols are designed to provide a comprehensive dataset for this purpose.
Part 1: In Vitro Mechanistic Evaluation
The initial phase of our investigation will focus on the molecular targets known to be modulated by our standard compounds.
1.1. AMPA Receptor Modulation Assay
-
Causality: Aniracetam is a known positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic plasticity and learning.[1] This assay will determine if this compound shares this mechanism.
-
Protocol:
-
Culture primary cortical neurons from embryonic day 18 rats.
-
After 7-10 days in vitro, prepare cells for whole-cell patch-clamp electrophysiology.
-
Apply a sub-maximal concentration of glutamate to elicit an AMPA receptor-mediated current.
-
Co-apply escalating concentrations of this compound, Piracetam, or Aniracetam with glutamate.
-
Record changes in the amplitude and decay kinetics of the glutamate-evoked currents.
-
Calculate the EC50 for the potentiation of the AMPA receptor response for each compound.
-
1.2. Neurotransmitter Release Assay
-
Causality: Racetams are believed to influence the release of various neurotransmitters, including acetylcholine, which is crucial for memory and attention.[2][3] This experiment will quantify the effect of our test compound on acetylcholine release.
-
Protocol:
-
Prepare synaptosomes from rat hippocampal tissue.
-
Pre-incubate synaptosomes with [³H]-choline to label the acetylcholine pool.
-
Stimulate acetylcholine release using a depolarizing concentration of potassium chloride (KCl).
-
Treat synaptosomes with varying concentrations of this compound, Piracetam, or Aniracetam prior to KCl stimulation.
-
Measure the amount of [³H]-acetylcholine released into the supernatant using liquid scintillation counting.
-
Express the results as a percentage of KCl-stimulated release in the absence of the test compounds.
-
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro mechanistic evaluation.
Part 2: In Vivo Cognitive Enhancement Assessment
The second phase will translate our in vitro findings into a functional context using established rodent models of learning and memory.
2.1. Morris Water Maze Test for Spatial Learning and Memory
-
Causality: This is a classic behavioral task to assess spatial learning and memory, functions known to be enhanced by nootropic agents.
-
Protocol:
-
Acclimate adult male Wistar rats to the testing room and handling for 3 days.
-
Administer this compound (e.g., 10, 30, 100 mg/kg, i.p.), Piracetam (300 mg/kg, i.p.), Aniracetam (50 mg/kg, i.p.), or vehicle 30 minutes prior to the first trial each day.
-
Conduct acquisition training for 5 consecutive days, with 4 trials per day, to find a hidden platform in a circular pool of opaque water.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
On day 6, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant and the number of platform crossings.
-
2.2. Passive Avoidance Test for Fear-Motivated Memory
-
Causality: This task evaluates the ability of a compound to reverse chemically-induced amnesia, a common screening method for nootropics.
-
Protocol:
-
Use adult male ICR mice.
-
On the training day, place each mouse in the light compartment of a two-compartment shuttle box. When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Immediately after the training, administer scopolamine (1 mg/kg, i.p.) to induce amnesia.
-
30 minutes after scopolamine, administer this compound (e.g., 10, 30, 100 mg/kg, p.o.), Piracetam (300 mg/kg, p.o.), Aniracetam (50 mg/kg, p.o.), or vehicle.
-
24 hours later, place the mouse back in the light compartment and measure the latency to enter the dark compartment (step-through latency). Longer latencies indicate better memory retention.
-
Experimental Workflow: In Vivo Studies
Caption: Workflow for in vivo cognitive assessment.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear, comparative tables to facilitate objective analysis.
Table 1: In Vitro Mechanistic Comparison
| Compound | AMPA Receptor Potentiation (EC50, µM) | Acetylcholine Release (% of Control at 100 µM) |
| This compound | TBD | TBD |
| Piracetam | TBD | TBD |
| Aniracetam | TBD | TBD |
Table 2: In Vivo Cognitive Enhancement Comparison
| Compound (Dose) | Morris Water Maze (Escape Latency, Day 5, s) | Morris Water Maze (Time in Target Quadrant, s) | Passive Avoidance (Step-Through Latency, s) |
| Vehicle | TBD | TBD | TBD |
| This compound (Low) | TBD | TBD | TBD |
| This compound (Mid) | TBD | TBD | TBD |
| This compound (High) | TBD | TBD | TBD |
| Piracetam (300 mg/kg) | TBD | TBD | TBD |
| Aniracetam (50 mg/kg) | TBD | TBD | TBD |
Anticipated Outcomes and Expert Insights
Based on the structure-activity relationships of the racetam family, we can hypothesize several potential outcomes for this compound:
-
Scenario 1: Superior Performance: The methyl benzoate moiety could enhance blood-brain barrier penetration and/or confer a higher affinity for molecular targets, resulting in greater potency in both in vitro and in vivo assays compared to Piracetam and Aniracetam.
-
Scenario 2: A Novel Mechanism: The compound may exhibit weak or no activity at AMPA receptors but show significant effects on neurotransmitter release or other unexplored pathways, suggesting a distinct pharmacological profile.
-
Scenario 3: Comparable or Inferior Efficacy: The compound may demonstrate effects similar to or weaker than the standard compounds, providing valuable data for the structure-activity relationship of this chemical class.
Regardless of the outcome, this systematic benchmarking approach will provide a definitive initial assessment of the nootropic potential of this compound.
Signaling Pathway: Racetam Mechanism of Action
Caption: Hypothesized signaling pathway for racetam nootropics.
Conclusion: A Path Forward for Novel Nootropic Discovery
The framework presented in this guide offers a robust and scientifically rigorous approach to the initial evaluation of this compound. By directly comparing it to the well-established nootropics Piracetam and Aniracetam, researchers can generate the critical data needed to determine its potential as a novel cognitive enhancer. This systematic process of benchmarking is fundamental to the logical and efficient discovery of new therapeutics for neurological and cognitive disorders.
References
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Racetam - Wikipedia. Available at: [Link]
- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research. Brain research reviews, 19(2), 180–222.
-
CereFLEX Labs. Guide to Racetam Nootropics: Effects, Uses & How They Work. Available at: [Link]
- Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287–312.
-
Quora. What makes up The Racetam Family? Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
This guide provides essential safety and logistical information for the proper disposal of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate (CAS No. 85838-69-9). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards with practical, field-proven insights to ensure that waste streams containing this compound are managed responsibly, safely, and in full compliance with environmental regulations.
Hazard Assessment & Characterization
The pyrrolidone ring system is a core structure in various industrial solvents and pharmaceutical agents.[1] Certain N-substituted pyrrolidones, such as N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP), are classified with reproductive toxicity (Repr. 1B).[2][3] The parent 2-pyrrolidone is known to cause serious eye irritation.[4] The methyl benzoate portion is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5][6]
Given these characteristics, all waste containing this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of via sanitary sewer systems or in regular trash.[7]
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Evidence from Structural Analogs | Recommended Handling Precaution |
| Eye Irritation | 2-Pyrrolidone causes serious eye irritation.[4] NMP is also a known eye irritant.[2] | Always wear safety glasses or goggles.[4][8] |
| Acute Oral Toxicity | Methyl benzoate is harmful if swallowed.[5][6] | Do not eat, drink, or smoke when handling.[6][9] Wash hands thoroughly after use.[9] |
| Reproductive Toxicity | N-substituted pyrrolidones (NMP, NEP) are classified as Repr. 1B, suspected of damaging fertility or the unborn child.[2][3] | Handle with extreme caution, obtain special instructions before use, and utilize all appropriate personal protective equipment (PPE). |
| Skin Irritation | Pyrrolidone derivatives can cause skin irritation.[10] | Wear chemical-resistant gloves and a lab coat.[4][8] |
The Regulatory Landscape: Adherence to RCRA
In the United States, the disposal of chemical waste from laboratories is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][11] This framework is designed to manage hazardous waste from its point of generation to its final disposal.
Key compliance requirements under RCRA include:
-
Waste Determination: The generator of the waste is responsible for determining if it is hazardous. Based on the analysis in Section 1, this compound should be managed as hazardous.
-
EPA Identification Number: Any facility generating over 100 kg (approx. 27 gallons) of hazardous waste in a month must have an EPA ID number.[11][12]
-
Generator Status: Facilities are categorized as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of waste produced, which dictates storage time limits and administrative requirements.[12][13]
-
Proper Containment & Labeling: Waste must be stored in containers that are chemically compatible, sealed, and clearly labeled with the words "Hazardous Waste" and a description of the contents.[7][12]
Many academic and research institutions operate under Subpart K of the RCRA regulations, which provides specific, alternative standards better suited to the laboratory environment.[13] These regulations emphasize the role of trained professionals in waste management and require the development of a formal Laboratory Management Plan.[13]
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the step-by-step methodology for the safe disposal of waste containing this compound.
Experimental Protocol: Waste Segregation and Collection
-
Point of Generation Collection:
-
All waste streams (e.g., unused solids, reaction mother liquors, contaminated consumables like gloves or weighing paper) must be collected at the point of generation.[7]
-
Designate a specific, labeled hazardous waste container for this compound and its associated waste.
-
-
Waste Container Selection:
-
Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid storing in metal containers if the waste stream is acidic or basic.[11]
-
The container must have a secure, leak-proof closure.[7]
-
Ensure the container is stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be under the control of laboratory personnel.[12]
-
-
Proper Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must clearly state:
-
-
Segregation and Storage:
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[7]
-
Do not store incompatible chemicals together. For instance, keep this waste stream separate from strong oxidizing agents, strong bases, or strong acids.[9] Use physical barriers if necessary.[7]
-
-
Accumulation and Documentation:
-
Do not overfill the container; leave adequate headspace (at least 10%).
-
Keep the container closed at all times except when adding waste.
-
Maintain a log sheet to document the contents and volume of waste being added.
-
-
Transfer and Final Disposal:
-
Once the container is full or has been accumulating for the maximum allowed time (typically six to twelve months in an SAA depending on regulations), arrange for its transfer.[7][13]
-
Move the sealed and properly labeled container to your institution's Central Accumulation Area (CAA) or directly coordinate with your facility's Environmental Health & Safety (EH&S) department.
-
Final disposal must be carried out by a licensed hazardous waste transporter to an approved waste disposal facility.[11][12]
-
Spill & Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated. Use a laboratory fume hood if the spill is contained within it.[8]
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles or face shield, and chemical-resistant gloves.[8][9]
-
Contain and Clean:
-
For solid spills, carefully sweep up the material without creating dust and place it in a labeled hazardous waste container.[4][8]
-
For liquid spills, use an inert, absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to collect the spill. Do not use combustible materials like paper towels for large spills.
-
Place the contaminated absorbent material into a suitable, sealed container for disposal as hazardous waste.[6]
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.[8]
-
Seek Medical Attention: If there is any contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9]
Visual Workflow for Disposal
The following diagram illustrates the decision-making and physical flow for the proper disposal of this compound waste.
Caption: Disposal workflow from point of generation to final transport.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Waste Management: The New Regulations. MedLab Magazine.
- Regulation of Laboratory Waste. American Chemical Society.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- Safety Data Sheet for a related compound. TLC PHARMACEUTICAL STANDARDS.
- SAFETY DATA SHEET - Methyl 4-pyrrolidin-1-ylbenzoate. Fisher Scientific.
- 2-PYRROLIDONE CAS No 616-45-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- SAFETY DATA SHEET - Methyl Benzoate. TCI Chemicals.
- SAFETY DATA SHEET - Methyl benzoate. Sigma-Aldrich.
- Safety data sheet - Methyl benzoate. CPAchem Ltd.
- Acute toxicity and skin irritation of pyrrolidone derivatives as transdermal penetration enhancer. PubMed.
- Pyrrolidone derivatives. PubMed.
- Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission.
- Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl ROTH.
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- 8. tlcstandards.com [tlcstandards.com]
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- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations.
Hazard Analysis: A Synthesis of Structural Analogs
This compound is a molecule that combines the structural features of an aromatic ester (methyl benzoate) and a pyrrolidinone. Therefore, its hazard profile can be inferred from the known risks associated with these chemical classes.
-
Methyl Benzoate: This component is known to be harmful if swallowed and may cause skin and eye irritation.[1][2][3] It is also a combustible liquid.[4]
-
N-Methylpyrrolidone (NMP): A close structural relative of the pyrrolidinone moiety, NMP is a known reproductive toxicant and can cause skin and eye irritation.[5] Inhalation of NMP vapors should also be minimized.[5]
Based on this composite analysis, it is prudent to treat this compound as a substance that is potentially harmful if ingested, an irritant to the skin and eyes, and may have reproductive toxicity risks.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact and absorption. Nitrile gloves offer good resistance to a variety of chemicals.[6][7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and aerosols.[6][8][9] |
| Body Protection | Laboratory coat | To protect skin and clothing from spills.[6][7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize inhalation of any potential vapors or aerosols.[8] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of any chemical. The following step-by-step guide provides a framework for the entire lifecycle of this compound in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the container is tightly sealed when not in use.[2]
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated laboratory or within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[1][2]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[2][4]
3. Spill Management: In the event of a spill, immediate and appropriate action is crucial. The following workflow diagram illustrates the key steps to be taken.
Caption: A stepwise workflow for the safe management of a chemical spill.
4. Disposal Plan:
-
All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.
-
Dispose of the waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[1] It is often required to entrust disposal to a licensed waste disposal company.[1]
First Aid Measures: Immediate Response
In case of accidental exposure, the following first aid measures should be taken immediately:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
-
If on Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[2]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
-
United States Environmental Protection Agency. (2017, January 12). Fact Sheet: N-Methylpyrrolidone (NMP) | Assessing and Managing Chemicals under TSCA. [Link]
-
Alfa Aesar. (2011, June 1). Material Safety Data Sheet. [Link]
-
TLC Pharmaceutical Standards. SAFETY DATA SHEET. [Link]
-
St. Eval. (2022, July 4). Personal Protective Equipment for Fragrance Oil. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Miami University. Personal Protective Equipment | Safety | Physical Facilities. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet. [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.ca [fishersci.ca]
- 3. nj.gov [nj.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Fact Sheet: N-Methylpyrrolidone (NMP) | Assessing and Managing Chemicals under TSCA | US EPA [19january2017snapshot.epa.gov]
- 6. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. tlcstandards.com [tlcstandards.com]
- 9. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



